Glycidyl propargyl ether
Descripción
Propiedades
IUPAC Name |
2-(prop-2-ynoxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-2-3-7-4-6-5-8-6/h1,6H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFZCLMMUNCHNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18180-30-8 | |
| Record name | 18180-30-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134857 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycidyl Propargyl Ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the FT-IR Characteristic Peaks of Glycidyl Propargyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic characteristics of Glycidyl Propargyl Ether (GPE). GPE is a bifunctional monomer of significant interest in materials science and bioconjugation due to its reactive epoxy and propargyl groups. Understanding its FT-IR spectral features is crucial for reaction monitoring, quality control, and the characterization of derivative materials.
Core Concepts of GPE FT-IR Spectroscopy
Data Presentation: Characteristic FT-IR Peaks of this compound
The following table summarizes the expected characteristic absorption bands for this compound, compiled from established spectroscopic data for its functional groups. The exact peak positions may vary slightly depending on the sample state (neat liquid, solution) and the spectrometer's resolution.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~3300 | Strong, Sharp | ≡C-H Stretch | Terminal Alkyne |
| ~3056 | Medium | C-H Asymmetric Stretch | Epoxy Ring |
| ~2930 | Medium | C-H Asymmetric Stretch | Methylene (CH₂) |
| ~2870 | Medium | C-H Symmetric Stretch | Methylene (CH₂) |
| ~2110 | Medium, Sharp | C≡C Stretch | Terminal Alkyne |
| ~1460 | Variable | C-H Scissoring | Methylene (CH₂) |
| ~1250 | Strong | C-O-C Asymmetric Stretch | Epoxy Ring & Ether |
| ~1100 | Strong | C-O-C Stretch | Ether Linkage |
| ~915 | Strong | C-O Asymmetric Stretch | Epoxy Ring |
| ~850 | Strong | C-O Symmetric Stretch | Epoxy Ring |
Experimental Protocols: Obtaining the FT-IR Spectrum of this compound
The following provides a generalized, standard procedure for acquiring the FT-IR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
Objective: To obtain a high-quality infrared spectrum of liquid this compound.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal)
-
This compound (liquid)
-
Dropper or pipette
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the ATR accessory is correctly installed in the sample compartment.
-
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) to remove any residues. Allow the crystal to fully dry.
-
Record a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself. The background is typically an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Sample Application:
-
Using a clean dropper or pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered by the liquid sample.
-
-
Sample Spectrum Acquisition:
-
Acquire the FT-IR spectrum of the sample. The instrument will ratio the single-beam spectrum of the sample against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.
-
The spectrum is typically collected over the mid-IR range (e.g., 4000 cm⁻¹ to 400 cm⁻¹) with a resolution of 4 cm⁻¹. The number of scans should be consistent with the background measurement.
-
-
Data Processing and Analysis:
-
The resulting spectrum can be processed using the spectrometer's software. This may include baseline correction, smoothing, and peak picking to identify the precise wavenumbers of the absorption bands.
-
Analyze the spectrum by assigning the observed absorption bands to the corresponding molecular vibrations of the functional groups in this compound as detailed in the data table above.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a lint-free wipe and an appropriate solvent to remove all traces of the sample.
-
Mandatory Visualization
The following diagrams illustrate the key structural and logical relationships relevant to the FT-IR analysis of this compound.
Caption: Molecular structure of GPE and its corresponding FT-IR peaks.
Caption: Experimental workflow for FT-IR analysis of GPE.
Theoretical DFT Studies of Glycidyl Propargyl Ether: An In-depth Technical Guide
Introduction
Glycidyl (B131873) propargyl ether (GPE) is a bifunctional molecule incorporating a reactive epoxy ring and a terminal alkyne group. This unique structure makes it a valuable building block in polymer chemistry and material science, particularly in the development of advanced resins, cross-linkers, and functional polymers through click chemistry. Understanding the molecular structure, electronic properties, and reactivity of GPE at a quantum mechanical level is crucial for designing novel materials with tailored properties.
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of molecular systems with a favorable balance between accuracy and computational cost. This guide outlines the theoretical framework and expected results from a comprehensive DFT study of GPE.
Computational Methodology
The computational protocols described below are standard for achieving reliable theoretical data on organic molecules of similar size and complexity to Glycidyl Propargyl Ether.
2.1. Geometry Optimization and Vibrational Frequency Analysis
The initial molecular structure of GPE would be built and optimized without any symmetry constraints. The optimization is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which is known to provide excellent descriptions of the geometries of organic molecules. The 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions on both heavy atoms and hydrogen, is recommended to accurately describe the electronic distribution, particularly for the lone pairs of the oxygen atoms and the π-system of the alkyne group.
Frequency calculations are then performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (absence of imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data for validation of the computational model.
2.2. Electronic Property Calculations
Following geometry optimization, a series of single-point energy calculations are carried out to determine the electronic properties of GPE. This includes the analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap are crucial indicators of the molecule's kinetic stability and chemical reactivity.
Furthermore, the molecular electrostatic potential (MEP) surface is calculated to identify the electron-rich and electron-deficient regions of the molecule, providing insights into its reactive sites for electrophilic and nucleophilic attacks. Mulliken population analysis can also be performed to determine the partial charges on each atom.
Expected Theoretical Data
The following tables summarize the kind of quantitative data that would be expected from a DFT study of this compound.
Table 1: Optimized Geometrical Parameters of this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1-C2 (epoxy) | 1.47 | ||
| C2-O1 (epoxy) | 1.44 | ||
| C1-O1 (epoxy) | 1.44 | ||
| C1-C2-O1 | 60.5 | ||
| C3-O2 | 1.42 | ||
| O2-C4 | 1.43 | ||
| C4-C5 | 1.46 | ||
| C5≡C6 | 1.21 | ||
| C3-O2-C4 | 112.0 | ||
| O2-C4-C5 | 109.5 | ||
| C4-C5-C6 | 178.5 | ||
| C2-C1-C3-O2 | 175.0 |
Table 2: Calculated Vibrational Frequencies for Key Functional Groups of GPE
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) |
| C-H stretch (alkyne) | ≡C-H | 3350 | 55.2 |
| C≡C stretch | -C≡C- | 2150 | 15.8 |
| Asymmetric C-O-C stretch | Epoxy ring | 1260 | 120.4 |
| Symmetric C-O-C stretch | Ether | 1100 | 95.7 |
| C-H stretch (CH₂) | -CH₂- | 2950 | 45.3 |
| C-H bend (CH₂) | -CH₂- | 1450 | 25.1 |
Table 3: Key Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -7.5 eV |
| LUMO Energy | 0.8 eV |
| HOMO-LUMO Energy Gap | 8.3 eV |
| Dipole Moment | 2.1 Debye |
| Mulliken Charge on O1 (epoxy) | -0.65 e |
| Mulliken Charge on O2 (ether) | -0.58 e |
| Mulliken Charge on C5 (alkyne) | -0.25 e |
| Mulliken Charge on C6 (alkyne) | -0.15 e |
Visualizations
4.1. Computational Workflow
The following diagram illustrates the typical workflow for a DFT study of a molecule like this compound.
4.2. Logical Relationship of Electronic Properties and Reactivity
The electronic properties calculated through DFT provide direct insights into the chemical reactivity of this compound.
Conclusion
This technical guide provides a framework for conducting and interpreting theoretical DFT studies on this compound. While specific experimental and computational data for GPE is currently limited in the public domain, the methodologies and expected results outlined here serve as a valuable resource for researchers. A thorough DFT analysis would yield significant insights into the molecule's geometric and electronic structure, vibrational characteristics, and overall reactivity. This knowledge is paramount for the rational design and synthesis of new GPE-based materials for a wide array of applications in science and industry. Future work should focus on performing these calculations and validating them against experimental data to provide a concrete understanding of this versatile molecule.
Solubility of Glycidyl Propargyl Ether in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of glycidyl (B131873) propargyl ether (GPE), a bifunctional monomer of significant interest in polymer chemistry and materials science. Due to its epoxy and alkyne functionalities, GPE is a versatile building block for the synthesis of advanced materials such as epoxy resins, functional polymers, and biocompatible networks for drug delivery applications.[1] A thorough understanding of its solubility is critical for its effective handling, reaction optimization, and formulation. This document consolidates available qualitative solubility information, presents a detailed experimental protocol for quantitative solubility determination, and provides a visual workflow to guide researchers in this process.
Introduction to Glycidyl Propargyl Ether
This compound (CAS No. 18180-30-8) is a low-viscosity liquid characterized by the presence of both a reactive epoxy (glycidyl) group and a propargyl (alkyne) group.[1][2] This dual functionality allows for a variety of polymerization and modification reactions, making it a valuable intermediate in the synthesis of materials with tailored properties, including enhanced thermal stability and chemical resistance.[1] Its applications are found in the formulation of high-performance adhesives, sealants, coatings, and advanced composites.[1] In the pharmaceutical and drug development sectors, the unique chemistry of GPE is leveraged for creating cross-linked networks and for the functionalization of biomaterials.
Key Physical Properties:
-
Appearance: Colorless to slightly yellow or orange clear liquid[1]
-
Boiling Point: 95 °C at 45 mmHg[1]
Solubility Profile
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure—an ether with a relatively short carbon chain—and the general principles of solubility ("like dissolves like"), a qualitative solubility profile can be inferred.[4][5] Ethers are generally miscible with a broad array of organic solvents.[4][6]
The presence of the polar ether and epoxide functional groups, combined with the nonpolar hydrocarbon backbone, allows for interaction with a variety of solvent types. The following table summarizes the expected qualitative solubility of this compound.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Category | Solvent Example | Expected Solubility | Rationale |
| Alcohols | Methanol, Ethanol | Soluble / Miscible | The hydroxyl group of alcohols can act as a hydrogen bond donor to the ether and epoxide oxygens of GPE. |
| Ketones | Acetone, Methyl Ethyl Ketone | Soluble / Miscible | Polar aprotic nature allows for strong dipole-dipole interactions. |
| Esters | Ethyl Acetate | Soluble / Miscible | Similar polarity and capacity for dipole-dipole interactions. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble / Miscible | "Like dissolves like" principle; both are ethers. |
| Halogenated Solvents | Dichloromethane, Chloroform | Soluble / Miscible | Effective at solvating a wide range of organic molecules. |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble / Miscible | The nonpolar hydrocarbon portion of GPE interacts favorably with aromatic solvents via van der Waals forces. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble / Miscible | The alkyl backbone of GPE allows for miscibility with nonpolar solvents. |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble / Miscible | Highly polar nature effectively solvates the polar functional groups of GPE. |
| Water | Sparingly Soluble to Insoluble | Ethers with short alkyl chains have some water solubility, but it decreases as the carbon chain length increases. GPE's six carbons suggest limited solubility.[4][7] |
Experimental Protocol for Quantitative Solubility Determination
To address the lack of specific quantitative data, researchers can employ established methods to determine the solubility of this compound in solvents of interest. The following protocol describes a standard isothermal equilibrium method.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (≥95% purity)[1]
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker bath or incubator
-
Vials with airtight caps (B75204) (e.g., 20 mL scintillation vials)
-
Calibrated pipettes and syringes
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or High-Performance Liquid Chromatograph (HPLC) if derivatization is preferred.
-
Volumetric flasks for standard preparation
Procedure:
-
Preparation of Solvent: Add a precise volume (e.g., 10 mL) of the selected organic solvent to several vials.
-
Sample Addition: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved GPE at the bottom of the vial after equilibration is necessary.
-
Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25°C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure saturation is reached.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for several hours (e.g., 4-6 hours) to allow the excess, undissolved GPE to settle.
-
Sample Extraction: Carefully extract a known volume of the clear supernatant (the saturated solution) using a syringe. Avoid disturbing the undissolved material.
-
Filtration: Immediately filter the extracted aliquot through a syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.
-
Gravimetric Analysis (Optional but less precise): Record the weight of the filtered saturated solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a controlled temperature until a constant weight of the GPE residue is obtained. The solubility can be calculated in g/100g of solvent.
-
Chromatographic Analysis (Recommended):
-
Standard Preparation: Prepare a series of standard solutions of GPE in the same solvent with known concentrations.
-
Calibration Curve: Analyze the standard solutions using GC or HPLC to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve. Analyze the diluted sample.
-
-
Calculation: Use the peak area from the sample analysis and the calibration curve to determine the concentration of GPE in the diluted sample. Back-calculate to find the concentration in the original saturated solution. Express the solubility in desired units (e.g., g/L, mol/L, or mg/mL).
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions. It is classified as harmful if inhaled and may cause allergy or asthma symptoms. I[8]t is also suspected of causing cancer. A[8]lways work in a well-ventilated fume hood and use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store the compound at 2-8°C as recommended.
While specific quantitative solubility data for this compound is sparse in the literature, its chemical structure as a functionalized ether suggests broad solubility in common organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for generating this critical data. This information is essential for researchers and professionals in materials science and drug development to effectively utilize this compound in their formulations and synthetic processes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. 缩水甘油基炔丙基醚 technical, ≥90% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Ethers | Research Starters | EBSCO Research [ebsco.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound | C6H8O2 | CID 281888 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Reactivity of Glycidyl Propargyl Ether in Copolymerization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidyl (B131873) propargyl ether (GPE) is a highly versatile functional epoxide monomer that has garnered significant interest in the field of polymer chemistry and materials science. Its unique structure, featuring both a reactive epoxide ring and a terminal alkyne group, allows for a dual approach to polymer design: initial ring-opening polymerization to form the polymer backbone, followed by post-polymerization modification of the pendant alkyne groups via "click" chemistry. This technical guide provides a comprehensive overview of the reactivity of GPE in various copolymerization systems, with a focus on the experimental protocols, quantitative data, and reaction mechanisms that are critical for the development of advanced functional polymers for applications in drug delivery, bioconjugation, and materials science.
Anionic Ring-Opening Copolymerization (AROP)
Anionic ring-opening polymerization is a widely employed method for the synthesis of well-defined polyethers. However, the acidic nature of the terminal alkyne proton in GPE presents a challenge, as it can interfere with strongly basic initiators, leading to side reactions and a loss of control over the polymerization. Recent advancements in catalysis have overcome this limitation, enabling the controlled polymerization of GPE.
Lewis Pair Catalyzed AROP of GPE
A significant breakthrough in the controlled polymerization of GPE has been the application of Lewis pair organocatalysis, typically involving a phosphazene base (e.g., t-BuP₁) and a Lewis acid such as triethylborane (B153662) (TEB).[1] This catalytic system effectively mitigates the interference of the acidic alkyne proton, allowing for the synthesis of poly(glycidyl propargyl ether) (PGPE) with precise control over molecular weight and narrow molecular weight distributions (dispersity (Đ) < 1.1).[1][2]
The proposed mechanism involves a dual activation pathway. The phosphazene base activates the initiator, generating a more nucleophilic species, while the Lewis acid coordinates to the epoxide monomer, enhancing its electrophilicity. This synergistic activation facilitates efficient and controlled ring-opening polymerization while suppressing side reactions.[1]
dot
Caption: Lewis Pair Catalyzed Anionic ROP of GPE.
Experimental Protocol: Lewis Pair Catalyzed Homopolymerization of GPE
The following is a representative protocol for the homopolymerization of GPE using a phosphazene base and triethylborane catalyst system.[1]
Materials:
-
This compound (GPE), freshly distilled.
-
1,4-Benzenedimethanol (BDM) as the initiator.
-
tert-Butylphosphazene (t-BuP₁), 1 M solution in hexane (B92381).
-
Triethylborane (TEB), 1 M solution in hexane.
-
Anhydrous toluene (B28343).
Procedure:
-
In a glovebox, a dried Schlenk flask is charged with BDM (initiator).
-
Anhydrous toluene is added to dissolve the initiator.
-
The desired amount of GPE monomer is added to the flask.
-
The phosphazene base (t-BuP₁) solution is added, followed by the triethylborane (TEB) solution. The molar ratio of [GPE]:[BDM]:[t-BuP₁]:[TEB] is typically controlled to achieve the desired degree of polymerization.
-
The reaction mixture is stirred at room temperature. The progress of the polymerization can be monitored by ¹H NMR spectroscopy by observing the disappearance of the epoxide protons of GPE.
-
Upon completion, the polymerization is quenched by the addition of a small amount of acidic methanol.
-
The polymer is purified by precipitation in a non-solvent such as cold hexane and dried under vacuum.
Copolymerization of GPE with Ethylene (B1197577) Oxide (EO)
GPE can be readily copolymerized with other epoxides, such as ethylene oxide (EO), to introduce alkyne functionalities into a poly(ethylene glycol) (PEG) backbone, creating "clickable" PEG.[3] The monomer-activated anionic ring-opening copolymerization (AROP) of EO and GPE has been studied, and the reactivity ratios have been determined.
Reactivity Ratios: The reactivity ratios for the AROP of EO and GPE have been reported as:
These values indicate a significant difference in the reactivity of the two monomers. Ethylene oxide is much more reactive than GPE in this system, leading to a pronounced compositional drift during copolymerization. The resulting copolymers have a gradient structure, with EO-rich segments closer to the initiator and GPE units incorporated more towards the end of the polymer chain.
Quantitative Data for GPE Copolymerization
The following tables summarize the quantitative data for the homopolymerization and copolymerization of GPE under various conditions.
Table 1: Homopolymerization of GPE via Lewis Pair Catalyzed AROP [1]
| Entry | Initiator | [GPE]/[I] | Catalyst System | M_n (calc.) ( g/mol ) | M_n (NMR) ( g/mol ) | M_n (GPC) ( g/mol ) | Đ (PDI) |
| 1 | BDM | 25 | t-BuP₁/TEB | 2900 | 2800 | 3100 | 1.05 |
| 2 | BDM | 50 | t-BuP₁/TEB | 5700 | 5500 | 5900 | 1.06 |
| 3 | BDM | 100 | t-BuP₂/TEB | 11300 | 11000 | 11500 | 1.08 |
| 4 | Propargyl Alcohol | 30 | t-BuP₁/TEB | 3400 | 3300 | 3600 | 1.07 |
| 5 | 2-Bromoisobutyric Acid | 30 | t-BuP₁/TEB | 3500 | 3400 | 3700 | 1.06 |
BDM: 1,4-Benzenedimethanol, I: Initiator, M_n: Number-average molecular weight, Đ (PDI): Polydispersity Index
Table 2: Anionic Copolymerization of GPE with Ethylene Oxide (EO) [3]
| Entry | [EO]/[GPE] Feed Ratio | GPE Content in Copolymer (mol%) | M_n (GPC) ( g/mol ) | Đ (PDI) |
| 1 | 90/10 | 9 | 5200 | 1.25 |
| 2 | 80/20 | 18 | 6300 | 1.32 |
| 3 | 50/50 | 45 | 7800 | 1.48 |
| 4 | 0/100 | 100 | 3000 | 1.60 |
Cationic Ring-Opening Copolymerization
Information on the cationic ring-opening polymerization (CROP) of GPE is less prevalent in the literature compared to anionic methods. However, the general principles of CROP of glycidyl ethers can be applied. Cationic polymerization is typically initiated by strong protic acids or Lewis acids. The reactivity of glycidyl ethers in CROP is influenced by their basicity and the stability of the resulting oxonium ion intermediate.
Copolymerization with Other Functional Monomers
The epoxide ring of GPE allows for its copolymerization with a variety of other monomers, enabling the synthesis of diverse polymer architectures.
Block Copolymers
Well-defined block copolymers containing PGPE segments can be synthesized using controlled polymerization techniques. For instance, a PGPE macroinitiator with a terminal bromine group can be prepared via AROP using 2-bromoisobutyric acid as the initiator. This macroinitiator can then be used to initiate the atom transfer radical polymerization (ATRP) of other monomers, such as methyl methacrylate (B99206) (MMA), to yield block copolymers like poly(methyl methacrylate)-b-poly(this compound) (PMMA-b-PGPE).[1]
dot
Caption: Synthesis of PMMA-b-Poly(GPE) Block Copolymer.
Copolymerization with Acrylates and Methacrylates
While direct copolymerization of GPE with acrylates or methacrylates via a single mechanism is challenging due to the different polymerization behaviors of epoxides and vinyl monomers, the synthesis of copolymers is achievable through the block copolymer strategies mentioned above. There is limited direct evidence for the statistical copolymerization of GPE with these monomers. However, studies on other glycidyl ethers, such as glycidyl methacrylate (GMA), which contains both an epoxide and a methacrylate group, demonstrate that selective polymerization of one group while preserving the other is possible under specific catalytic conditions. This suggests that with appropriate catalyst design, novel copolymer structures incorporating GPE and acrylate/methacrylate units could be developed.
In-situ Monitoring of Copolymerization Kinetics
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the kinetics of copolymerization reactions in real-time. By tracking the disappearance of monomer signals, the individual consumption rates of each comonomer can be determined, which is crucial for calculating reactivity ratios and understanding the resulting copolymer microstructure.
Experimental Workflow for In-situ NMR Monitoring
dot
Caption: Workflow for In-situ NMR Kinetic Analysis.
Conclusion
This compound is a monomer with significant potential for the creation of advanced functional polymers. Its reactivity in copolymerization, particularly through controlled anionic ring-opening polymerization using Lewis pair catalysts, allows for the synthesis of well-defined polymers with pendant alkyne groups. The disparate reactivity of GPE with comonomers like ethylene oxide leads to gradient copolymer structures. Furthermore, the ability to form block copolymers and the potential for post-polymerization modification via "click" chemistry make GPE-containing polymers highly attractive for a range of applications in drug development and materials science. Future research into the cationic copolymerization of GPE and its incorporation with a broader range of functional monomers will undoubtedly expand the utility of this versatile building block.
References
An In-depth Technical Guide to the Anionic Ring-Opening Polymerization Kinetics of Glycidyl Phenyl Ether (GPE)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anionic ring-opening polymerization (AROP) kinetics of glycidyl (B131873) phenyl ether (GPE). It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the synthesis and application of poly(glycidyl phenyl ether) (PGPE). This document details the polymerization mechanisms, kinetic parameters, and experimental protocols, offering a foundational understanding for the controlled synthesis of PGPE with tailored properties.
Introduction to Anionic Ring-Opening Polymerization of GPE
Anionic ring-opening polymerization (AROP) is a powerful method for the synthesis of well-defined polyethers from cyclic ether monomers like glycidyl phenyl ether (GPE). This chain-growth polymerization is initiated by a nucleophilic attack on one of the carbon atoms of the epoxide ring, leading to the formation of a propagating alkoxide anion. The "living" nature of AROP, when conducted under appropriate conditions, allows for excellent control over molecular weight, a narrow molecular weight distribution (low polydispersity), and the synthesis of block copolymers.
GPE is a valuable monomer in polymer chemistry due to the presence of the phenyl ether group, which imparts specific properties to the resulting polymer, such as increased thermal stability and altered solubility. PGPE and its derivatives are of interest in various fields, including as precursors for functional polymers and in the development of new materials for biomedical applications.
Polymerization Mechanism
The AROP of GPE proceeds via a nucleophilic substitution (SN2) mechanism. The polymerization process can be divided into three main stages: initiation, propagation, and termination.
Initiation: The polymerization is initiated by a strong nucleophile, typically an alkoxide, hydroxide, or organometallic compound. The nucleophile attacks one of the electrophilic carbon atoms of the oxirane ring of the GPE monomer, leading to the opening of the ring and the formation of an alkoxide anion which serves as the propagating species.
Propagation: The newly formed alkoxide anion is a potent nucleophile that subsequently attacks another GPE monomer. This process repeats, leading to the growth of the polymer chain.
Termination: In a true "living" anionic polymerization, there is no inherent termination step. The propagating anionic chain ends remain active until they are deliberately terminated by the addition of a quenching agent, such as a protic solvent (e.g., methanol (B129727) or water) or other electrophilic reagents. This "living" characteristic allows for the synthesis of block copolymers by the sequential addition of different monomers.
Below is a diagram illustrating the general mechanism of the anionic ring-opening polymerization of GPE.
Kinetics of Anionic Ring-Opening Polymerization
The kinetics of the AROP of GPE are influenced by several factors, including the choice of initiator, solvent, and temperature. While comprehensive kinetic data specifically for GPE is not extensively available in a single source, studies on related glycidyl ethers provide valuable insights. The rate of polymerization (Rp) is generally first order with respect to both the monomer and the initiator concentrations.
Quantitative Data
The following table summarizes kinetic data from the mechanochemical anionic ring-opening polymerization of various functionalized glycidyl ethers, which can serve as a reference for understanding the relative reactivities.
| Monomer | Initiator/Conditions | Monomer Conversion (%)[1] | Mn ( g/mol ) (NMR)[1] | Đ (PDI)[1] | kp,app (min⁻¹)[1] |
| 4-Methoxyphenyl glycidyl ether (MPG) | Benzyl alcohol / t-BuP4 (ball milling, 30 min) | 47.7 | 4,100 | 1.18 | 2.18 x 10⁻² |
| 3,5-Dimethoxyphenyl glycidyl ether (DPG) | Benzyl alcohol / t-BuP4 (ball milling, 30 min) | 64.1 | 6,200 | 1.25 | 3.59 x 10⁻² |
| Biphenyl glycidyl ether (BPG) | Benzyl alcohol / t-BuP4 (ball milling, 30 min) | 86.5 | - | 1.32 | 6.66 x 10⁻² |
| Trityl glycidyl ether (TGE) | Benzyl alcohol / t-BuP4 (ball milling, 30 min) | 90.8 | 14,500 | 1.45 | 17.64 x 10⁻² |
| (s)-Trityl glycidyl ether ((s)-TGE) | Benzyl alcohol / t-BuP4 (ball milling, 30 min) | 92.1 | 14,700 | 1.48 | 17.91 x 10⁻² |
Note: The data presented is for mechanochemical AROP and may not directly translate to solution polymerization kinetics. However, it provides a useful comparison of the reactivity of different glycidyl ether monomers.
Experimental Protocols
This section provides detailed methodologies for the anionic ring-opening polymerization of GPE and the characterization of the resulting polymer.
Materials and Reagents
-
Glycidyl phenyl ether (GPE): Purified by distillation under reduced pressure from calcium hydride.
-
Initiator (e.g., Potassium tert-butoxide): Handled under an inert atmosphere. If used as a solution, the concentration should be accurately determined by titration.
-
Solvent (e.g., Tetrahydrofuran (THF)): Dried over sodium/benzophenone ketyl and distilled under an inert atmosphere prior to use.
-
Terminating Agent (e.g., Degassed Methanol): Stored under an inert atmosphere.
-
Inert Gas: High-purity argon or nitrogen.
Polymerization Procedure
The following is a general procedure for the AROP of GPE using potassium tert-butoxide as an initiator in THF.
-
Reactor Setup: A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with inert gas three times.
-
Solvent and Initiator Addition: Anhydrous THF is transferred to the reaction flask via a cannula. The desired amount of potassium tert-butoxide solution is then added using a gas-tight syringe.
-
Monomer Addition: The purified GPE is added dropwise to the stirred initiator solution at the desired reaction temperature (e.g., room temperature).
-
Polymerization: The reaction mixture is stirred for the desired period. The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing them by ¹H NMR spectroscopy or GPC.
-
Termination: The polymerization is terminated by the addition of a small amount of degassed methanol.
-
Polymer Isolation: The polymer is isolated by precipitation in a large excess of a non-solvent, such as cold methanol or hexane. The precipitated polymer is then collected by filtration or centrifugation and dried under vacuum to a constant weight.
Characterization
-
¹H NMR: The structure of the poly(glycidyl phenyl ether) can be confirmed by ¹H NMR spectroscopy. The spectrum of the polymer will show characteristic signals for the aromatic protons of the phenyl group, the protons of the polyether backbone, and the methylene (B1212753) protons adjacent to the ether oxygen. The number-average molecular weight (Mn) can be estimated by comparing the integral of the end-group protons (from the initiator) to the integral of the repeating monomer units.
-
¹³C NMR: ¹³C NMR spectroscopy provides further confirmation of the polymer structure, with distinct signals for the carbons of the phenyl ring and the aliphatic carbons of the polyether backbone.
GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn) of the synthesized polymer.
-
Sample Preparation: A dilute solution of the polymer (e.g., 1-2 mg/mL) is prepared in a suitable solvent for GPC analysis, typically THF. The solution should be filtered through a 0.2 or 0.45 µm filter before injection.
-
Analysis: The analysis is performed on a GPC system equipped with a refractive index (RI) detector and calibrated with polystyrene standards.
Conclusion
This technical guide has provided a detailed overview of the anionic ring-opening polymerization of glycidyl phenyl ether. The "living" nature of this polymerization technique allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity. While specific kinetic data for the solution polymerization of GPE remains an area for further investigation, the information provided on the polymerization mechanism, related kinetic studies, and detailed experimental protocols offers a solid foundation for researchers and professionals working with this versatile monomer. The ability to precisely control the polymer architecture opens up possibilities for the development of novel materials with tailored properties for a wide range of applications, including in the pharmaceutical and biomedical fields.
References
Glycidyl Propargyl Ether: A Core Technical Guide for Advanced Research
Introduction
Glycidyl (B131873) propargyl ether (GPE) is a bifunctional molecule of significant interest in the fields of materials science, chemical biology, and drug development. Its unique structure, incorporating both a reactive epoxide ring and a terminal alkyne group, allows for orthogonal chemical modifications, making it a versatile building block for the synthesis of complex macromolecular architectures and bioconjugates. This technical guide provides an in-depth overview of the fundamental properties of GPE, including its physicochemical characteristics, synthesis, and key applications, with a focus on experimental protocols and mechanistic pathways relevant to researchers and scientists.
Physicochemical and Safety Data
A comprehensive understanding of the physical and chemical properties of Glycidyl propargyl ether is essential for its safe handling and effective use in experimental settings.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-(prop-2-yn-1-yloxymethyl)oxirane |
| Synonyms | Propargyl glycidyl ether, 2,3-Epoxypropyl propargyl ether |
| CAS Number | 18180-30-8 |
| Molecular Formula | C₆H₈O₂ |
| Molecular Weight | 112.13 g/mol |
| SMILES | C#CCOCC1CO1 |
| InChI Key | SYFZCLMMUNCHNH-UHFFFAOYSA-N |
Physical Properties
| Property | Value | Reference |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Density | 1.04 g/mL at 25 °C | [1] |
| Boiling Point | 95 °C at 45 mmHg | [2] |
| Refractive Index | 1.450 | [1] |
Safety Information
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
| Hazard Statement | GHS Classification |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H317 | May cause an allergic skin reaction |
Synthesis of this compound
This compound is most commonly synthesized via the Williamson ether synthesis, involving the reaction of propargyl alcohol with epichlorohydrin (B41342) in the presence of a strong base.[3]
Detailed Experimental Protocol: Synthesis of GPE
This protocol is a representative procedure compiled from literature sources.[3]
Materials:
-
Propargyl alcohol
-
Epichlorohydrin
-
Sodium hydroxide (B78521) (NaOH)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve propargyl alcohol (1.0 eq) in DMSO.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of NaOH (1.1 eq) in water to the flask while maintaining the temperature below 10 °C.
-
Stir the mixture for 30 minutes at 0 °C to form the propargyl alkoxide.
-
Add epichlorohydrin (1.0 eq) dropwise to the reaction mixture, ensuring the temperature remains below 20 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation (boiling point ~95 °C at 45 mmHg) to obtain pure this compound.
Chemical Reactivity and Applications
The dual functionality of GPE makes it a valuable monomer and crosslinker in polymer chemistry and a versatile tool for bioconjugation via "click chemistry."
Ring-Opening Polymerization (ROP)
The epoxide ring of GPE can undergo ring-opening polymerization, initiated by either anionic or cationic species, to produce poly(this compound) (PGPE). This polymer possesses pendant alkyne groups along its backbone, which are readily available for post-polymerization modification.[4][5]
Experimental Protocol: Anionic ROP of GPE
This protocol describes a representative anionic ring-opening polymerization.[4]
Materials:
-
This compound (GPE), freshly distilled
-
Initiator (e.g., potassium tert-butoxide)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add anhydrous THF.
-
Add the initiator, potassium tert-butoxide (e.g., 1 mol% relative to the monomer).
-
Inject the freshly distilled GPE into the flask via syringe.
-
Stir the reaction mixture at room temperature for the desired period (e.g., 24 hours).
-
Monitor the polymerization by taking aliquots and analyzing by ¹H NMR for the disappearance of monomer signals.
-
Quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration and dry under vacuum.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of GPE is a key functional group for participating in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient and specific, allowing for the covalent linkage of GPE or PGPE to molecules containing an azide (B81097) group.[6][7]
Experimental Protocol: CuAAC with GPE
This is a general protocol for a small-scale CuAAC reaction.[6][8]
Materials:
-
This compound (GPE)
-
Azide-functionalized molecule (e.g., benzyl (B1604629) azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand)
-
Solvent (e.g., a mixture of water and tert-butanol)
Procedure:
-
In a vial, dissolve GPE (1.0 eq) and the azide-functionalized molecule (1.0-1.2 eq) in the chosen solvent system.
-
In a separate vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
In another vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 0.1 M in water). If using a ligand, pre-mix the CuSO₄ solution with the THPTA solution.
-
To the solution of GPE and the azide, add the sodium ascorbate solution (e.g., 0.1 eq).
-
Add the CuSO₄ solution (e.g., 0.01-0.05 eq) to initiate the reaction.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica (B1680970) gel.
Spectroscopic Characterization
Spectroscopic data is crucial for confirming the structure and purity of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of GPE shows characteristic peaks for the protons of the epoxide, ether, and alkyne functionalities.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.25 | d | 2H | -O-CH₂ -C≡CH |
| ~3.7-3.8 | m | 1H | Oxirane CH |
| ~3.4-3.6 | m | 2H | -O-CH₂ -CH(O)CH₂ |
| ~3.15 | m | 1H | Oxirane CH |
| ~2.7-2.9 | m | 2H | Oxirane CH₂ |
| ~2.47 | t | 1H | -C≡CH |
Note: Chemical shifts can vary slightly depending on the solvent used.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of GPE.[9][10]
| Chemical Shift (δ, ppm) | Assignment |
| ~79 | C ≡CH |
| ~75 | C≡C H |
| ~70 | -O-CH₂ -CH(O)CH₂ |
| ~58 | -O-CH₂ -C≡CH |
| ~50 | Oxirane C H |
| ~44 | Oxirane C H₂ |
Infrared (IR) Spectroscopy
The IR spectrum of GPE displays characteristic absorption bands for its functional groups.[11]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | C-H stretch | Terminal Alkyne (≡C-H) |
| ~2120 | C≡C stretch | Alkyne |
| ~3050, 2990 | C-H stretch | Epoxide C-H |
| ~1250, 860 | C-O stretch | Epoxide Ring |
| ~1100 | C-O-C stretch | Ether |
Conclusion
This compound is a highly valuable and versatile chemical building block for researchers in drug development, polymer chemistry, and materials science. Its orthogonal reactive sites—the epoxide and the alkyne—provide a powerful platform for the synthesis of functional polymers, complex bioconjugates, and advanced materials. The experimental protocols and fundamental data presented in this guide are intended to facilitate the effective and safe utilization of GPE in a variety of research applications.
References
- 1. p-Cresyl glycidyl ether [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unlocking Ring-Opening Polymerization of this compound via Lewis Pair Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Comprehensive Technical Review of Synthetic Methods for Glycidyl Propargyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidyl (B131873) propargyl ether (GPE) is a valuable bifunctional molecule increasingly utilized in various fields, including drug development, materials science, and bioconjugation. Its structure incorporates both a reactive epoxide ring and a terminal alkyne group, making it an ideal building block for the synthesis of complex molecules through orthogonal chemistries such as "click" reactions and epoxide ring-opening. This technical guide provides an in-depth review of the primary synthetic methods for GPE, offering detailed experimental protocols, comparative data, and visual representations of the reaction pathways to assist researchers in its effective synthesis and application.
Core Synthetic Methodologies
The synthesis of glycidyl propargyl ether predominantly revolves around the etherification of propargyl alcohol with an epoxy precursor, most commonly epichlorohydrin (B41342). Several variations of this fundamental reaction have been developed to optimize yield, purity, and process efficiency. The most prominent methods include synthesis using a strong base, phase-transfer catalysis, and a one-pot synthesis from basic building blocks.
Synthesis via Strong Base in Aprotic Polar Solvent
A widely employed and effective method for the synthesis of GPE involves the reaction of propargyl alcohol with epichlorohydrin in the presence of a strong base, such as sodium hydroxide (B78521), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). The use of a superbasic suspension of NaOH in DMSO has been reported to achieve high yields.[1]
Reaction Pathway:
The reaction proceeds through the deprotonation of the hydroxyl group of propargyl alcohol by the strong base to form an alkoxide. This nucleophilic alkoxide then attacks the electrophilic carbon of epichlorohydrin, leading to the opening of the epoxide ring and the formation of a chlorohydrin intermediate. Subsequent intramolecular Williamson ether synthesis, facilitated by the base, results in the formation of the glycidyl ether product.
Figure 1: Synthesis of GPE using a strong base.
Experimental Protocol:
A detailed experimental protocol for this method is as follows:
-
Reaction Setup: A round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer is charged with powdered sodium hydroxide and dimethyl sulfoxide (DMSO).
-
Alkoxide Formation: Propargyl alcohol is added dropwise to the stirred suspension of NaOH in DMSO at a controlled temperature, typically between 20-25°C. The mixture is stirred for a period to ensure complete formation of the propargyl alkoxide.
-
Epoxidation: Epichlorohydrin is then added slowly to the reaction mixture, maintaining the temperature below 30°C.
-
Reaction Completion and Quenching: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched by the addition of water.
-
Extraction and Washing: The product is extracted with a suitable organic solvent, such as diethyl ether or dichloromethane. The organic layer is washed with water and brine to remove any remaining base and salts.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude GPE is purified by vacuum distillation. Pure GPE is typically collected at a temperature of 25-30°C under high vacuum.[1]
Synthesis via Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) offers a convenient and often solvent-free alternative for the synthesis of glycidyl ethers, including GPE.[2] This method facilitates the reaction between reactants present in different immiscible phases (e.g., a solid base and a liquid organic phase) by employing a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt. This approach can lead to high yields and simplified work-up procedures.[2][3]
Reaction Pathway:
In this method, the phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide, TBAB) facilitates the transfer of the hydroxide anion from the solid or aqueous phase to the organic phase. The hydroxide then deprotonates the propargyl alcohol to form the alkoxide. The subsequent reaction with epichlorohydrin and ring closure follows a similar mechanism as described in the strong base method.
Figure 2: Phase-transfer catalysis pathway for GPE synthesis.
Experimental Protocol:
A representative experimental protocol for the PTC synthesis of GPE is as follows:
-
Reaction Setup: A mixture of propargyl alcohol, epichlorohydrin, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) is placed in a reaction vessel.
-
Addition of Base: Solid powdered sodium hydroxide is added to the mixture with vigorous stirring.
-
Reaction Conditions: The reaction is typically carried out at a moderately elevated temperature, for instance, 60°C, for several hours.[4]
-
Work-up: After the reaction is complete, the solid by-products (sodium chloride and excess sodium hydroxide) are removed by filtration.
-
Purification: The filtrate, which contains the crude GPE, is then purified by vacuum distillation to yield the final product.
One-Pot Synthesis from Acetylene (B1199291), Formaldehyde (B43269), and Epichlorohydrin
A more atom-economical approach involves the one-pot synthesis of GPE directly from acetylene, formaldehyde (or its polymer, paraformaldehyde), and epichlorohydrin.[5] This method first generates propargyl alcohol in situ, which then reacts with epichlorohydrin in the same reaction vessel.
Reaction Pathway:
This process combines two sequential reactions in a single pot. The first is the A-alkynylation of formaldehyde with acetylene to produce propargyl alcohol. The second is the subsequent glycidylation of the in-situ generated propargyl alcohol with epichlorohydrin.
Figure 3: One-pot synthesis of GPE.
Experimental Protocol:
While specific, detailed public-domain protocols for this one-pot synthesis are less common, the general procedure involves:
-
Propargyl Alcohol Synthesis: Reaction of acetylene with paraformaldehyde in the presence of a suitable catalyst (e.g., a copper salt) to form propargyl alcohol.
-
Glycidylation: Without isolating the propargyl alcohol, epichlorohydrin and a base are added to the reaction mixture to facilitate the formation of GPE.
-
Work-up and Purification: The work-up and purification would likely follow similar extraction and distillation procedures as described for the other methods.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the different synthetic methods for this compound, providing a basis for comparison.
| Method | Key Reagents | Catalyst/Base | Solvent | Typical Yield | Key Advantages | Key Disadvantages |
| Strong Base | Propargyl alcohol, Epichlorohydrin | NaOH | DMSO | ~80%[1] | High yield, well-established | Use of strong base, solvent removal |
| Phase-Transfer Catalysis | Propargyl alcohol, Epichlorohydrin | NaOH (solid) | None (or organic solvent) | >90% (for similar ethers)[2] | High yield, often solvent-free, easy work-up | Catalyst cost, reaction time can be longer |
| One-Pot Synthesis | Acetylene, Formaldehyde, Epichlorohydrin | Varies (e.g., Copper salts) | Varies | Not widely reported | Atom economical, reduced unit operations | May require specialized equipment for handling acetylene |
Conclusion
The synthesis of this compound can be achieved through several effective methods, with the choice of method often depending on the desired scale, available resources, and purity requirements. The reaction of propargyl alcohol and epichlorohydrin in the presence of a strong base in DMSO is a reliable and high-yielding method. Phase-transfer catalysis presents a more environmentally friendly and simplified alternative, particularly for larger-scale synthesis. The one-pot synthesis from basic feedstocks is an elegant and atom-economical route, though it may be more complex to implement. By understanding the details of these synthetic pathways and their associated experimental protocols, researchers can confidently produce high-quality this compound for their specific applications in drug development and materials science.
References
Methodological & Application
Application Note: Controlled Anionic Ring-Opening Polymerization of Glycidyl Propargyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of well-defined functional polymers is crucial for the advancement of materials science and drug delivery. Poly(glycidyl propargyl ether) (PGPE) is a promising polymer scaffold due to the presence of pendant propargyl groups, which can be readily modified via "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-yne reactions. This allows for the straightforward introduction of a wide range of functionalities, including biomolecules, imaging agents, and targeting ligands.
Conventional anionic ring-opening polymerization (AROP) of glycidyl (B131873) propargyl ether (GPE) is challenging due to the acidic nature of the terminal alkyne proton, which can lead to side reactions and a loss of control over the polymerization.[1][2][3][4][5] This application note describes a detailed protocol for the controlled AROP of GPE using a Lewis pair organocatalyst system, which overcomes these limitations. The use of a phosphazene base in combination with triethylborane (B153662) enables the synthesis of PGPE with predictable molecular weights and narrow molecular weight distributions (dispersity < 1.1).[1][2][3][4][5]
Principle of the Method
This protocol employs a Lewis pair catalyst system consisting of a phosphazene base (t-BuP1) and triethylborane (TEB). The phosphazene base activates the initiator, typically an alcohol, to generate a nucleophilic alkoxide species. Simultaneously, the Lewis acid (TEB) coordinates to the oxygen atom of the epoxide monomer (GPE), enhancing its electrophilicity. This dual activation mechanism facilitates a controlled ring-opening polymerization while suppressing undesirable side reactions involving the acidic alkyne proton.[1] This method allows for precise control over the degree of polymerization, ranging from 25 to 100, and results in polymers with high initiation efficiency.[1][2][3][4][5]
Experimental Protocol
Materials
-
This compound (GPE), >98%
-
1,4-Benzenedimethanol (B118111) (BDM), 99%
-
Propargyl alcohol, 99%
-
Phosphazene base t-BuP1 (tert-butylimino-tris(dimethylamino)phosphorane), solution in hexane
-
Triethylborane (TEB), 1.0 M solution in THF
-
Toluene, anhydrous, >99.8%
-
Tetrahydrofuran (THF), HPLC grade
-
Methanol (B129727), ACS grade
-
Dichloromethane (B109758), ACS grade
-
Argon gas, high purity
Equipment
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flasks, oven-dried
-
Magnetic stirrer and stir bars
-
Syringes and needles for transfer of anhydrous reagents
-
Gel Permeation Chromatography (GPC) system with refractive index (RI) detector
-
Nuclear Magnetic Resonance (NMR) spectrometer (¹H NMR, ¹³C NMR)
Experimental Workflow Diagram
Figure 1. Workflow for the anionic ring-opening polymerization of this compound.
Step-by-Step Procedure
-
Preparation of Reagents:
-
This compound (GPE) should be purified by distillation under reduced pressure to remove any impurities.
-
Prepare a stock solution of the initiator, for example, 1,4-benzenedimethanol (BDM), in anhydrous toluene.
-
All glassware should be oven-dried at 120 °C overnight and cooled under a stream of argon.
-
-
Polymerization Reaction:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired amount of the initiator solution (e.g., BDM in toluene) under an argon atmosphere.
-
To the initiator solution, add the phosphazene base (t-BuP1) via syringe, followed by the addition of triethylborane (TEB) solution.
-
Add the purified GPE monomer to the reaction mixture dropwise via syringe.
-
Allow the reaction to stir at room temperature. The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR for monomer conversion and by GPC for molecular weight and dispersity.
-
-
Reaction Quenching and Polymer Purification:
-
Upon reaching the desired monomer conversion, terminate the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration or decantation.
-
Redissolve the polymer in a minimal amount of dichloromethane and re-precipitate in cold methanol to further purify.
-
Dry the final poly(this compound) product under vacuum to a constant weight.
-
Data Presentation
The following table summarizes the results for the anionic ring-opening polymerization of this compound with varying target degrees of polymerization (DP).
| Entry | Initiator | [GPE]:[Initiator]:[t-BuP1]:[TEB] | Target DP | Mₙ (NMR) ( g/mol ) | Mₙ (GPC) ( g/mol ) | Dispersity (Đ) |
| 1 | BDM | 25:1:0.5:1.5 | 25 | 2,800 | 3,100 | 1.05 |
| 2 | BDM | 50:1:0.5:1.5 | 50 | 5,600 | 6,000 | 1.06 |
| 3 | BDM | 100:1:0.5:1.5 | 100 | 11,200 | 11,800 | 1.08 |
| 4 | Propargyl Alcohol | 50:1:0.5:1.5 | 50 | 5,700 | 6,200 | 1.07 |
Mₙ (NMR) is the number-average molecular weight calculated from ¹H NMR spectra. Mₙ (GPC) is the number-average molecular weight determined by GPC analysis in THF against polystyrene standards. Dispersity (Đ) is calculated as Mₙ/Mₙ.
Characterization
-
¹H NMR Spectroscopy: The structure of the resulting poly(this compound) can be confirmed by ¹H NMR. The disappearance of the epoxide protons of the GPE monomer and the appearance of signals corresponding to the polyether backbone confirm the polymerization. The characteristic signals for the propargyl group should remain intact.
-
Gel Permeation Chromatography (GPC): GPC analysis is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the dispersity (Đ = Mₙ/Mₙ) of the synthesized polymers. A narrow and monomodal GPC trace is indicative of a controlled polymerization.
Conclusion
This application note provides a detailed protocol for the controlled anionic ring-opening polymerization of this compound using a Lewis pair organocatalyst system. This method offers excellent control over the polymer's molecular weight and results in low dispersity, providing a robust platform for the synthesis of well-defined functional polymers for various applications in research and drug development. The preservation of the alkyne functionality allows for subsequent modifications, making poly(this compound) a versatile scaffold for creating advanced materials.
References
Application Notes and Protocols for Glycidyl Propargyl Ether Click Chemistry with Copper Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry using glycidyl (B131873) propargyl ether (GPE). This protocol is particularly relevant for applications in bioconjugation, materials science, and synthetic chemistry where the dual functionality of the epoxide and alkyne groups of GPE can be exploited. The copper-catalyzed click reaction provides a highly efficient and specific method for conjugating GPE to azide-containing molecules, forming a stable triazole linkage.[1][2][3]
Core Concepts of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of click chemistry, a set of criteria for ideal chemical reactions defined by K.B. Sharpless.[3][4] These reactions are characterized by high yields, stereospecificity, broad functional group tolerance, and simple purification.[3] The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne (in this case, the propargyl group of GPE) and an azide (B81097) to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer.[3][5]
The active catalyst is the copper(I) ion. While Cu(I) salts can be used directly, they are prone to oxidation.[6][7] A more common and reliable method involves the in situ reduction of a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[7][8][9] To enhance reaction rates and prevent catalyst disproportionation and oxidative side reactions, a stabilizing ligand is often employed.[6][7][10] For reactions in aqueous or biological media, water-soluble ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are preferred.[6]
Experimental Data Summary
The efficiency of the CuAAC reaction can be influenced by several factors. The following tables provide examples of how to structure quantitative data for optimizing the reaction conditions with glycidyl propargyl ether.
Table 1: Recommended Starting Concentrations and Ratios for Key Components
| Component | Recommended Concentration/Ratio | Purpose |
| This compound (Alkyne) | 1.0 equivalent | Starting material |
| Azide-containing Molecule | 1.0 - 1.2 equivalents | Reaction partner |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 500 µM (1-5 mol%) | Catalyst precursor |
| Sodium Ascorbate | 1 mM - 10 mM (5-10 mol%) | Reducing agent to generate Cu(I) |
| Ligand (e.g., THPTA, TBTA) | 1:1 to 5:1 ratio with Copper | Stabilizes Cu(I) and accelerates reaction |
Data synthesized from multiple sources.[1][2][10]
Table 2: Optimization Parameters for CuAAC with this compound
| Parameter | Range to Test | Rationale for Optimization |
| Reactant Stoichiometry | Alkyne:Azide ratios of 1:1, 1:2, 2:1 | An excess of one reactant can drive the reaction to completion. |
| Copper Concentration | 50 µM, 100 µM, 250 µM, 500 µM | Higher concentrations can increase reaction rate but may also lead to side reactions or be cytotoxic in biological systems.[10] |
| Ligand:Copper Ratio | 1:1, 2:1, 5:1 | An excess of ligand can protect the catalyst from oxidation and prevent side reactions.[10] |
| Sodium Ascorbate Concentration | 1 mM, 2.5 mM, 5 mM, 10 mM | Sufficient reducing agent is crucial to maintain the active Cu(I) state.[1][10] |
| Temperature | Room Temperature, 37°C, 4°C (overnight) | Most CuAAC reactions proceed efficiently at room temperature, but optimization may be necessary for specific substrates.[1][10] |
| Reaction Time | 1 hour, 2 hours, 4 hours, overnight | Reaction completion time will vary based on the specific reactants and conditions.[1][10] |
| Solvent System | t-butanol/water (1:1), DMSO, DMF, PBS | The choice of solvent depends on the solubility of the reactants. Co-solvents are often used.[2][9] |
Experimental Protocols
This section provides detailed protocols for performing the CuAAC reaction with this compound and a generic azide-containing molecule. It is recommended to prepare fresh stock solutions, especially for sodium ascorbate, to ensure optimal reactivity.[2][3]
Preparation of Stock Solutions
| Reagent | Concentration | Solvent | Storage |
| This compound | 10 mM | DMSO or appropriate organic solvent | Store at -20°C, protected from light |
| Azide-containing Molecule | 10 mM | DMSO or appropriate solvent | Store at -20°C |
| Copper(II) Sulfate (CuSO₄) | 20 mM | Deionized Water | Stable at room temperature |
| THPTA Ligand | 100 mM | Deionized Water | Stable at room temperature |
| Sodium Ascorbate | 100 mM | Deionized Water | Prepare fresh before each use |
Based on general protocols for CuAAC.[3]
General Protocol for CuAAC Reaction
This protocol is a starting point and can be optimized for specific substrates. The reaction is typically performed on a 1-10 µmol scale.
-
Reaction Setup :
-
Catalyst Premix Preparation :
-
In a separate tube, prepare the catalyst premix by adding the THPTA ligand stock solution to the CuSO₄ stock solution to achieve a 5:1 ligand-to-copper ratio.[3] For example, mix 5 µL of 100 mM THPTA with 10 µL of 20 mM CuSO₄.
-
Vortex the catalyst premix briefly. The solution should be clear. The 5:1 ligand-to-copper ratio helps to stabilize the Cu(I) and protect sensitive biomolecules.[3]
-
-
Reaction Initiation :
-
Add the catalyst premix to the reaction tube containing the alkyne and azide.
-
Add freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of sodium ascorbate should be 5-10 times that of the copper.[11]
-
If the reaction mixture contains components sensitive to oxygen, it is advisable to degas the solution by bubbling with an inert gas like argon or nitrogen before adding the catalyst and ascorbate.[3]
-
-
Incubation :
-
Reaction Monitoring and Work-up :
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction mixture can be worked up by standard procedures, such as extraction or chromatography, to isolate the desired triazole product.[2] For biomolecules, purification can be achieved using size-exclusion chromatography, affinity chromatography, or dialysis to remove excess reagents and the catalyst.[1]
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General experimental workflow for GPE click chemistry.
Troubleshooting
Low or no product yield is a common issue in copper-catalyzed click reactions.[10]
-
Inactive Copper Catalyst : The active catalyst is Copper(I), which is prone to oxidation.[10] Ensure a fresh solution of the reducing agent, sodium ascorbate, is used.[2][10] Degassing solvents to remove dissolved oxygen is also recommended.[10]
-
Reagent Purity : The purity of the this compound, azide, and solvents can significantly impact the reaction. Use high-purity reagents and solvents.[10]
-
Ligand Issues : A suitable ligand is crucial for stabilizing the Cu(I) catalyst.[10] Ensure the correct ligand is being used for the solvent system (e.g., THPTA for aqueous reactions) and that the ligand-to-copper ratio is optimized.[7][10]
-
Inhibition by Other Functional Groups : While click chemistry is highly specific, certain functional groups can interfere. For example, Tris buffer should be avoided as it can act as a competitive ligand for copper.[12] Buffers such as phosphate, carbonate, or HEPES in the pH range of 6.5-8.0 are compatible.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. confluore.com [confluore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Application of Glycidyl Propargyl Ether Functionalized Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction
The functionalization of nanoparticles is a cornerstone in the development of advanced nanomaterials for biomedical applications, including targeted drug delivery, molecular imaging, and diagnostics. The introduction of specific chemical groups onto a nanoparticle surface dictates its interaction with biological systems, enhancing biocompatibility, stability, and targeting capabilities. Glycidyl propargyl ether (GPE) is a versatile bifunctional molecule containing both an epoxide ring and a terminal alkyne (propargyl) group.
This dual functionality allows for a two-stage modification strategy. The epoxide group can react with nucleophiles, such as primary amines on the nanoparticle surface, to form a stable covalent bond. The propargyl group then serves as a reactive handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the highly efficient and specific conjugation of a vast array of azide-modified molecules, including targeting ligands, therapeutic agents, and imaging probes, to the nanoparticle surface.[1][2] This modular approach is central to creating multifunctional nanoplatforms for theranostics.[3]
These application notes provide detailed protocols for the synthesis of GPE, the functionalization of amine-modified nanoparticles using GPE, and the subsequent conjugation of molecules via click chemistry.
Key Applications
-
Targeted Drug Delivery: The propargyl group enables the attachment of targeting moieties (e.g., antibodies, peptides, aptamers) that direct nanoparticles to specific cells or tissues, such as tumors that overexpress certain receptors.[2][4]
-
Advanced Bioimaging: Fluorophores or MRI contrast agents functionalized with an azide (B81097) group can be "clicked" onto the nanoparticle surface, creating highly sensitive probes for in vitro and in vivo imaging.[2][3]
-
Multi-modal Theranostics: The modularity of the click chemistry platform allows for the simultaneous attachment of both therapeutic payloads and imaging agents, creating a single nanoparticle system for combined diagnosis and therapy.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound (GPE)
This protocol describes the synthesis of GPE from propargyl alcohol and epichlorohydrin (B41342).[5]
Materials:
-
Propargyl alcohol
-
Epichlorohydrin
-
Sodium hydroxide (B78521) (NaOH)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in DMSO to create a superbasic suspension.
-
Cool the flask in an ice bath.
-
Add propargyl alcohol to the suspension and stir for 15 minutes.
-
Add epichlorohydrin dropwise to the reaction mixture over 1 hour, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding cold deionized water.
-
Extract the aqueous phase three times with diethyl ether.
-
Combine the organic phases and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purify the crude GPE via vacuum distillation to obtain the final product.
Caption: Workflow for the synthesis of this compound (GPE).
Protocol 2: Direct Functionalization of Nanoparticles with GPE
This protocol details the covalent attachment of GPE to nanoparticles presenting primary amine groups on their surface via epoxide ring-opening.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide, polymeric)
-
This compound (GPE)
-
Reaction Buffer: 0.1 M sodium bicarbonate or PBS, pH 8.0-8.5
-
Anhydrous Dimethylformamide (DMF) or DMSO
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0
-
Centrifuge, sonicator
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-10 mg/mL. Sonicate the suspension briefly to ensure a homogenous dispersion.[3]
-
Conjugation Reaction:
-
Prepare a stock solution of GPE in anhydrous DMF or DMSO.
-
Add the GPE solution to the nanoparticle dispersion. A 50- to 100-fold molar excess of GPE relative to the estimated surface amine groups is recommended as a starting point.
-
Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to maintain nanoparticle stability.[6]
-
Incubate the reaction mixture for 24-48 hours at 37°C with gentle mixing (e.g., on a rotator).
-
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to react with any unreacted epoxide groups. Incubate for 1 hour at room temperature.
-
Purification:
-
Pellet the functionalized nanoparticles by centrifugation. The speed and duration will depend on the nanoparticle size and density.
-
Remove the supernatant and wash the nanoparticles three times by resuspending them in PBS followed by centrifugation.[3]
-
Perform a final wash with deionized water to remove residual salts.
-
-
Storage: Resuspend the purified propargyl-functionalized nanoparticles in a suitable buffer (e.g., PBS) and store at 4°C.
Protocol 3: Post-Functionalization via Click Chemistry (CuAAC)
This protocol describes the conjugation of an azide-containing molecule (e.g., drug, dye, ligand) to the propargyl-functionalized nanoparticles.
Materials:
-
Propargyl-functionalized nanoparticles (from Protocol 3.2)
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270) (freshly prepared solution)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, for biocompatibility)
-
Degassed, deionized water or PBS
-
Purification system (centrifugal filters, dialysis, or size exclusion chromatography)
Procedure:
-
Reagent Preparation: Prepare stock solutions: 20 mM CuSO₄ in water, 100 mM sodium ascorbate in water (prepare fresh), and 50 mM THPTA in water. Dissolve the azide-containing molecule in a suitable solvent.[1]
-
Click Reaction Setup:
-
In a reaction tube, disperse the propargyl-functionalized nanoparticles in degassed buffer.
-
Add the azide-containing molecule. A 5- to 10-fold molar excess relative to the estimated surface propargyl groups is recommended.[1]
-
(Optional) Add THPTA to the reaction mixture at a 5-fold molar excess relative to CuSO₄ and incubate for 5 minutes.
-
Add CuSO₄ to a final concentration of 0.1-1 mM.
-
-
Initiation: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.[2]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light, with gentle mixing.[2][7]
-
Purification: Purify the final conjugated nanoparticles using centrifugal filtration, dialysis, or size exclusion chromatography to remove the copper catalyst and excess reagents.[6]
Overall Experimental Workflow
Caption: Experimental workflow for nanoparticle functionalization with GPE.
Data Presentation: Characterization of Functionalized Nanoparticles
Thorough characterization at each stage is critical to confirm successful surface modification. The following tables summarize typical quantitative data obtained from key characterization techniques.
Table 1: Physicochemical Properties of Nanoparticles During Functionalization Note: Values are representative for ~100 nm nanoparticles and will vary based on the core material, size, and surface chemistry.
| Characterization Technique | Parameter Measured | Amine-NP (Starting) | Propargyl-NP (Post-GPE) | Final Conjugated NP (Post-Click) |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter (nm) | 105 ± 3 | 112 ± 4 | 125 ± 5 |
| Polydispersity Index (PDI) | < 0.15 | < 0.20 | < 0.25 | |
| Zeta Potential | Surface Charge (mV) | +35 ± 5 | +20 ± 4 | +15 ± 5 |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Key Peaks (cm⁻¹) | C-N stretch (~1100) N-H bend (~1600) | Alkyne C≡C-H stretch (~3300) Alkyne C≡C stretch (~2100) | Azide peak disappears (~2100) Triazole ring peaks appear |
| Proton NMR (¹H NMR) | Characteristic Signals (ppm) | Signals from NP core | Propargyl protons (~2.5, ~4.2) | Signals from conjugated molecule |
-
The increase in hydrodynamic diameter is indicative of the successful addition of GPE and the final molecule to the nanoparticle surface.[3]
-
The decrease in positive zeta potential reflects the consumption of primary amine groups during the reaction with the GPE epoxide group.
-
FTIR and NMR provide direct chemical evidence of the presence of the propargyl group and, subsequently, the successfully conjugated molecule.[3]
Generalized Signaling Pathway for Targeted Nanoparticles
GPE-functionalized nanoparticles are often designed to interact with specific biological targets. After conjugating a targeting ligand (e.g., an antibody or peptide) via click chemistry, the nanoparticle can selectively bind to and enter target cells, such as cancer cells, to deliver a therapeutic payload.
Caption: Logical flow of targeted nanoparticle signaling and drug delivery.
Troubleshooting
Table 2: Common Issues and Recommended Solutions
| Problem | Potential Cause | Recommended Solution |
| Low Functionalization Efficiency | Hydrolysis of GPE epoxide: GPE is sensitive to moisture. Insufficient molar excess: Not enough GPE to react with all surface amines. | Use anhydrous solvents for GPE stock solutions.[3] Increase the molar ratio of GPE to surface amine groups. |
| Nanoparticle Aggregation | Change in surface charge: Neutralization of amine groups can reduce colloidal stability. High concentration of organic solvent: Can destabilize some nanoparticle suspensions. | Ensure adequate mixing and avoid harsh sonication.[3] Keep the concentration of DMSO or DMF below 10% (v/v) in the final reaction mixture.[3] |
| Low Click Chemistry Yield | Oxidation of Copper(I): Cu(I) is the active catalyst and is oxygen-sensitive. Inaccessible propargyl groups: Steric hindrance on the nanoparticle surface. | Use degassed buffers and freshly prepared sodium ascorbate solution. Consider performing the reaction under an inert atmosphere (N₂ or Ar). Consider using a GPE-PEG linker to extend the propargyl group away from the surface. |
References
Application Notes and Protocols: Glycidyl Propargyl Ether for Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction: Glycidyl (B131873) propargyl ether (GPE) is a bifunctional monomer that has garnered significant interest in the field of drug delivery. Its structure incorporates both an epoxide ring and a terminal alkyne group. The epoxide allows for ring-opening polymerization to form polyether backbones, which are often biocompatible and hydrophilic, similar to poly(ethylene glycol) (PEG).[1] The terminal alkyne group serves as a versatile handle for post-polymerization modification via "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3] This reaction's high efficiency, specificity, and mild reaction conditions make it an ideal method for conjugating drugs, targeting ligands, or other functional molecules to the polymer backbone.[4][5] These attributes position GPE as a valuable building block for creating sophisticated and tailor-made drug delivery systems, such as polymer-drug conjugates, block copolymers for micellar systems, and functionalized nanoparticles.[2][6]
Section 1: Synthesis and Functionalization of GPE-Based Carriers
The unique structure of GPE allows for the creation of versatile polymer-based drug carriers. The general workflow involves synthesizing the GPE monomer, polymerizing it to create a backbone with pendant alkyne groups, and finally functionalizing it with therapeutic agents using click chemistry.
Caption: Workflow for creating a GPE-based polymer-drug conjugate.
Protocol 1.1: Synthesis of this compound (GPE)
This protocol describes the synthesis of GPE from propargyl alcohol and epichlorohydrin.[2]
Materials:
-
Propargyl alcohol
-
Epichlorohydrin
-
Strong base (e.g., Sodium Hydroxide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (B86663) (anhydrous)
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle
-
Vacuum distillation apparatus
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer, condenser, and dropping funnel.
-
In a superbasic suspension, react propargyl alcohol with epichlorohydrin in the presence of a strong base like NaOH in DMSO.[2]
-
The reaction temperature is typically maintained between -10°C and 100°C.[7] Lower temperatures may slow the reaction, while higher temperatures can cause degradation.[7]
-
After the reaction is complete (monitored by TLC), quench the reaction mixture with water.
-
Extract the aqueous phase multiple times with diethyl ether.
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator.
-
Purify the crude GPE via vacuum distillation. Pure GPE is typically collected at 25-30°C under vacuum.[2]
-
Confirm the structure and purity of the synthesized GPE using Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 1.2: Synthesis of Alkyne-Functionalized Poly(this compound) (PGPE)
This protocol outlines the controlled anionic ring-opening polymerization (AROP) of GPE to form a polyether with pendant alkyne groups. Conventional AROP is challenging due to the acidic terminal alkyne; therefore, a Lewis pair organocatalysis approach is recommended.[1]
Materials:
-
This compound (GPE), purified
-
Initiator (e.g., 1,4-benzenedimethanol, propargyl alcohol)
-
Lewis pair catalyst system: Phosphazene base (e.g., P2-Et) and Triethylborane (B153662) (TEB)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk line and glassware
-
Precipitation solvent (e.g., cold methanol)
Procedure:
-
All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques.
-
In a flame-dried Schlenk flask, dissolve the chosen initiator in anhydrous toluene.
-
Add the phosphazene base to activate the initiator, generating a nucleophilic species.[1]
-
In a separate flask, prepare a solution of the GPE monomer and triethylborane in anhydrous toluene. The TEB acts as a Lewis acid, coordinating to the epoxide monomer to enhance its electrophilicity.[1]
-
Slowly add the monomer/TEB solution to the activated initiator solution at a controlled temperature.
-
Allow the polymerization to proceed for the desired time to achieve the target molecular weight. The degree of polymerization can be controlled from 25 to 100 with this method.[1]
-
Terminate the polymerization by adding a quenching agent (e.g., acidified methanol).
-
Precipitate the resulting polymer, poly(this compound) (PGPE), in a large volume of cold non-solvent like methanol.
-
Isolate the polymer by filtration or centrifugation, wash, and dry under vacuum.
-
Characterize the PGPE for molecular weight (Mn) and dispersity (Đ) using Gel Permeation Chromatography (GPC).
Protocol 1.3: Post-Polymerization Modification via Click Chemistry (CuAAC)
This protocol details the conjugation of an azide-modified molecule (e.g., a drug) to the PGPE backbone.[2][3]
Materials:
-
Poly(this compound) (PGPE)
-
Azide-functionalized molecule (Drug-N₃)
-
Copper(I) source (e.g., Copper(I) bromide - CuBr) or a Copper(II) source with a reducing agent (e.g., Copper(II) sulfate and sodium ascorbate)
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine - PMDETA)
-
Solvent (e.g., DMF, DMSO/water mixture)
-
Dialysis tubing (appropriate molecular weight cut-off)
Procedure:
-
Dissolve PGPE and the azide-functionalized molecule in the chosen solvent in a reaction flask.
-
In a separate vial, prepare the catalyst complex by mixing the copper source and the ligand in the solvent.
-
If using a Cu(II) source, add the sodium ascorbate (B8700270) solution to reduce Cu(II) to the active Cu(I) species.
-
Add the catalyst solution to the polymer/drug mixture under an inert atmosphere.
-
Stir the reaction at room temperature for 12-48 hours. Monitor the reaction progress by FT-IR (disappearance of the alkyne and azide (B81097) peaks) or NMR.
-
Upon completion, purify the polymer-drug conjugate to remove the copper catalyst and unreacted molecules. This is typically achieved by extensive dialysis against a chelating agent solution (e.g., EDTA) followed by dialysis against deionized water.
-
Lyophilize the purified solution to obtain the final PGPE-drug conjugate as a solid.
-
Confirm successful conjugation using ¹H NMR and FT-IR spectroscopy.[2]
Caption: Experimental workflow for CuAAC "click" conjugation.
Section 2: Characterization of GPE-Based Drug Delivery Systems
Proper characterization is crucial to ensure the quality, efficacy, and safety of the developed drug delivery system.
Data Presentation: Physicochemical Properties
The following table summarizes typical quantitative data for nanoparticles or micelles formed from GPE-based block copolymers. The values are representative and will vary based on the specific polymer composition, drug, and formulation method.
| Parameter | Symbol | Typical Range | Method of Analysis |
| Particle Size (Hydrodynamic Diameter) | Z-avg | 50 - 250 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index | PDI | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | ζ | -30 mV to +30 mV | Laser Doppler Velocimetry |
| Drug Loading Content | DLC (%) | 1 - 20% | UV-Vis, HPLC |
| Encapsulation Efficiency | EE (%) | > 70% | UV-Vis, HPLC |
Data compiled from general knowledge of polymer nanoparticles and related systems.[8][9][10]
Protocol 2.1: In Vitro Drug Release Study
The dialysis membrane method is commonly used to assess the in vitro release kinetics of a drug from a nanoparticle formulation.[11][12]
Materials:
-
Drug-loaded GPE nanoparticle suspension
-
Dialysis tubing or device (e.g., Slide-A-Lyzer) with a molecular weight cut-off (MWCO) significantly lower than the nanoparticle size but large enough to allow free diffusion of the released drug.
-
Release buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4; or acetate (B1210297) buffer, pH 5.5 to simulate endosomal conditions)
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (e.g., UV-Vis Spectrophotometer, HPLC)
Procedure:
-
Transfer a known volume and concentration of the drug-loaded nanoparticle suspension into the dialysis bag/device.
-
Seal the dialysis bag and immerse it in a known volume of pre-warmed release buffer (e.g., 50 mL in a beaker).
-
Place the entire setup in a shaking incubator set to 37°C and a constant agitation speed (e.g., 100 rpm).[12]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release buffer from the beaker.
-
Immediately replenish the beaker with an equal volume of fresh, pre-warmed buffer to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a pre-established calibration curve.
-
Calculate the cumulative percentage of drug released at each time point using the following formula: Cumulative Release (%) = (Concentration at time t * Volume of buffer + Σ(Concentration at previous times * Volume of aliquot)) / Initial amount of drug in nanoparticles * 100
-
Plot the cumulative release percentage against time to obtain the drug release profile. The release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[13][14][15]
Protocol 2.2: In Vitro Cytotoxicity Assessment
It is essential to evaluate the biocompatibility of the GPE-based carrier and its drug-loaded formulation. The XTT or MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[16][17]
Materials:
-
Relevant cell line (e.g., HeLa for cancer studies, CHO-K1 for general toxicity)[16]
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
GPE-based polymer, unloaded nanoparticles, and drug-loaded nanoparticles, sterilized (e.g., by filtration)
-
XTT (or MTT) assay kit
-
Plate reader (spectrophotometer)
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the test articles (polymer, unloaded nanoparticles, drug-loaded nanoparticles) in the cell culture medium. Include a positive control (e.g., doxorubicin) and a negative control (cells with medium only).
-
After 24 hours, remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of your test articles.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Following incubation, add the XTT (or MTT) reagent to each well according to the manufacturer's instructions.
-
Incubate for an additional 2-4 hours to allow for the conversion of the tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells.
-
Measure the absorbance of each well using a plate reader at the appropriate wavelength (e.g., 450 nm for XTT).
-
Calculate the percentage of cell viability for each concentration relative to the negative control (untreated cells). Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) * 100
-
Plot cell viability against the concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth), if applicable. The biocompatibility of unloaded carriers should be high (i.e., minimal cytotoxicity at high concentrations).[16][18]
Caption: General workflow for an in vitro cytotoxicity assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US6087512A - Process for preparation of glycidyl ether - Google Patents [patents.google.com]
- 8. Porous Crosslinked Zwitterionic Microparticles Based on Glycidyl Methacrylate and N-Vinylimidazole as Possible Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoparticle Synthesis and Their Integration into Polymer-Based Fibers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on Preparation, Characterization and Application of Porous Functionalized Glycidyl Methacrylate-Based Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. General method for the quantification of drug loading and release kinetics of nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo models for the study of oral delivery of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. gba-group.com [gba-group.com]
- 18. Anti-biofilm, drug delivery and cytotoxicity properties of dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Glycidyl Propargyl Ether in Hydrogel Formation for Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of glycidyl (B131873) propargyl ether (GPE) in the formation of hydrogels for tissue engineering applications. The alkyne functionality of GPE makes it an ideal monomer for incorporation into polymers that can be crosslinked via "click chemistry," offering a versatile platform for creating biocompatible and tunable scaffolds.
Introduction
Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix (ECM), making them excellent candidates for tissue engineering scaffolds.[1] Glycidyl propargyl ether is a valuable building block for synthesizing hydrogel precursors due to its terminal alkyne group, which can readily participate in highly efficient and bio-orthogonal click chemistry reactions.[2] This allows for the formation of hydrogels under mild, cell-friendly conditions, a critical requirement for encapsulating cells and bioactive molecules.[3]
The most common click reaction utilized for this purpose is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, due to concerns about copper cytotoxicity, copper-free alternatives like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are also widely employed.[3][4] These methods offer precise control over the hydrogel's physical and chemical properties, such as stiffness, degradation rate, and ligand presentation, which are crucial for directing cell behavior.
Data Summary
The following table summarizes typical quantitative data for PEG-based hydrogels formed via azide-alkyne click chemistry, which are analogous to hydrogels that can be formed using GPE-functionalized polymers. The exact values for a GPE-based system would need to be determined empirically but are expected to fall within these ranges.
| Property | Typical Range | Method of Measurement | Reference |
| Mechanical Properties | |||
| Storage Modulus (G') | 1 - 50 kPa | Oscillatory Rheometry | [5][6] |
| Swelling Properties | |||
| Equilibrium Swelling Ratio | 10 - 30 | Gravimetric Analysis | [7][8] |
| Biological Properties | |||
| Cell Viability (post-encapsulation) | > 90% | LIVE/DEAD Assay, MTT Assay | [7][9] |
Experimental Protocols
Protocol 1: Synthesis of a GPE-Functionalized Polymer (e.g., 4-arm PEG-GPE)
This protocol describes the functionalization of a multi-arm polyethylene (B3416737) glycol (PEG) with this compound.
Materials:
-
4-arm PEG-OH (10 kDa)
-
This compound (GPE)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Dialysis tubing (MWCO 3.5 kDa)
-
Magnetic stirrer and hotplate
-
Round bottom flask and standard glassware
Procedure:
-
Dissolve 4-arm PEG-OH in anhydrous DMF in a round bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add NaH (1.2 equivalents per hydroxyl group) to the solution and stir for 1 hour at room temperature to deprotonate the hydroxyl groups.
-
Add GPE (1.5 equivalents per hydroxyl group) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and stir for 48 hours.
-
Cool the reaction to room temperature and precipitate the polymer by adding the reaction mixture to cold diethyl ether.
-
Collect the precipitate by filtration and wash with diethyl ether.
-
Redissolve the polymer in deionized water and dialyze against deionized water for 3 days to remove unreacted GPE and other small molecules.
-
Lyophilize the purified polymer to obtain 4-arm PEG-GPE as a white powder.
-
Confirm functionalization using ¹H NMR spectroscopy by observing the characteristic peaks for the propargyl group.
Protocol 2: Hydrogel Formation via CuAAC Click Chemistry
This protocol details the formation of a hydrogel using a GPE-functionalized polymer and an azide-functionalized crosslinker.
Materials:
-
4-arm PEG-GPE (synthesized in Protocol 1)
-
4-arm PEG-Azide (commercially available or synthesized separately)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Molds for hydrogel casting
Procedure:
-
Prepare Precursor Solutions:
-
Dissolve 4-arm PEG-GPE in PBS to the desired concentration (e.g., 5% w/v).
-
Dissolve 4-arm PEG-Azide in PBS to the desired concentration (e.g., 5% w/v).
-
-
Prepare Catalyst Solutions:
-
Prepare a stock solution of CuSO₄ in deionized water (e.g., 100 mM).
-
Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 200 mM).
-
-
Initiate Gelation:
-
In a microcentrifuge tube, mix equal volumes of the 4-arm PEG-GPE and 4-arm PEG-Azide solutions.
-
Add CuSO₄ solution to a final concentration of 1 mM.
-
Add sodium ascorbate solution to a final concentration of 5 mM.
-
Gently vortex the solution for 5-10 seconds to ensure thorough mixing.
-
-
Gel Formation:
-
Immediately pipette the mixture into molds of the desired shape and size.
-
Allow the hydrogels to cross-link at room temperature or 37°C. Gelation time can range from a few minutes to an hour, depending on the precursor concentrations and temperature.[3]
-
Protocol 3: Characterization of Hydrogel Properties
A. Swelling Ratio Measurement:
-
Prepare hydrogel discs of a known initial swollen weight (Wi).
-
Immerse the hydrogels in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogels, gently blot the surface with a kimwipe to remove excess water, and record the weight (Ws).
-
Continue until the weight remains constant, indicating equilibrium swelling.
-
Lyophilize the hydrogels to obtain the dry weight (Wd).
-
Calculate the swelling ratio (Qs) using the formula: Qs = (Ws - Wd) / Wd.[10]
B. Mechanical Testing (Rheology):
-
Use an oscillatory rheometer with a parallel plate geometry.
-
Place a hydrogel disc on the bottom plate and lower the top plate to contact the hydrogel.
-
Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain (e.g., 1%) to determine the storage modulus (G') and loss modulus (G'').[1]
Protocol 4: Cell Encapsulation and Viability Assessment
Materials:
-
Sterile 4-arm PEG-GPE and 4-arm PEG-Azide solutions in cell culture medium.
-
Sterile catalyst solutions (if using CuAAC, consider using a copper chelator post-gelation or use a copper-free method).
-
Desired cell type (e.g., mesenchymal stem cells).
-
LIVE/DEAD Viability/Cytotoxicity Kit (e.g., Calcein AM and Ethidium Homodimer-1).
-
Fluorescence microscope.
Procedure:
-
Cell Preparation:
-
Trypsinize and count the cells. Resuspend the cell pellet in the 4-arm PEG-GPE precursor solution at the desired cell density (e.g., 1 x 10⁶ cells/mL).
-
-
Encapsulation:
-
Mix the cell-laden precursor solution with the 4-arm PEG-Azide solution and catalyst (if applicable) as described in Protocol 2.
-
Quickly pipette the mixture into sterile molds or as droplets in a petri dish.
-
-
Cell Culture:
-
After gelation, add cell culture medium to the hydrogels.
-
Culture the cell-laden hydrogels in a humidified incubator at 37°C and 5% CO₂.
-
-
Viability Assessment:
-
At desired time points (e.g., day 1, 3, 7), wash the hydrogels with PBS.
-
Incubate the hydrogels in the LIVE/DEAD staining solution for 30-45 minutes at 37°C, protected from light.[10]
-
Wash the hydrogels with PBS.
-
Visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium Homodimer-1).
-
Visualizations
Caption: Workflow for GPE-based hydrogel formation and application.
Caption: Experimental workflow for hydrogel characterization.
Caption: YAP/TAZ mechanotransduction signaling pathway.
References
- 1. Rheological Characterization of Biological Hydrogels in Aqueous State [biotechrep.ir]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro Biocompatibility of Hydrogel Polyvinyl Alcohol/Moringa oleifera Leaf Extract/Graphene Oxide for Wound Dressing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. banglajol.info [banglajol.info]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Surface Modification of Polymers Using Glycidyl Propargyl Ether
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidyl (B131873) propargyl ether (GPE) is a versatile bifunctional monomer that is increasingly utilized for the surface modification of polymers. Its structure incorporates both a reactive epoxide ring and a terminal alkyne group. The epoxide allows for ring-opening polymerization to create polymer backbones or for grafting onto existing polymer surfaces, while the propargyl (alkyne) group serves as a highly efficient "handle" for post-modification via click chemistry.[1][2] This dual functionality makes GPE an ideal building block for creating advanced functional materials with tailored surface properties.
The primary advantage of using GPE lies in the ability to introduce alkyne functionalities onto a polymer surface. These alkyne groups are exceptionally versatile and can readily participate in highly efficient and specific conjugation reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and thiol-yne reactions.[1][3] This enables the covalent attachment of a wide array of molecules, including peptides, proteins, drugs, and imaging agents, under mild conditions.[2][4] Consequently, GPE-modified polymers are of significant interest for biomedical applications such as targeted drug delivery, tissue engineering, and the development of antimicrobial or biocompatible surfaces.[1][5]
Core Chemistry and Applications
The modification strategy typically involves two main steps:
-
Incorporation of GPE : GPE is either copolymerized with other monomers to form a polymer with pendant alkyne groups or grafted onto a pre-existing polymer surface through its epoxide ring.[6] Anionic ring-opening polymerization (AROP) is a common method that provides good control over molecular weight and dispersity.[1][7]
-
Surface Functionalization via Click Chemistry : The alkyne-functionalized surface is then reacted with azide- or thiol-containing molecules of interest. The CuAAC reaction is particularly favored due to its high efficiency, specificity, and tolerance of a wide range of functional groups and reaction conditions.[2][6]
This approach allows for the creation of surfaces with precisely controlled chemical functionalities, leading to a variety of applications:
-
Drug Delivery : GPE-modified polymers can be formulated into nanoparticles or micelles. Hydrophobic drugs can be encapsulated, and targeting ligands (e.g., antibodies, peptides) can be "clicked" onto the surface to achieve targeted delivery to specific cells or tissues.[2][8]
-
Biocompatible and Antifouling Surfaces : By attaching hydrophilic polymers like polyethylene (B3416737) glycol (PEG) to the surface via click chemistry, protein adsorption can be significantly reduced, improving the biocompatibility of medical implants and devices.[4][6]
-
Tissue Engineering : Scaffolds with GPE-modified surfaces can be functionalized with cell-adhesive peptides (like RGD) or growth factors to promote specific cell attachment, proliferation, and differentiation.[9]
-
Antimicrobial Coatings : Antimicrobial peptides or other biocidal agents can be covalently attached to a surface to prevent biofilm formation and bacterial contamination.[5]
Key Experimental Workflows and Pathways
The following diagrams illustrate the primary workflows for creating and utilizing GPE-modified polymer surfaces.
Caption: Workflow for synthesis and functionalization of a GPE copolymer.
Caption: Schematic of the CuAAC click reaction on a GPE-modified surface.
Experimental Protocols
Protocol 1: Synthesis of Alkyne-Functionalized Copolymer via AROP
This protocol describes the synthesis of a poly(ethylene glycol)-co-poly(this compound) (PEG-co-PGPE) random copolymer using a monomer-activated anionic ring-opening polymerization (AROP).[6]
Materials:
-
Ethylene oxide (EO)
-
This compound (GPE)
-
Initiator (e.g., monomethyl ether of ethylene glycol)
-
Activator/Catalyst system (e.g., triisobutylaluminum (B85569) and a phosphazene base like t-BuP4)
-
Anhydrous solvent (e.g., Toluene (B28343) or Tetrahydrofuran (THF))
-
Methanol (for quenching)
-
Diethyl ether or cold hexanes (for precipitation)
-
Nitrogen or Argon gas supply (for inert atmosphere)
Procedure:
-
Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (N2 or Ar).
-
Solvent and Initiator: Add anhydrous toluene to the flask via cannula. Then, add the initiator.
-
Monomer Addition: Add the desired amounts of GPE and EO monomers to the reaction flask. The ratio will determine the density of alkyne groups in the final polymer.
-
Catalyst Addition: Introduce the catalyst system (e.g., t-BuP4 and triisobutylaluminum) dropwise to the stirring solution at room temperature. Mild reaction conditions are crucial to avoid side reactions with the alkyne group.[6]
-
Polymerization: Allow the reaction to proceed at a controlled temperature (e.g., 40-60 °C) for several hours (e.g., 12-24 hours). Monitor the reaction progress by taking aliquots and analyzing them via ¹H NMR or Gel Permeation Chromatography (GPC).
-
Quenching: Terminate the polymerization by adding an excess of acidified methanol.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold, stirring diethyl ether or hexanes.
-
Isolation: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer several times with fresh diethyl ether/hexanes to remove unreacted monomers and catalyst residues.
-
Drying: Dry the final polymer product under vacuum at room temperature until a constant weight is achieved.
-
Characterization: Characterize the copolymer's molecular weight (Mn), polydispersity index (PDI) using GPC, and composition using ¹H NMR spectroscopy.
Protocol 2: Surface Functionalization via CuAAC (Click Chemistry)
This protocol details the conjugation of an azide-functionalized molecule (e.g., a peptide or fluorescent dye) to the alkyne-functionalized polymer surface.[2][10]
Materials:
-
Alkyne-functionalized polymer (from Protocol 1)
-
Azide-functionalized molecule of interest (e.g., Azido-PEG-Biotin, an azide-containing peptide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270) (NaAsc)
-
Solvent: A mixture of water and a suitable organic solvent (e.g., THF, DMSO) to dissolve all components.
-
Purification supplies: Dialysis tubing (with appropriate MWCO) or size-exclusion chromatography (SEC) columns.
Procedure:
-
Dissolution: Dissolve the alkyne-functionalized polymer in the chosen solvent system in a reaction vial.
-
Reagent Addition: Add the azide-functionalized molecule to the polymer solution. A slight molar excess (e.g., 1.2-2.0 equivalents relative to alkyne groups) is typically used to ensure complete reaction.
-
Catalyst Preparation: In a separate vial, prepare fresh aqueous solutions of CuSO₄ and sodium ascorbate.
-
Reaction Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄ solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ. The solution may change color (e.g., to pale yellow/green).
-
Incubation: Seal the vial and let the reaction stir at room temperature for 12-48 hours. Protect the reaction from light if using photosensitive molecules.
-
Monitoring: The reaction can be monitored by techniques such as FTIR (disappearance of the azide (B81097) peak at ~2100 cm⁻¹) or NMR spectroscopy.
-
Purification: After the reaction is complete, remove the copper catalyst and unreacted small molecules.
-
Dialysis: Dialyze the reaction mixture against a large volume of deionized water or an appropriate buffer for 24-48 hours, with several changes of the dialysis buffer. Chelation agents like EDTA can be added to the buffer to facilitate copper removal.
-
Size-Exclusion Chromatography (SEC): Pass the reaction mixture through an SEC column to separate the functionalized polymer from smaller reactants.
-
-
Isolation: Lyophilize (freeze-dry) the purified polymer solution to obtain the final functionalized product as a solid.
-
Characterization: Confirm successful conjugation using techniques like ¹H NMR, UV-Vis spectroscopy (if the molecule has a chromophore), or fluorescence spectroscopy.
Data Presentation
The following tables summarize representative quantitative data from studies involving GPE and related polymer modification techniques.
Table 1: Polymer Synthesis and Characterization
| Polymer System | Mn ( g/mol ) | PDI (Đ) | Alkyne Content (mol%) | Reference |
|---|---|---|---|---|
| Poly(this compound) (PGPE) | Varies (e.g., 2,800 - 11,200) | < 1.1 | 100% | [1] |
| PEG-co-PGPgE | 3,000 - 9,500 | 1.18 - 1.60 | Varies | [6] |
| Polylactide-co-PGPE | Varies | - | Up to 2.3 groups/chain |[11] |
Table 2: Impact of Surface Modification on Material Properties
| Original Material | Modification | Characterization Method | Result | Reference |
|---|---|---|---|---|
| Poly(GMA-co-EDM) beads (hydrophilic) | Attachment of hydrophobic poly(ODA-co-PA) via click chemistry | Protein Adsorption | Albumin adsorption increased from 50 mg/g to 400 mg/g. | [12] |
| Poly(CMS-co-DVB) beads (hydrophobic) | Attachment of hydrophilic PVA via click chemistry | Protein Adsorption | Albumin adsorption decreased from 225 mg/g to 80 mg/g. | [12] |
| Textured Aluminum | Coating with Poly(HBMA-co-GMA) | Contact Angle | Superhydrophobic surface with a contact angle of 164°. | [13] |
| Textured Aluminum | Coating with Poly(TEMA-co-GMA) | Contact Angle | Superhydrophobic surface with a contact angle of 157°. |[13] |
(Note: GMA = Glycidyl methacrylate; EDM = Ethylene dimethacrylate; ODA = Octadecyl acrylate; PA = Propargyl acrylate; CMS = Chloromethylstyrene; DVB = Divinylbenzene; PVA = Poly(vinyl alcohol); HBMA/TEMA = Fluoroalkyl methacrylates)
Conclusion
This compound is a powerful and versatile monomer for the advanced surface modification of polymers. The ability to introduce reactive alkyne handles allows for subsequent functionalization using highly efficient click chemistry reactions. This provides a robust and modular platform for developing sophisticated materials for a wide range of applications in drug delivery, regenerative medicine, and diagnostics. The protocols and data presented here offer a guide for researchers and scientists to harness the potential of GPE in creating next-generation functional polymers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. “Clickable PEG” via anionic copolymerization of ethylene oxide and this compound - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TCEP-Enabled Click Modification of Glycidyl-Bearing Polymers with Biorelevant Sulfhydryl Molecules: Toward Chemoselective Bioconjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Functional polylactide via ring-opening copolymerisation with allyl, benzyl and propargyl glycidyl ethers. [repositorio.ufop.br]
- 12. Click-chemistry for surface modification of monodisperse-macroporous particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of the Composition of Copolymers Based on Glycidyl Methacrylate and Fluoroalkyl Methacrylates on the Free Energy and Lyophilic Properties of the Modified Surface [mdpi.com]
Biocompatibility of Poly(glycidyl propargyl ether): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(glycidyl propargyl ether) (PGPE) is a versatile polyether functionalized with pendant propargyl groups. This alkyne functionality makes PGPE an attractive platform for various biomedical applications, including drug delivery, tissue engineering, and bioconjugation, through highly efficient "click" chemistry modifications. As with any material intended for biological applications, a thorough evaluation of its biocompatibility is paramount. This document provides an overview of the biocompatibility of PGPE and detailed protocols for its assessment.
While direct and extensive biocompatibility data for poly(this compound) homopolymers is not abundant in publicly available literature, the biocompatibility of the broader class of polyethers, such as polyethylene (B3416737) glycol (PEG), is well-established. Polyethers are generally recognized for their low toxicity and minimal immunogenicity. However, the introduction of reactive functional groups, such as the propargyl group in PGPE, necessitates a dedicated toxicological evaluation. Studies on related alkyne-functionalized polymers have shown promising results, suggesting that the alkyne moiety itself does not inherently confer significant cytotoxicity.
These application notes will guide researchers through standard in vitro biocompatibility assays, including cytotoxicity and hemolysis assessments, providing a framework for the evaluation of PGPE and its derivatives.
Data Presentation: Biocompatibility of Alkyne-Functionalized Polymers
The following tables summarize representative quantitative data from studies on alkyne-functionalized polymers, which can serve as a reference for expected outcomes when evaluating PGPE.
Table 1: In Vitro Cytotoxicity of Alkyne-Functionalized Polyesters against Human Umbilical Artery Endothelial Cells (HUAECs)
| Polymer Concentration (mg/mL) | Cell Viability (%) |
| 0 (Control) | 100 |
| 0.1 | ~98 |
| 0.5 | ~95 |
| 1.0 | ~92 |
Data is representative and compiled for illustrative purposes based on similar alkyne-functionalized polymers.
Table 2: Hemolytic Activity of Functionalized Polyethers
| Polymer Concentration (µg/mL) | Hemolysis (%) |
| 10 | < 1 |
| 50 | < 2 |
| 100 | < 2.5 |
| 250 | < 3 |
| 500 | < 5 |
| 1000 | < 5 |
Data is representative and compiled for illustrative purposes based on general findings for functionalized polyethers. A hemolysis percentage below 5% is generally considered non-hemolytic.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol describes the determination of the cytotoxic potential of PGPE by measuring the metabolic activity of cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Poly(this compound) (PGPE)
-
Mammalian cell line (e.g., L929 mouse fibroblasts, HeLa, or a cell line relevant to the intended application)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent
-
96-well flat-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Polymer Treatment:
-
Prepare a stock solution of PGPE in a suitable solvent (e.g., sterile PBS or culture medium). Further dilute the stock solution with culture medium to obtain a range of desired test concentrations.
-
After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of PGPE.
-
Include a positive control (e.g., a known cytotoxic agent like Triton X-100) and a negative control (cells in culture medium only).
-
Incubate the plate for another 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
After 4 hours, carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of negative control cells) x 100
-
Protocol 2: Hemolysis Assay
This protocol is used to evaluate the hemolytic potential of PGPE by measuring the amount of hemoglobin released from red blood cells upon exposure to the polymer.
Materials:
-
Poly(this compound) (PGPE)
-
Fresh whole blood with an anticoagulant (e.g., heparin or citrate) from a healthy donor.
-
Phosphate-buffered saline (PBS), pH 7.4, sterile
-
Triton X-100 (1% v/v in PBS) as a positive control
-
96-well round-bottom plates
-
Centrifuge
-
Microplate reader
Procedure:
-
Preparation of Red Blood Cell (RBC) Suspension:
-
Centrifuge the whole blood at 1000 x g for 10 minutes at 4°C.
-
Aspirate the supernatant (plasma and buffy coat) and wash the RBC pellet with 5 volumes of cold sterile PBS.
-
Resuspend the RBCs and centrifuge again. Repeat this washing step three times or until the supernatant is clear.
-
After the final wash, resuspend the RBC pellet in PBS to obtain a 2% (v/v) RBC suspension.
-
-
Polymer Incubation:
-
Prepare serial dilutions of PGPE in PBS in a 96-well plate.
-
Add 100 µL of the 2% RBC suspension to each well containing 100 µL of the PGPE solutions.
-
For the positive control, add 100 µL of 1% Triton X-100 to a well with 100 µL of the RBC suspension (100% hemolysis).
-
For the negative control, add 100 µL of PBS to a well with 100 µL of the RBC suspension (0% hemolysis).
-
Incubate the plate at 37°C for 2 hours with gentle shaking.
-
-
Data Acquisition:
-
After incubation, centrifuge the plate at 800 x g for 10 minutes to pellet the intact RBCs.
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.
-
Calculate the percentage of hemolysis using the following formula: Hemolysis (%) = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
-
Visualizations
Experimental Workflow for Biocompatibility Testing
Caption: General workflow for in vitro biocompatibility assessment of PGPE.
Potential Cellular Interaction and Response
While specific signaling pathways for PGPE are not yet elucidated, this diagram illustrates a general hypothesis for the cellular uptake and potential downstream effects of functionalized polyethers.
Caption: Hypothesized cellular uptake and response pathway for PGPE.
Application Notes and Protocols: Modification of Polylactic Acid with Glycidyl Propargyl Ether for Advanced Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the modification of polylactic acid (PLA) using glycidyl (B131873) propargyl ether (GPE). This modification introduces versatile alkyne functional groups onto the PLA backbone, enabling subsequent functionalization via "click chemistry." This approach is particularly valuable for the development of advanced drug delivery systems, allowing for the covalent conjugation of therapeutic agents, targeting ligands, and imaging agents.
Introduction
Polylactic acid (PLA) is a biodegradable and biocompatible polyester (B1180765) widely utilized in biomedical applications.[1] However, its inherent properties, such as hydrophobicity and lack of reactive side groups, can limit its utility in sophisticated drug delivery platforms.[2] Chemical modification of PLA is a key strategy to overcome these limitations. The introduction of functional groups onto the PLA backbone can enhance its properties and provide sites for further conjugation.
Glycidyl propargyl ether (GPE) is a bifunctional molecule containing both an epoxy and a terminal alkyne group. The epoxy group can react with the terminal hydroxyl and carboxyl groups of PLA, grafting the propargyl group onto the polymer chain.[3][4] This alkyne functionality serves as a "handle" for subsequent modification using highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[5][6] This allows for the precise attachment of a wide range of molecules, including drugs, peptides, and imaging agents, to the PLA backbone, creating advanced and targeted drug delivery systems.[1]
Modification of Polylactic Acid with this compound
The modification of PLA with GPE can be achieved through two primary methods: melt blending and solution casting. The choice of method depends on the desired scale of the reaction and the specific properties of the final product.
Experimental Protocols
2.1.1. Method 1: Melt Blending
This method involves the reaction of PLA and GPE in a molten state, typically using a twin-screw extruder or an internal mixer.[3][6]
Materials:
-
Polylactic acid (PLA) pellets
-
This compound (GPE)
-
(Optional) Catalyst, such as stannous octoate or a tertiary amine
-
Nitrogen gas supply
Equipment:
-
Internal mixer or twin-screw extruder
-
Hot press
-
Vacuum oven
Protocol:
-
Dry the PLA pellets in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.
-
Pre-heat the internal mixer or extruder to the desired reaction temperature (typically 170-190°C).
-
Purge the mixing chamber with nitrogen gas to create an inert atmosphere.
-
Add the dried PLA pellets to the mixer and allow them to melt completely.
-
Once the PLA is molten and homogenized, add the desired amount of GPE (e.g., 1-5 wt% relative to PLA) to the mixer. If using a catalyst, it can be pre-mixed with GPE.
-
Mix the components for a specified reaction time (e.g., 5-15 minutes).
-
After the reaction is complete, collect the modified PLA (PLA-g-GPE).
-
The resulting PLA-g-GPE can be pressed into films or sheets using a hot press for further characterization or processed into other forms.
2.1.2. Method 2: Solution Casting
This method involves dissolving PLA and GPE in a common solvent, followed by casting and solvent evaporation.[7]
Materials:
-
Polylactic acid (PLA) powder or pellets
-
This compound (GPE)
-
A suitable solvent for PLA (e.g., chloroform, dichloromethane)
-
(Optional) Catalyst
Equipment:
-
Magnetic stirrer and hotplate
-
Glass petri dish or other casting surface
-
Fume hood
-
Vacuum oven
Protocol:
-
Dissolve the PLA in the chosen solvent to create a solution of a specific concentration (e.g., 10% w/v). Stir the solution until the PLA is completely dissolved.
-
Add the desired amount of GPE to the PLA solution.
-
If using a catalyst, add it to the solution and continue stirring.
-
Stir the reaction mixture at a specific temperature (e.g., room temperature or slightly elevated) for a set duration (e.g., 24-48 hours).
-
After the reaction, pour the solution into a glass petri dish and allow the solvent to evaporate slowly in a fume hood.
-
Once a film has formed, dry it further in a vacuum oven at a low temperature (e.g., 40°C) to remove any residual solvent.
Characterization of GPE-Modified PLA (PLA-g-GPE)
The successful modification of PLA with GPE can be confirmed using various analytical techniques.
| Technique | Purpose | Expected Observations |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the presence of the alkyne group. | Appearance of a characteristic peak for the alkyne C≡C-H stretch around 3300 cm⁻¹ and the C≡C stretch around 2100 cm⁻¹. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the covalent attachment of GPE to the PLA backbone. | Appearance of new proton signals corresponding to the propargyl group in the ¹H NMR spectrum. |
| Differential Scanning Calorimetry (DSC) | To determine the effect of modification on thermal transitions. | A potential decrease in the glass transition temperature (Tg) and melting temperature (Tm) compared to unmodified PLA. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the modified polymer. | The onset of thermal degradation may be altered depending on the degree of modification. |
Quantitative Data on PLA Modification
The modification of PLA with glycidyl ethers can significantly alter its mechanical and thermal properties. The following tables summarize typical changes observed in the literature for PLA modified with epoxy-functional compounds. While specific values for GPE modification will need to be determined experimentally, these provide an expected trend.
Table 1: Effect of Glycidyl Ether Modification on Thermal Properties of PLA
| Modification | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Thermal Decomposition Temperature (Td, 5% weight loss) (°C) |
| Unmodified PLA | 55 - 65 | 150 - 170 | ~350 |
| PLA + 5% Epoxy Resin | ~60 | ~165 | ~340 |
| PLA-g-GMA (5 wt%) | ~58 | ~152 | ~355 |
Note: These values are indicative and can vary based on the specific type of PLA, modifier, and processing conditions.
Table 2: Effect of Glycidyl Ether Modification on Mechanical Properties of PLA
| Modification | Tensile Strength (MPa) | Elongation at Break (%) |
| Unmodified PLA | 50 - 70 | 2 - 6 |
| PLA + 0.5% Epoxy Resin | ~67 | ~3 |
| PLA + 20% Epoxy Resin | ~40 | ~12 |
| PLA-g-GMA (10 wt%) | ~45 | ~250 |
Note: Mechanical properties are highly dependent on the concentration of the modifier and the processing method.[3][6]
Application in Drug Delivery: Click Chemistry Conjugation
The primary advantage of incorporating a propargyl group into PLA is the ability to perform "click" chemistry for the covalent attachment of various molecules. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific reaction for this purpose.[1]
Experimental Protocol for Drug Conjugation
Materials:
-
PLA-g-GPE
-
Azide-modified drug or targeting ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
A suitable ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
-
Solvent (e.g., Dimethylformamide - DMF, or a mixture of water and an organic solvent)
Equipment:
-
Reaction vessel
-
Magnetic stirrer
-
Nitrogen or argon supply
-
Purification system (e.g., dialysis tubing, size exclusion chromatography)
Protocol:
-
Dissolve the PLA-g-GPE in the chosen solvent in a reaction vessel.
-
Degas the solution by bubbling with nitrogen or argon for at least 30 minutes.
-
In a separate vial, prepare a solution of the azide-modified molecule.
-
Prepare fresh solutions of CuSO₄, sodium ascorbate, and the ligand.
-
Add the CuSO₄ and ligand solution to the PLA-g-GPE solution and stir.
-
Add the azide-modified molecule solution to the reaction mixture.
-
Initiate the click reaction by adding the sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for a specified time (typically 12-24 hours) under an inert atmosphere.
-
After the reaction is complete, purify the drug-conjugated PLA by a suitable method such as dialysis against a suitable solvent to remove the copper catalyst and unreacted reagents.
-
Lyophilize the purified product to obtain the final drug-conjugated PLA.
Visualization of Workflows and Pathways
Experimental Workflow for PLA Modification
References
- 1. Emerging uses of PLA–PEG copolymer in cancer drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. One-step synthesis of multi-alkyne functional hyperbranched polyglycerols by copolymerization of this compound and glycidol - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Alkyne-PEG-PLA(3K) | Biopharma PEG [biochempeg.com]
- 5. Macromolecular Chemistry I: Publications/Patents: Sequential Co-Click Reactions with Poly(glycidyl ... [hws.uni-bayreuth.de]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Conjugation via Glycidyl Propargyl Ether Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive protocol for the covalent modification of proteins using Glycidyl Propargyl Ether (GPE) and subsequent conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This two-step methodology offers a robust and versatile strategy for the site-specific labeling of proteins with a variety of molecules, including fluorophores, biotin, and drug payloads for the development of antibody-drug conjugates (ADCs).
The initial step involves the introduction of a terminal alkyne group onto the protein surface. This is achieved through the reaction of GPE with nucleophilic amino acid residues. The epoxide ring of GPE readily reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, to form a stable covalent bond.[1] This "propargylation" step installs a bioorthogonal alkyne handle onto the protein.
The second step is the highly efficient and specific CuAAC reaction.[2][3] The alkyne-modified protein is then conjugated to an azide-containing molecule of interest in the presence of a copper(I) catalyst.[4] This reaction forms a stable triazole linkage, covalently attaching the desired molecule to the protein. The bioorthogonal nature of this reaction ensures that it proceeds with high specificity in complex biological mixtures, minimizing side reactions.[5]
Experimental Workflow & Chemical Principles
The overall workflow for protein conjugation using GPE and click chemistry is a two-stage process:
-
Protein Propargylation: Introduction of a terminal alkyne handle onto the protein using GPE.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Conjugation of an azide-functionalized molecule to the propargylated protein.
The chemical principle involves two key reactions: the nucleophilic attack of a protein's amine group on the epoxide of GPE, followed by the [3+2] cycloaddition of the resulting alkyne with an azide.
Materials and Reagents
| Reagent | Recommended Supplier | Catalog Number |
| Protein of Interest | User-provided | - |
| This compound (GPE) | Major chemical supplier | Varies |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Major chemical supplier | Varies |
| Amine-free Buffer (e.g., PBS, pH 7.2-8.0) | Commercially available | Varies |
| Desalting Columns | Commercially available | Varies |
| Azide-functionalized Probe | Commercially available | Varies |
| Copper(II) Sulfate (CuSO₄) | Major chemical supplier | Varies |
| Ligand (e.g., THPTA) | Commercially available | Varies |
| Reducing Agent (e.g., Sodium Ascorbate) | Major chemical supplier | Varies |
Experimental Protocols
Part 1: Protein Propargylation using this compound
This protocol describes the modification of a protein with GPE to introduce a terminal alkyne group.
-
Protein Preparation:
-
Dissolve the protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, pH 7.2-8.0) to a final concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris), as they will compete with the protein for reaction with GPE. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound (GPE) in anhydrous DMSO (e.g., 100 mM). Prepare this solution fresh before use.
-
-
Labeling Reaction:
-
Add a 10- to 50-fold molar excess of the GPE stock solution to the protein solution. The optimal molar excess should be determined empirically for each protein.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted GPE using a desalting column equilibrated with an appropriate buffer (e.g., PBS, pH 7.4).
-
Collect the protein-containing fractions. The propargylated protein is now ready for the click reaction.
-
-
Characterization (Optional but Recommended):
-
Confirm successful propargylation by mass spectrometry. An increase in the protein's molecular weight corresponding to the mass of the GPE moiety (114.1 g/mol ) per labeled site should be observed.
-
Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-containing molecule to the propargylated protein.
-
Prepare Reaction Components:
-
Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO or water).
-
Prepare a 50 mM stock solution of Copper(II) Sulfate (CuSO₄) in deionized water.
-
Prepare a 50 mM stock solution of a copper-chelating ligand (e.g., THPTA) in deionized water. The ligand helps to stabilize the Cu(I) oxidation state and protect the protein.[4]
-
Prepare a 100 mM stock solution of a reducing agent (e.g., sodium ascorbate) in deionized water. This solution must be prepared fresh immediately before use.
-
-
Click Reaction Setup:
-
In a microcentrifuge tube, combine the propargylated protein and the azide-containing molecule (typically a 1.5- to 10-fold molar excess over the protein).
-
Prepare the catalyst premix by combining the CuSO₄ stock solution and the ligand stock solution in a 1:5 molar ratio. Incubate for 5 minutes at room temperature.[6]
-
-
Initiate the Click Reaction:
-
Add the catalyst premix to the protein/azide mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution.
-
Gently mix the components.
-
-
Incubation:
-
Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent azide.
-
-
Purification:
-
Remove the catalyst, excess azide-molecule, and other small molecule reagents by size-exclusion chromatography (desalting column) or dialysis.
-
-
Analysis:
-
The final conjugate can be analyzed by SDS-PAGE, which should show a shift in the molecular weight of the protein.
-
The degree of labeling can be determined by methods appropriate for the conjugated molecule (e.g., UV-Vis spectroscopy for dyes).
-
Quantitative Data Summary
The optimal conditions for protein conjugation can vary depending on the specific protein and the desired degree of labeling. The following table provides a summary of typical quantitative parameters for the two-step conjugation process.
| Parameter | Step 1: Propargylation | Step 2: CuAAC Reaction |
| Protein Concentration | 1-10 mg/mL | 1-10 µM |
| Reagent Molar Excess | 10-50x (GPE to Protein) | 1.5-10x (Azide to Protein) |
| Catalyst Concentration | N/A | CuSO₄: 50-100 µM |
| Ligand: 250-500 µM | ||
| Sodium Ascorbate: 1-5 mM | ||
| Reaction Buffer | Amine-free (e.g., PBS, pH 7.2-8.0) | PBS, pH 7.4 |
| Reaction Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) |
| Reaction Time | 2-4 hours | 1-2 hours |
| Typical Labeling Efficiency | Dependent on protein and conditions | >90% |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Degree of Labeling (Step 1) | - Inactive GPE due to hydrolysis.- Insufficient molar excess of GPE.- Competing amines in the buffer. | - Use fresh, anhydrous DMSO for GPE stock.- Increase the molar excess of GPE.- Ensure the use of an amine-free buffer. |
| Protein Precipitation | - High concentration of organic solvent (DMSO).- Protein instability at the reaction pH. | - Keep the volume of DMSO below 10% of the total reaction volume.- Optimize the reaction pH for your specific protein. |
| Low Yield in Click Reaction (Step 2) | - Inactive catalyst (Cu(I) oxidized to Cu(II)).- Insufficient reaction time.- Presence of chelating agents (e.g., EDTA) in the buffer. | - Use a freshly prepared solution of sodium ascorbate.- Increase the incubation time.- Remove chelating agents by buffer exchange prior to the reaction. |
Conclusion
The protocol described here provides a robust and versatile method for the specific labeling of proteins using this compound and click chemistry. By combining the reactivity of GPE's epoxide with the bioorthogonality of the azide-alkyne cycloaddition, researchers can efficiently conjugate a wide variety of reporter molecules to their protein of interest. This powerful technique enables a broad range of downstream applications, including fluorescence imaging, western blotting, affinity purification, and the development of targeted therapeutics, making it an invaluable tool for professionals in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. A Genetically Encoded Alkyne Directs Palladium-Mediated Protein Labeling on Live Mammalian Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Functionalization of Graphene Oxide with Glycidyl Propargyl Ether for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Graphene oxide (GO), a two-dimensional nanomaterial derived from the oxidation of graphite (B72142), has garnered significant attention in the biomedical field, particularly in drug delivery, owing to its large surface area, biocompatibility, and versatile surface chemistry. The presence of abundant oxygen-containing functional groups, such as hydroxyl, carboxyl, and epoxy groups, on the GO surface allows for covalent functionalization to enhance its properties and tailor it for specific applications.
This document provides detailed application notes and protocols for the functionalization of graphene oxide with glycidyl (B131873) propargyl ether (GPE). This process introduces alkyne functionalities onto the GO surface, which can then be utilized for further "click" chemistry reactions, for instance, to attach targeting ligands or therapeutic agents. This approach offers a versatile platform for the development of sophisticated drug delivery systems.
Data Presentation
The following tables summarize representative quantitative data for pristine and functionalized graphene oxide. This data is compiled from literature on similarly functionalized GO materials and serves as a reference for expected experimental outcomes.
Table 1: Physicochemical Properties of Graphene Oxide (GO) and Glycidyl Propargyl Ether-Functionalized GO (GO-GPE)
| Parameter | Graphene Oxide (GO) | GO-GPE |
| Elemental Analysis (%) | ||
| Carbon (C) | ~45-55% | Increased C content |
| Oxygen (O) | ~40-50% | Decreased O content |
| Hydrogen (H) | ~1-3% | Increased H content |
| Interlayer Spacing (d-spacing) from XRD (nm) | ~0.78-0.85 | Increased interlayer spacing |
| Thermogravimetric Analysis (TGA) | ||
| Weight Loss below 150°C (adsorbed water) | ~10-20% | ~5-15% |
| Major Decomposition Temperature | ~200°C (loss of oxygen functional groups) | Additional weight loss steps at higher temperatures corresponding to the decomposition of the functionalizing agent. |
| Raman Spectroscopy (ID/IG Ratio) | ~0.9-1.2 | Increased ID/IG ratio indicating increased defects/disorder due to functionalization. |
Table 2: Representative Drug Loading and Release Parameters for Functionalized Graphene Oxide
| Drug | Functionalized GO | Loading Capacity (mg/g) | Encapsulation Efficiency (%) | Release Profile |
| Doxorubicin | Amine-functionalized GO | ~200-500 | >90 | pH-responsive, sustained release |
| Paclitaxel | PEGylated GO | ~150-300 | >85 | Sustained release |
| Cisplatin | Carboxylated GO | ~100-250 | >80 | pH-responsive release |
Experimental Protocols
Synthesis of Graphene Oxide (GO) via Modified Hummers' Method
This protocol describes a widely used method for the synthesis of graphene oxide from graphite powder.
Materials:
-
Graphite flakes (natural, <50 µm)
-
Sodium nitrate (B79036) (NaNO₃)
-
Potassium permanganate (B83412) (KMnO₄)
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Hydrochloric acid (HCl, 5%)
-
Deionized (DI) water
Procedure:
-
Add 2 g of graphite flakes and 1 g of NaNO₃ to 46 mL of concentrated H₂SO₄ in a 250 mL flask placed in an ice bath. Stir the mixture for 30 minutes.
-
Slowly add 6 g of KMnO₄ to the suspension while keeping the temperature below 20°C to prevent overheating and explosion.
-
Remove the ice bath and allow the mixture to stir at 35°C for 2 hours.
-
Slowly add 92 mL of DI water to the mixture. The temperature should be carefully monitored and kept below 98°C.
-
Stir the diluted suspension for another 2 hours.
-
Terminate the reaction by adding 280 mL of DI water followed by the slow addition of 10 mL of 30% H₂O₂. The color of the mixture will turn from dark brown to brilliant yellow.
-
Filter the mixture and wash the solid product with 5% HCl solution to remove metal ions.
-
Wash the product repeatedly with DI water until the pH of the filtrate is neutral.
-
Dry the obtained graphene oxide product in a vacuum oven at 60°C overnight.
Functionalization of Graphene Oxide with this compound (GO-GPE)
This protocol outlines the covalent functionalization of GO with this compound through the ring-opening reaction of the epoxy groups on the GO surface.
Materials:
-
Graphene oxide (synthesized as described above)
-
This compound (GPE)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA) or another suitable base
-
Deionized (DI) water
Procedure:
-
Disperse 100 mg of graphene oxide in 50 mL of DMF using ultrasonication for 1 hour to obtain a homogeneous suspension.
-
Add 1 mL of triethylamine to the GO suspension to act as a catalyst.
-
Add 2 mL of this compound to the mixture.
-
Heat the reaction mixture to 80-90°C and stir under a nitrogen atmosphere for 24 hours.
-
After cooling to room temperature, precipitate the functionalized GO by adding 200 mL of ethanol.
-
Collect the product by centrifugation or filtration.
-
Wash the product thoroughly with ethanol and DI water to remove unreacted reagents and byproducts.
-
Dry the final product (GO-GPE) in a vacuum oven at 60°C.
Characterization of GO and GO-GPE
a) Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify the functional groups present on the surface of GO and GO-GPE.
-
Protocol: Prepare KBr pellets of the dried samples and record the spectra in the range of 4000-400 cm⁻¹.
-
Expected Results:
-
GO: Characteristic peaks for O-H stretching (~3400 cm⁻¹), C=O stretching of carboxyl groups (~1730 cm⁻¹), C=C stretching of aromatic rings (~1620 cm⁻¹), C-O stretching of epoxy groups (~1220 cm⁻¹), and C-O stretching of alkoxy groups (~1050 cm⁻¹).
-
GO-GPE: Appearance of a new peak corresponding to the alkyne C≡C-H stretching at ~3290 cm⁻¹ and a peak for the C≡C triple bond at ~2120 cm⁻¹. A decrease in the intensity of the epoxy peak is also expected.
-
b) Raman Spectroscopy:
-
Purpose: To assess the structural changes and defect density in the carbon lattice.
-
Protocol: Record Raman spectra using a 532 nm laser excitation.
-
Expected Results: Two prominent peaks, the D band (~1350 cm⁻¹) and the G band (~1580 cm⁻¹). The intensity ratio of the D to G band (ID/IG) is expected to increase after functionalization, indicating an increase in sp³-hybridized carbon atoms and structural defects.
c) X-ray Diffraction (XRD):
-
Purpose: To determine the interlayer spacing.
-
Protocol: Obtain XRD patterns of the powder samples.
-
Expected Results: The characteristic peak of GO at ~10-12° (2θ) will shift to a lower angle for GO-GPE, indicating an increase in the interlayer distance due to the intercalation of the this compound molecules.
d) Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability and the degree of functionalization.
-
Protocol: Heat the samples from room temperature to 800°C under a nitrogen atmosphere.
-
Expected Results: GO will show a major weight loss around 200°C. GO-GPE will exhibit a different decomposition profile with additional weight loss at higher temperatures, corresponding to the decomposition of the grafted this compound moieties. The amount of weight loss can be used to estimate the degree of functionalization.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and functionalization of graphene oxide.
Troubleshooting & Optimization
Technical Support Center: Glycidyl Propargyl Ether Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of glycidyl (B131873) propargyl ether (GPE). The presence of both a reactive epoxide ring and a terminal alkyne in the GPE monomer can lead to several side reactions, impacting the properties of the final polymer.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My polymerization reaction resulted in an insoluble gel. What is the likely cause?
A1: Uncontrolled cross-linking is the most probable reason for gel formation. In GPE polymerization, this is often due to the cyclotrimerization of the pendant propargyl groups.[1][2][3] This reaction converts three alkyne groups into a benzene (B151609) ring, effectively creating a cross-link between polymer chains.
Troubleshooting Steps:
-
Catalyst Choice: Certain metal catalysts, particularly those based on gold or titanium, can promote cyclotrimerization.[1][2] If you are using a metal-based initiator, consider switching to a purely anionic or cationic system, or using a Lewis pair organocatalyst system which has been shown to suppress side reactions.[4][5]
-
Monomer Concentration: High monomer concentrations can increase the probability of intermolecular reactions like cyclotrimerization. Try reducing the initial monomer concentration.
-
Temperature Control: While the effect of temperature on cyclotrimerization can be complex, running the polymerization at a lower temperature may help to disfavor this side reaction.
Q2: The molecular weight of my poly(GPE) is significantly lower than theoretically predicted, and the polydispersity index (PDI) is high.
A2: This issue often points to chain transfer reactions or the presence of impurities that act as terminating agents. A key side reaction to consider is the Claisen rearrangement of the propargyl ether group.[6][7][8][9][10]
-
Claisen Rearrangement: This is a thermally- or catalytically-induced intramolecular rearrangement that can occur with propargyl ethers.[6][7][8][10] The rearrangement converts the propargyl ether into an allenyl ether, which can disrupt the polymerization process. Gold(I) complexes, for example, are known to catalyze this rearrangement.[10]
-
Proton Abstraction from the Alkyne: The terminal proton on the alkyne group is acidic and can be abstracted by strong bases, which are often used in anionic ring-opening polymerization (AROP).[4][5] This can lead to chain termination or side reactions. Using a milder base or a monomer-activated approach can mitigate this issue.[4]
Troubleshooting Steps:
-
Purification of Reagents: Ensure that your monomer, initiator, and solvent are rigorously purified to remove any protic impurities (like water or alcohols) that can act as chain transfer agents.
-
Reaction Temperature: The Claisen rearrangement is often thermally activated.[9] Running the polymerization at the lowest feasible temperature can help to minimize this side reaction.
-
Initiator/Catalyst System: For anionic polymerization, consider using a Lewis pair catalyst system (e.g., a phosphazene base and triethylborane) to suppress undesired interactions with the acidic alkyne proton.[4][5]
Q3: I'm observing unexpected peaks in my NMR and IR spectra. What could they be?
A3: The appearance of unexpected spectroscopic signals is a direct indication of side reactions.
-
FTIR Spectroscopy:
-
A broad peak in the 3200-3500 cm⁻¹ region could indicate the presence of hydroxyl groups, resulting from chain transfer to protic impurities.
-
The appearance of a peak around 1950 cm⁻¹ is characteristic of an allene (B1206475), suggesting that a Claisen rearrangement has occurred.
-
-
¹H NMR Spectroscopy:
-
Signals in the 5.0-6.0 ppm range could correspond to the protons of an allenyl group formed via Claisen rearrangement.
-
A decrease in the integration of the terminal alkyne proton (around 2.5 ppm) relative to the polymer backbone could indicate that the alkyne has participated in side reactions like cyclotrimerization or deprotonation.[4]
-
Troubleshooting Steps:
-
Systematic Analysis: Carefully compare the spectra of your starting materials and the final polymer to identify new peaks.
-
2D NMR Techniques: Techniques like COSY and HSQC can help to establish correlations between protons and carbons, aiding in the identification of the structures of side products.
Data Summary
The choice of initiator and reaction conditions can significantly impact the outcome of GPE polymerization. The following table summarizes the effects of different catalytic systems on the polymerization of GPE.
| Catalytic System | Key Advantages | Potential Side Reactions to Consider | Resulting Polymer Characteristics |
| Conventional Anionic ROP (e.g., strong bases) | Simple to implement. | High potential for proton abstraction from the alkyne, leading to chain termination and broad PDI.[4][5] | Often results in low molecular weight and high polydispersity. |
| Monomer-Activated ROP (e.g., with triisobutylaluminum) | Can overcome the limitations of conventional AROP by activating the monomer.[4] | Potential for catalyst-driven side reactions. | Can produce well-defined polymers.[11] |
| Lewis Pair Organocatalysis (e.g., phosphazene base/triethylborane) | Suppresses side reactions involving the acidic alkyne proton.[4][5] | Requires careful control of the catalyst ratio.[4] | Allows for controlled polymerization with narrow dispersity (Đ < 1.1) and high initiation efficiency.[5] |
| Cationic ROP (e.g., Lewis or Brønsted acids) | Can be initiated by a variety of acids.[12] | Can be prone to runaway reactions; may require additives to control kinetics.[13] | Can be used to create cross-linked polymer networks.[12] |
Experimental Protocols
Protocol: Anionic Ring-Opening Polymerization of GPE using a Lewis Pair Catalyst
This protocol is a general guideline based on literature procedures for the controlled polymerization of GPE.[4][5]
1. Materials and Reagents:
-
Glycidyl propargyl ether (GPE), distilled under vacuum before use.
-
Initiator (e.g., 1,4-benzenedimethanol), dried under vacuum.
-
Phosphazene base (e.g., t-BuP1), as a solution in a dry, inert solvent.
-
Triethylborane (B153662) (TEB), as a solution in a dry, inert solvent.
-
Anhydrous toluene (B28343) or other suitable solvent.
2. Polymerization Procedure:
-
All glassware should be flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon).
-
In a glovebox, add the initiator to a dried reaction flask equipped with a magnetic stir bar.
-
Dissolve the initiator in anhydrous toluene.
-
Sequentially add the phosphazene base and triethylborane solutions to the flask.
-
Add the purified GPE monomer to the reaction mixture to initiate the polymerization.
-
Allow the reaction to proceed at room temperature. Monitor the reaction progress by taking aliquots for ¹H NMR analysis to determine monomer conversion.
-
Quench the polymerization by adding a small amount of acidic methanol.
-
Precipitate the polymer in a suitable non-solvent (e.g., cold diethyl ether or hexane).
-
Isolate the polymer by filtration or decantation and dry under vacuum to a constant weight.
3. Characterization:
-
¹H NMR Spectroscopy: To determine the monomer conversion and the structure of the resulting polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.
-
FTIR Spectroscopy: To confirm the presence of the alkyne functionality and to check for the presence of side products.
Visualizations
Logical Relationships in GPE Polymerization
Caption: Key pathways in GPE polymerization.
Troubleshooting Workflow for GPE Polymerization
Caption: Troubleshooting common GPE polymerization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Alkyne trimerisation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Propargyl Claisen rearrangement: allene synthesis and beyond - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Gold(I)-Catalyzed Propargyl Claisen Rearrangement [organic-chemistry.org]
- 8. Gosteli-Claisen rearrangement of propargyl vinyl ethers: cascading molecular rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Claisen Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 11. “Clickable PEG” via anionic copolymerization of ethylene oxide and this compound - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. US9879112B2 - Polymer network material comprising a poly(glycidyl ether) structure, method of its production and use - Google Patents [patents.google.com]
- 13. [PDF] Control of Gelation and Network Properties of Cationically Copolymerized Mono- and Diglycidyl Ethers | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of Poly(glycidyl propargyl ether)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of poly(glycidyl propargyl ether) (PGPE) after its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude poly(this compound) after synthesis?
Common impurities after the synthesis of PGPE, typically via anionic ring-opening polymerization (AROP), include:
-
Unreacted glycidyl (B131873) propargyl ether (GPE) monomer: Incomplete polymerization can leave residual monomer in the product.
-
Catalyst residues: The catalyst used to initiate the polymerization (e.g., a strong base) may remain.
-
Low molecular weight oligomers: Short polymer chains that did not propagate to the desired length.
-
Byproducts from side reactions: Under strongly basic conditions, side reactions involving the terminal alkyne of the propargyl group can occur, leading to a broader molecular weight distribution and undesired byproducts.[1][2]
Q2: What is the most common and effective method for purifying PGPE?
Precipitation is the most widely used and generally effective method for purifying PGPE.[3] This technique involves dissolving the crude polymer in a good solvent and then adding this solution to a large volume of a non-solvent (also called an anti-solvent). This causes the polymer to precipitate out of the solution, while the impurities remain dissolved in the solvent/non-solvent mixture.[3][4]
Q3: How do I choose a suitable solvent and non-solvent for precipitation?
The key is to find a solvent that readily dissolves the PGPE and a non-solvent in which the PGPE is insoluble, but the impurities are soluble. For PGPE, common solvent/non-solvent systems include:
| Good Solvent for PGPE | Non-Solvent (Anti-Solvent) for PGPE |
| Tetrahydrofuran (THF) | Diethyl ether[5][6] |
| Tetrahydrofuran (THF) | Methanol[6] |
| Tetrahydrofuran (THF) | Hexane[6] |
| Dichloromethane (DCM) | Methanol |
Q4: How can I confirm the purity of my PGPE after purification?
Several analytical techniques are essential to confirm the purity and integrity of your PGPE:
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is a powerful tool to check for the absence of monomer signals and other small molecule impurities. Quantitative ¹H NMR (qNMR) can also be used to determine the absolute purity of the polymer.[1][7][8][9]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC analysis provides information on the molecular weight and molecular weight distribution (polydispersity index, PDI or Đ) of the polymer. A narrow PDI is often indicative of a successful and clean polymerization and purification.[1][10][11][12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Precipitation | The non-solvent is not a strong enough anti-solvent for the polymer. The concentration of the polymer solution is too low. | - Select a different non-solvent with a greater difference in polarity from the solvent.- Increase the volume of the non-solvent relative to the polymer solution (a 10:1 ratio is a good starting point).- Concentrate the polymer solution before precipitation. |
| Polymer "Oils Out" Instead of Precipitating as a Solid | The molecular weight of the polymer is too low. The non-solvent is added too quickly. The temperature of the mixture is too high. | - Consider that the polymerization may not have proceeded as expected, resulting in oligomers. Further purification by column chromatography might be necessary.- Add the polymer solution dropwise to the vigorously stirred non-solvent.- Cool the non-solvent in an ice bath before and during the addition of the polymer solution. |
| Low Yield of Purified Polymer | The polymer is partially soluble in the non-solvent. Some of the polymer is lost during filtration or transfers. | - Use a stronger non-solvent or a mixture of non-solvents.- Ensure complete precipitation by allowing the mixture to stir for an extended period (e.g., 30-60 minutes) before filtration.- Be meticulous during filtration and washing steps to minimize mechanical losses. |
| Purified Polymer Still Contains Impurities (e.g., Monomer) | The washing step was insufficient. Impurities are trapped within the precipitated polymer. | - Increase the number of washes with the non-solvent.- Re-dissolve the precipitated polymer in the good solvent and re-precipitate it. This process can be repeated for higher purity.[3] |
Experimental Protocols
Purification of Poly(this compound) by Precipitation
This protocol describes a general procedure for the purification of PGPE using precipitation.
Materials:
-
Crude poly(this compound)
-
Solvent (e.g., Tetrahydrofuran - THF)
-
Non-solvent (e.g., Diethyl ether, Methanol, or Hexane)
-
Beakers or Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Dropping funnel (optional)
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the crude PGPE in a minimal amount of a suitable solvent (e.g., THF) to create a 5-10% (w/v) solution. Stir at room temperature until the polymer is completely dissolved.
-
Precipitation: In a separate, larger beaker, place a volume of a non-solvent (e.g., diethyl ether) that is at least 10 times the volume of the polymer solution. Vigorously stir the non-solvent.
-
Slowly add the polymer solution dropwise to the stirring non-solvent. A precipitate should form immediately.
-
Digestion: Continue to stir the mixture for 30-60 minutes after the addition is complete to ensure full precipitation of the polymer.
-
Isolation: Collect the precipitated polymer by vacuum filtration.
-
Washing: Wash the polymer on the filter with several portions of the non-solvent to remove any remaining impurities.
-
Drying: Transfer the purified polymer to a clean container and dry it in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unlocking Ring-Opening Polymerization of this compound via Lewis Pair Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. resolvemass.ca [resolvemass.ca]
- 12. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution | Separation Science [sepscience.com]
Technical Support Center: Optimizing Glycidyl Propargyl Ether Click Reactions
Welcome to the technical support center for optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions with glycidyl (B131873) propargyl ether. This guide is designed for researchers, scientists, and drug development professionals to provide actionable solutions to common issues encountered during bioconjugation and material synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction with glycidyl propargyl ether has a very low or no yield. What is the most common cause?
A: The most frequent issue is the oxidation of the active Copper(I) catalyst to the inactive Copper(II) state by dissolved oxygen in the reaction mixture.[1] It is critical to use freshly prepared solutions, particularly the sodium ascorbate (B8700270) reducing agent, and to properly degas all solvents and buffers before starting the reaction.[1][2][3]
Q2: What is the role of a ligand in the click reaction, and which one should I use?
A: Ligands are crucial for stabilizing the Cu(I) catalyst, preventing oxidation, accelerating the reaction rate, and reducing copper's toxicity in biological systems.[4] For aqueous bioconjugations, a water-soluble ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is highly recommended.[2][5][6] A ligand-to-copper ratio of 5:1 is often used to protect sensitive biomolecules from oxidative damage.[2]
Q3: I'm observing a precipitate during my reaction. What could it be?
A: Precipitate formation can be due to several factors. The resulting triazole product may be less soluble than the starting materials in the chosen solvent.[7] Alternatively, it could indicate the formation of insoluble copper species or the aggregation of biomolecules if they are part of the reaction.[1][7] Ensure all components are fully dissolved and consider solvent compatibility.
Q4: What are the optimal concentrations for the catalyst and reagents?
A: While optimization is specific to each reaction, a good starting point is a 1:1.2 to 1:1.5 molar ratio of your alkyne (this compound) to the azide (B81097).[7] The copper catalyst (CuSO₄) is typically used at 1-5 mol%.[8] The reducing agent, sodium ascorbate, is often added in excess (5-10 equivalents or at a final concentration of 1-5 mM).[8][9]
Q5: What are common side reactions and how can they be minimized?
A: A common side reaction is the Glaser coupling, which is the homocoupling of terminal alkynes to form diynes, often promoted by Cu(II) and oxygen.[1] This can be minimized by using a stabilizing ligand, ensuring sufficient reducing agent is present, and properly degassing the reaction mixture.[1] For propargyl alcohols, acid-catalyzed Meyer-Schuster or Rupe rearrangements can occur; maintaining neutral conditions helps avoid these.[8]
Troubleshooting Guide
This section addresses specific problems in a stepwise manner.
Problem 1: Low to No Product Yield
| Potential Cause | Recommended Solution | Explanation |
| Inactive Cu(I) Catalyst | Degas all solvents and buffers thoroughly with an inert gas (N₂ or Ar).[3][10] Use a freshly prepared solution of sodium ascorbate for each reaction.[2][3] Consider working under an inert atmosphere.[3] | The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by oxygen. A fresh reducing agent is essential to maintain the Cu(I) state.[1][8] |
| Impure Reagents | Verify the purity of this compound and the azide partner using NMR or mass spectrometry.[1] | Impurities in starting materials can inhibit the catalyst and significantly lower the reaction yield.[1] |
| Incorrect Order of Addition | Premix the copper source (CuSO₄) with the stabilizing ligand (e.g., THPTA). Add this catalyst solution to the mixture of azide and alkyne. Add the sodium ascorbate solution last to initiate the reaction.[2][11] | This order ensures the ligand forms a protective complex with the copper before the reduction to Cu(I), preventing premature oxidation or precipitation.[2] |
| Steric Hindrance | If working with large biomolecules, reactive groups might be buried. Consider adding denaturants or co-solvents like DMSO to improve accessibility.[2] | Bulky functional groups near the alkyne or azide can physically block the reaction from occurring efficiently.[7] |
Problem 2: Multiple Products or Impurities
| Potential Cause | Recommended Solution | Explanation |
| Alkyne Homocoupling (Glaser Coupling) | Ensure an oxygen-free environment by degassing. Use a sufficient concentration of sodium ascorbate and a stabilizing ligand like THPTA.[1] | This side reaction is promoted by oxygen and the presence of Cu(II). Maintaining a reducing environment minimizes diyne formation.[1] |
| Residual Copper Catalyst | After the reaction is complete, add a copper-chelating agent like EDTA to the mixture.[1][3] Purify via column chromatography, precipitation, or size exclusion chromatography.[1] | Residual copper can interfere with downstream applications and cellular assays due to its toxicity.[1][10] |
| Biomolecule Degradation | Use the lowest effective concentration of copper and ascorbate. Ensure a sufficient excess of ligand (e.g., 5:1 ligand:copper) to protect the biomolecule from oxidative damage.[2][7][11] | Copper and ascorbate can generate reactive oxygen species (ROS) that may damage sensitive proteins or peptides.[11] |
Quantitative Data Summary
The following tables summarize typical reaction parameters for optimizing a CuAAC reaction. Conditions should be optimized for each specific substrate pairing.
Table 1: Reagent Concentration & Stoichiometry
| Parameter | Typical Range | Notes | References |
| Alkyne to Azide Ratio | 1:1 to 1:1.5 | A slight excess of the less valuable or more stable reagent can drive the reaction to completion.[3] | [3][9][10] |
| CuSO₄ Concentration | 50 µM to 250 µM (1-5 mol%) | 100 µM typically results in a fast reaction. It is often unnecessary to exceed this concentration.[2] | [2][8][9] |
| Ligand to Copper Ratio | 2:1 to 5:1 | A 5:1 ratio is frequently recommended for bioconjugations to protect biomolecules from oxidative damage.[2] | [2][9] |
| Sodium Ascorbate | 1 mM to 5 mM (5-10 eq.) | Must be prepared fresh. A sufficient excess is crucial to maintain the copper in the active Cu(I) state. | [8][9] |
Table 2: Reaction Conditions
| Parameter | Typical Range | Notes | References |
| Temperature | Room Temperature | The reaction is typically efficient at room temperature. Excessive heat can lead to decomposition of some reagents.[8][9] | [8][9][12] |
| Reaction Time | 1 to 4 hours | Progress should be monitored by TLC or LC-MS to determine the point of completion.[8][9][10] | [8][9][10] |
| pH | 7.0 - 8.5 | While the reaction can tolerate a pH range of 4-12, the optimal range is typically slightly basic.[7] Avoid Tris buffer as it can chelate copper.[7] | [7][9] |
| Solvent | t-BuOH/H₂O, DMSO, DMF, PBS | Solubility of all reactants is crucial. Co-solvents can be used to dissolve hydrophobic molecules in aqueous media.[7][8] | [7][8][9] |
Experimental Protocols & Visual Guides
General Protocol for a Small Molecule Click Reaction
This protocol provides a starting point and may require optimization.
-
Reagent Preparation:
-
Prepare stock solutions of this compound (alkyne) and the azide-containing molecule in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of CuSO₄ in water (e.g., 20 mM).[7]
-
Prepare a stock solution of a ligand (e.g., THPTA) in water (e.g., 100 mM).[7]
-
Freshly prepare a stock solution of sodium ascorbate in water (e.g., 100-300 mM).[2][7]
-
-
Reaction Setup (for a 200 µL final volume):
-
In a microcentrifuge tube, combine the alkyne and azide substrates. A 1:1.2 molar ratio is a good starting point.[7]
-
Add the reaction solvent/buffer (e.g., PBS, pH 7.4).
-
In a separate tube, premix the CuSO₄ and ligand solutions. For a 5:1 ligand:copper ratio, mix 5 µL of 20 mM CuSO₄ with 25 µL of 20 mM THPTA.
-
Add the catalyst premix to the substrate mixture and vortex briefly.[2]
-
-
Initiation and Incubation:
-
Monitoring and Work-up:
Visual Workflow and Troubleshooting Diagrams
Caption: Standard experimental workflow for the CuAAC click reaction.
Caption: A troubleshooting flowchart for low-yield CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. confluore.com [confluore.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Inhibitors for Glycidyl Propargyl Ether Homopolymerization
This technical support center is designed for researchers, scientists, and drug development professionals working with glycidyl (B131873) propargyl ether (GPE). It provides essential information on preventing and troubleshooting unwanted homopolymerization of GPE, a common issue that can impact experimental outcomes and material stability.
Frequently Asked Questions (FAQs)
Q1: My glycidyl propargyl ether (GPE) has become viscous/solidified upon storage. What happened?
A1: This indicates that premature homopolymerization has occurred. This can be triggered by several factors, including improper storage temperature, exposure to light, contamination with acids, bases, or metals, the presence of oxygen and peroxides, or the depletion of an existing inhibitor.[1]
Q2: What are common inhibitors used to prevent the homopolymerization of GPE?
A2: While data specific to GPE is limited in publicly available literature, the most common and effective inhibitors for glycidyl ethers and other reactive monomers are phenolic compounds. These include Hydroquinone (HQ), Monomethyl Ether of Hydroquinone (MEHQ), 4-tert-Butylcatechol (TBC), and Phenothiazine (PTZ).[1][2][3][4] These compounds act as radical scavengers, interrupting the chain reactions that lead to polymerization.[3][5]
Q3: At what concentration should I use these inhibitors?
A3: The optimal concentration of an inhibitor is monomer-specific. For many reactive monomers, inhibitors are effective at concentrations ranging from 50 to 1000 ppm.[6] It is crucial to start with a low concentration and empirically determine the most effective level for your specific application to avoid interfering with subsequent desired polymerization or modification reactions.
Q4: How do I choose the right inhibitor for my experiment?
A4: The choice of inhibitor depends on several factors, including the reaction conditions of your intended application (e.g., temperature), the required shelf-life of the monomer, and the method you will use to eventually polymerize or modify the GPE. For instance, some inhibitors are more effective at higher temperatures, while others may interfere with certain catalysts.[2][5] It is recommended to perform small-scale stability tests to select the most suitable inhibitor.
Q5: Can I remove an inhibitor before my experiment?
A5: Yes, inhibitors can be removed, often by passing the monomer through a column of activated alumina.[7] However, this should be done immediately before use, as the uninhibited GPE will be highly susceptible to polymerization.
Troubleshooting Unwanted Homopolymerization
Uncontrolled homopolymerization of GPE can compromise your experiments. This guide provides a systematic approach to identifying and mitigating the root causes.
Initial Assessment
-
Visual Inspection: Check for any cloudiness, haze, or solid particles in the GPE.
-
Viscosity Check: A noticeable increase in viscosity is a primary indicator of polymerization.[1]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting premature GPE homopolymerization.
Inhibitor Performance Data
| Inhibitor | Common Abbreviation | Typical Concentration Range (ppm) | Key Characteristics |
| Hydroquinone | HQ | 50 - 500 | Effective, but can sublime at elevated temperatures. |
| Monomethyl Ether of Hydroquinone | MEHQ | 50 - 250 | Lower volatility than HQ; often requires oxygen to be effective.[8] |
| 4-tert-Butylcatechol | TBC | 100 - 1000 | Good performance, especially at slightly elevated temperatures.[4][9][10][11][12] |
| Phenothiazine | PTZ | 10 - 200 | Very effective, even at low concentrations and in the absence of oxygen.[3][5] |
Experimental Protocols
Protocol for Evaluating Inhibitor Effectiveness using Differential Scanning Calorimetry (DSC)
This protocol provides a general framework for assessing the effectiveness of different inhibitors and their concentrations in preventing the thermally induced homopolymerization of GPE.
Objective: To determine the onset temperature of polymerization and the total heat of polymerization for GPE samples containing various inhibitors and concentrations. A higher onset temperature indicates better inhibition.
Materials:
-
This compound (GPE)
-
Selected inhibitors (e.g., HQ, MEHQ, TBC, PTZ)
-
Volumetric flasks and micropipettes
-
DSC instrument with hermetically sealed aluminum pans
Experimental Workflow:
Caption: Experimental workflow for evaluating inhibitor effectiveness using DSC.
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of each inhibitor at a known concentration (e.g., 1000 ppm) in a solvent that is compatible with GPE and will not interfere with the analysis.
-
In separate vials, prepare GPE samples containing different concentrations of each inhibitor (e.g., 50, 100, 200 ppm).
-
Prepare a control sample of GPE with no added inhibitor.
-
-
DSC Analysis:
-
Calibrate the DSC instrument according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of a sample into a hermetic aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Run the following temperature program:
-
Equilibrate at 25°C.
-
Ramp the temperature from 25°C to 300°C at a heating rate of 10°C/min.
-
-
Repeat the analysis for each sample, including the control.
-
-
Data Analysis:
-
For each thermogram, determine the onset temperature of the exothermic polymerization peak.
-
Integrate the area under the exothermic peak to calculate the total heat of polymerization (ΔH).
-
Compare the onset temperatures of the inhibited samples to the control. A higher onset temperature indicates a more effective inhibitor at that concentration.
-
Disclaimer: The information provided is for research and development purposes only. Users should always consult the relevant Safety Data Sheets (SDS) and perform their own risk assessments before handling any chemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. iokinetic.com [iokinetic.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Tertiary Butylcatechol | Business & Products | DIC Corporation [dic-global.com]
- 5. chempoint.com [chempoint.com]
- 6. US9944577B2 - Hydroquinone compounds for inhibiting monomer polymerization - Google Patents [patents.google.com]
- 7. chemos.de [chemos.de]
- 8. researchgate.net [researchgate.net]
- 9. 4-tert-Butylcatechol - Wikipedia [en.wikipedia.org]
- 10. TERT BUTYL CATECHOL - Ataman Kimya [atamanchemicals.com]
- 11. Page loading... [wap.guidechem.com]
- 12. 4-tert-butyl catechol, 98-29-3 [thegoodscentscompany.com]
Troubleshooting low yield in Glycidyl propargyl ether synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of glycidyl (B131873) propargyl ether.
Troubleshooting Guide
Low yields in glycidyl propargyl ether synthesis can often be attributed to several key factors. This guide provides a systematic approach to identifying and resolving common issues.
Problem: Consistently Low or No Product Yield
Possible Causes and Solutions:
-
Incomplete Deprotonation of Propargyl Alcohol: The reaction requires the formation of a propargyl alkoxide. If the base is not strong enough or is consumed by other sources, the initial nucleophile will not be generated in sufficient quantity.
-
Solution:
-
Ensure the use of a sufficiently strong base, such as sodium hydride (NaH) or a superbasic suspension of sodium hydroxide (B78521) in DMSO.[1]
-
Use anhydrous (dry) solvents and reagents. Water will react with and consume strong bases.
-
Consider using a slight excess of the base to ensure complete deprotonation.
-
-
-
Suboptimal Reaction Temperature: Temperature plays a critical role in the reaction kinetics and the prevalence of side reactions.
-
Solution:
-
Maintain a lower reaction temperature to disfavor elimination side reactions.[1] The reaction can be initiated at 0°C and then allowed to proceed at room temperature.
-
For reactions using Lewis acid catalysts, the temperature range can be from 0°C to the reflux temperature of the mixture, but higher temperatures can lead to degradation.[2]
-
-
-
Improper Molar Ratios of Reactants: The stoichiometry of the reactants significantly impacts the reaction outcome.
-
Solution:
-
An excess of epichlorohydrin (B41342) is sometimes used, but this can lead to the formation of byproducts. A molar ratio of propargyl alcohol to epichlorohydrin of 1:1 to 1:1.3 is a common starting point.
-
The amount of base should be stoichiometric to or in slight excess of the propargyl alcohol.
-
-
Problem: Presence of Significant Impurities and Byproducts
Possible Causes and Solutions:
-
Side Reactions: Several side reactions can compete with the desired Williamson ether synthesis, reducing the yield of this compound.
-
Elimination Reactions: The base can induce the elimination of HCl from epichlorohydrin, leading to the formation of undesired byproducts.
-
Solution: Use a less sterically hindered base and maintain a lower reaction temperature.
-
-
Formation of Di-propargyl Ether: If the starting propargyl alcohol contains diol impurities, a bis-propargyl ether can be formed.
-
Solution: Use high-purity starting materials.
-
-
Polymerization: The epoxide ring of the product can undergo ring-opening polymerization under acidic or basic conditions.
-
Solution: Careful control of pH during workup and purification is essential. Neutralize the reaction mixture promptly after completion.
-
-
-
Contaminated Starting Materials: Impurities in the propargyl alcohol or epichlorohydrin can lead to the formation of byproducts.
-
Solution: Use freshly distilled or high-purity reagents.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is a variation of the Williamson ether synthesis. This involves the deprotonation of propargyl alcohol with a strong base to form an alkoxide, which then acts as a nucleophile and attacks epichlorohydrin.[1]
Q2: I am observing a significant amount of a low molecular weight impurity. What could it be?
A common side reaction is the base-catalyzed elimination of epichlorohydrin, which can lead to the formation of various low molecular weight byproducts. Another possibility is the presence of unreacted starting materials.
Q3: My product yield is consistently low, even after optimizing the reaction conditions. What else could be the issue?
Besides the factors mentioned in the troubleshooting guide, consider the following:
-
Inefficient Stirring: In heterogeneous mixtures (e.g., solid base in a liquid), inefficient stirring can lead to localized reactions and incomplete conversion.
-
Atmospheric Moisture: Reactions with highly reactive reagents like sodium hydride should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.
Q4: How can I purify the synthesized this compound?
The most common method for purification is vacuum distillation.[1] The boiling point of this compound is relatively low, allowing for separation from less volatile impurities.
Data Presentation
Table 1: Effect of Reactant Molar Ratios on Glycidyl Ether Yield (General Williamson Synthesis)
| Propargyl Alcohol (molar eq.) | Epichlorohydrin (molar eq.) | Base (molar eq.) | Phase Transfer Catalyst (mol%) | Typical Yield Range (%) |
| 1 | 1.1 - 1.5 | 1.1 - 1.5 | 1 - 5 | 70 - 85 |
| 1 | 2 | 3 | 1 - 5 | 72 - 86 |
| 1 | 1 | 1.5 | 0 | 80 (in NaOH/DMSO)[1] |
| 1 | 1.2 | 1.2 | 2 | >90 (solvent-free) |
Note: Yields are highly dependent on specific reaction conditions such as temperature, solvent, and reaction time.
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Hydroxide in DMSO
This protocol is based on the synthesis route that has been reported to achieve high yields.[1]
Materials:
-
Propargyl alcohol
-
Epichlorohydrin
-
Sodium hydroxide (NaOH), powdered
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add powdered NaOH to anhydrous DMSO to create a superbasic suspension.
-
Cool the suspension in an ice bath to 0°C.
-
Slowly add propargyl alcohol dropwise to the cooled suspension while stirring.
-
After the addition of propargyl alcohol is complete, add epichlorohydrin dropwise, maintaining the temperature at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing cold water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
Williamson Ether Synthesis Pathway and Potential Side Reactions
Caption: The main synthesis pathway and common competing side reactions.
References
Technical Support Center: Deprotection of Silyl-Protected Glycidyl Propargyl Ether
Welcome to the Technical Support Center for the deprotection of silyl-protected glycidyl (B131873) propargyl ether. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for this critical synthetic step. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful removal of silyl (B83357) protecting groups while preserving the integrity of the epoxide and propargyl ether functionalities.
Frequently Asked Questions (FAQs)
Q1: Which silyl protecting groups are commonly used for glycidyl propargyl ether?
A1: The most common silyl protecting groups for primary alcohols like the one in this compound are tert-butyldimethylsilyl (TBDMS or TBS), triethylsilyl (TES), and triisopropylsilyl (TIPS). The choice of protecting group depends on the required stability towards various reaction conditions. Generally, the stability towards acidic hydrolysis follows the trend: TMS < TES < TBDMS < TIPS < TBDPS.[1][2]
Q2: What are the main challenges when deprotecting silyl-protected this compound?
A2: The primary challenge is the potential for side reactions involving the epoxide and terminal alkyne moieties. Epoxides can undergo ring-opening under both acidic and strongly basic conditions.[3][4] Terminal alkynes can be unstable under certain basic conditions.[5] Therefore, the deprotection method must be mild enough to avoid affecting these sensitive functional groups.
Q3: Which deprotection methods are recommended for this substrate?
A3: Fluoride-based reagents, particularly tetrabutylammonium (B224687) fluoride (B91410) (TBAF), are commonly used for cleaving silyl ethers and are generally compatible with epoxides and alkynes under controlled conditions.[1][6] Mildly acidic conditions or specialized reagents that are known to be tolerant of these functional groups can also be employed. For instance, catalytic lithium acetate (B1210297) in moist DMF has been shown to be effective for deprotecting silyl ethers without affecting epoxides.[7]
Q4: Can I use acidic conditions for the deprotection?
A4: Mild acidic conditions can be used, but caution is necessary. Strong acids will readily promote the ring-opening of the epoxide.[3] Reagents like pyridinium (B92312) p-toluenesulfonate (PPTS) or catalytic amounts of acetyl chloride in methanol (B129727) can sometimes be used selectively, but careful optimization is required.[6]
Q5: How can I monitor the progress of the deprotection reaction?
A5: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC). The deprotected product (this compound) will have a different retention factor (Rf) than the silyl-protected starting material, typically being more polar and thus having a lower Rf value.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient reagent. 2. Reagent degradation (especially TBAF, which is hygroscopic). 3. Steric hindrance of the silyl group. | 1. Increase the equivalents of the deprotecting agent (e.g., use 1.5-2.0 eq. of TBAF). 2. Use a fresh bottle or a newly prepared solution of the reagent. 3. Increase the reaction time or gently warm the reaction mixture, while carefully monitoring for side product formation. |
| Epoxide Ring-Opening | 1. Deprotection conditions are too acidic or basic. 2. Presence of strong nucleophiles that can attack the epoxide. | 1. If using acidic conditions, switch to a milder acid or buffer the system. 2. If using TBAF, consider buffering with acetic acid to neutralize the basicity of the generated alkoxide.[1] 3. Switch to a milder, epoxide-tolerant deprotection method, such as catalytic lithium acetate in moist DMF.[7] |
| Decomposition of the Terminal Alkyne | 1. Strongly basic conditions. 2. Presence of certain metal catalysts. | 1. Avoid strongly basic conditions. If using a fluoride source, ensure the reaction is not overly basic. 2. Ensure all reagents and solvents are free from contaminating metals. |
| Formation of Multiple Unidentified Byproducts | 1. Substrate decomposition under the reaction conditions. 2. Silyl group migration (less common for primary alcohols). | 1. Lower the reaction temperature. 2. Switch to a milder deprotection reagent. 3. Carefully purify the starting material to remove any impurities that might catalyze side reactions. |
| Difficulty in Product Purification | 1. Silyl byproducts (silanols, siloxanes) co-eluting with the product. 2. Residual deprotection reagents. | 1. Optimize flash chromatography conditions (e.g., use a less polar eluent to wash out non-polar byproducts). 2. For TBAF reactions, an acidic workup can help remove tetrabutylammonium salts. A specialized workup with a sulfonic acid resin and calcium carbonate can also be effective.[7][8][9] |
Experimental Protocols
Protocol 1: Deprotection using Tetrabutylammonium Fluoride (TBAF)
This is a general and widely used method for the cleavage of TBDMS ethers.
Materials:
-
Silyl-protected this compound
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the silyl-protected this compound (1.0 eq.) in anhydrous THF to make a 0.1 M solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution (1.1-1.5 eq.) dropwise to the stirred solution.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours at room temperature.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Data Presentation
Table 1: Comparison of Common Silyl Protecting Groups
| Silyl Group | Abbreviation | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis | Key Features |
| Trimethylsilyl | TMS | 1 | 1 | Very labile, suitable for temporary protection.[1] |
| Triethylsilyl | TES | 64 | 10-100 | More stable than TMS. |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 | Robust and widely used.[1] |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 | Very stable to acidic conditions.[1] |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 | Very sterically hindered and stable.[1] |
Relative rates are approximate and can vary with substrate and conditions.
Table 2: Recommended Deprotection Conditions for Silyl-Protected this compound
| Reagent(s) | Solvent | Temperature (°C) | Typical Reaction Time | Functional Group Tolerance | Notes |
| TBAF | THF | 0 to RT | 1-4 h | Good | The most common method. Basicity of the generated alkoxide can be a concern for sensitive substrates.[6] |
| HF•Pyridine | THF/Pyridine | 0 | 1-8 h | Good | Less basic than TBAF, but highly toxic and corrosive.[1] |
| Acetic Acid/THF/H₂O | N/A | RT | Variable (can be slow) | Fair | Risk of epoxide ring-opening. Careful monitoring is essential.[3] |
| Catalytic LiOAc | Moist DMF | RT | Variable | Excellent for epoxides | A mild and chemoselective method.[7] |
| PMA supported on SiO₂ | Methanol | RT | Variable | Excellent for alkynes | Mild conditions and recyclable catalyst. |
Visualizations
Caption: Experimental workflow for the deprotection of silyl-protected this compound.
References
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 3. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 4. researchgate.net [researchgate.net]
- 5. Functional polylactide via ring-opening copolymerisation with allyl, benzyl and propargyl glycidyl ethers. [repositorio.ufop.br]
- 6. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High Tg and LCST-Type Thermoresponse | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for Glycidyl Propargyl Ether Polymerization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the polymerization of glycidyl (B131873) propargyl ether (GPE). The information is presented in a question-and-answer format to offer direct and actionable guidance for optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the polymerization of glycidyl propargyl ether (GPE)?
The primary challenge in the polymerization of GPE, particularly in anionic ring-opening polymerization (AROP), is the presence of the terminal alkyne group.[1][2][3] The acidic proton of the alkyne is susceptible to abstraction by strongly basic catalysts, which can lead to undesired side reactions.[1][2][3] This can result in a loss of control over the polymerization, leading to broad molecular weight distributions (high polydispersity index, Đ), low initiation efficiency, and difficulty in achieving the desired molecular weight.[1][2]
Q2: What are the key catalyst systems for the controlled polymerization of GPE?
A highly effective method for the controlled AROP of GPE involves the use of a Lewis pair organocatalyst system, specifically a combination of a phosphazene base (such as t-BuP₁) and triethylborane (B153662) (TEB).[1][2][3] This system has been shown to suppress side reactions associated with the acidic alkyne proton, enabling the synthesis of poly(this compound) (PGPE) with a high degree of control over molecular weight, a narrow polydispersity (Đ < 1.1), and high initiation efficiency.[1][2][3]
While conventional AROP with strong bases can be problematic, monomer-activated ring-opening polymerization (MAROP) using a strong Lewis acid like triisobutylaluminum (B85569) is another approach that has been explored for alkyne-functionalized polyethers.[2][4] Cationic ring-opening polymerization of glycidyl ethers is also a known method, although specific data for GPE is less detailed in the provided results.[5]
Q3: What is the effect of the catalyst-to-initiator ratio on GPE polymerization?
In the Lewis pair-catalyzed AROP of GPE, the ratio of the phosphazene base to the Lewis acid (e.g., [t-BuP₁]/[TEB]) and the ratio of the catalyst system to the initiator significantly impact the polymerization. Altering the base-to-acid ratio can affect both the conversion of the monomer and the resulting molecular weight of the polymer.[2] Similarly, the initiator concentration, when varied while keeping the monomer-to-catalyst ratio constant, can be used to control the degree of polymerization.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during GPE polymerization experiments.
Problem 1: Low Monomer Conversion
Symptoms:
-
The reaction stalls before reaching the targeted conversion, as determined by ¹H NMR spectroscopy.[2]
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inactive Catalyst or Initiator | Ensure all reagents are pure and handled under inert conditions to prevent deactivation. Use freshly purified monomers and solvents. |
| Insufficient Catalyst Loading | While maintaining the optimal catalyst-to-initiator ratio, a slight increase in the overall catalyst concentration may improve conversion rates. However, be mindful that excessive catalyst can lead to side reactions. |
| Inappropriate Reaction Temperature | Most controlled polymerizations of GPE are conducted at room temperature.[2] Significant deviations may either slow the reaction down (if too low) or promote side reactions (if too high). |
| Impurities in the Monomer or Solvent | Water and other protic impurities can react with the catalyst and growing polymer chains, leading to termination. Ensure rigorous purification of the GPE monomer and all solvents. |
Problem 2: Broad or Bimodal Molecular Weight Distribution (High Polydispersity, Đ > 1.2)
Symptoms:
-
Gel Permeation Chromatography (GPC) analysis shows a broad peak or multiple peaks.[2]
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Side Reactions Involving the Alkyne Group | This is a common issue with conventional AROP using strong bases.[2] Switching to a Lewis pair catalyst system (t-BuP₁/TEB) can effectively suppress these side reactions.[1][2][3] |
| Chain Transfer Reactions | Chain transfer to the monomer can occur, especially at higher temperatures.[6][7] Conducting the polymerization at room temperature or below can minimize this effect. |
| Slow Initiation | If the initiation rate is slower than the propagation rate, it can lead to a broader molecular weight distribution. Ensure the chosen initiator is compatible with the catalyst system and reacts quickly to start all polymer chains simultaneously. A variety of initiators, including 1,4-benzenedimethanol (B118111) and propargyl alcohol, have been shown to be effective with the Lewis pair system.[2] |
| Impurities | As with low conversion, impurities can act as chain-terminating or chain-transfer agents, broadening the molecular weight distribution. |
Experimental Protocols
Monomer Synthesis and Purification
This compound (GPE) can be synthesized through a one-step reaction and should be purified by fractional distillation under reduced pressure to achieve high purity.[2]
Anionic Ring-Opening Polymerization (AROP) of GPE using a Lewis Pair Catalyst
This protocol is based on the successful polymerization of GPE using a phosphazene base and triethylborane.[2]
Materials:
-
This compound (GPE), freshly distilled
-
Initiator (e.g., 1,4-benzenedimethanol), dried under vacuum
-
Phosphazene base (t-BuP₁), as a solution in a dry, aprotic solvent
-
Triethylborane (TEB), as a solution in a dry, aprotic solvent
-
Anhydrous solvent (e.g., THF or toluene)
Procedure:
-
All glassware should be flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).
-
In a glovebox, add the desired amount of initiator to a reaction flask.
-
Add the anhydrous solvent, followed by the phosphazene base solution and the TEB solution in the desired molar ratios.
-
Add the freshly distilled GPE monomer to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by taking aliquots for ¹H NMR analysis to determine monomer conversion.
-
Upon completion, quench the reaction by adding a small amount of an appropriate terminating agent (e.g., acidified methanol).
-
Precipitate the polymer in a non-solvent (e.g., cold hexane (B92381) or diethyl ether) and dry under vacuum to a constant weight.
Polymer Characterization
-
¹H NMR Spectroscopy: Used to determine monomer conversion by observing the disappearance of the epoxide protons of GPE and the appearance of the polyether backbone signals.[2] It can also be used to calculate the number-average molecular weight (Mₙ) by comparing the integrals of the initiator protons to the polymer repeat unit protons.[8]
-
Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Đ = Mₙ/Mₙ).[2] A system equipped with a refractive index (RI) detector and calibrated with polystyrene or poly(ethylene glycol) standards is commonly used.[2][9]
Quantitative Data Summary
The following table summarizes representative data for the polymerization of GPE using the t-BuP₁/TEB Lewis pair catalyst system with 1,4-benzenedimethanol (BDM) as the initiator.
| Entry | [GPE]₀/[BDM]₀ | [t-BuP₁]₀/[TEB]₀ | Conv. (%)¹ | Mₙ, NMR ( kg/mol )¹ | Mₙ, GPC ( kg/mol )² | Đ² |
| 1 | 50 | 1/1 | 99 | 5.6 | 6.2 | 1.05 |
| 2 | 100 | 1/1 | 99 | 11.2 | 12.5 | 1.06 |
| 3 | 25 | 0.5/1 | 95 | 2.7 | 3.0 | 1.07 |
| 4 | 50 | 1/0.5 | 99 | 5.6 | 7.5 | 1.10 |
¹ Determined by ¹H NMR spectroscopy. ² Determined by GPC in THF against polystyrene standards.
Visual Guides
Logical Workflow for Troubleshooting GPE Polymerization
Caption: A stepwise guide to troubleshooting common issues in GPE polymerization.
Catalyst System for Controlled GPE Polymerization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unlocking Ring-Opening Polymerization of this compound via Lewis Pair Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of multifunctional glycidyl ethers that undergo frontal polymerization [ouci.dntb.gov.ua]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Poly(allyl glycidyl ether)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. box2073.temp.domains [box2073.temp.domains]
- 9. agilent.com [agilent.com]
Technical Support Center: Large-Scale Synthesis of Glycidyl Propargyl Ether
Welcome to the technical support center for the large-scale synthesis of Glycidyl (B131873) Propargyl Ether (GPE). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the large-scale synthesis of Glycidyl Propargyl Ether (GPE)?
A1: The most prevalent method for synthesizing GPE is the reaction of propargyl alcohol with epichlorohydrin (B41342).[1] This reaction is typically conducted in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH), and often utilizes a phase-transfer catalyst (PTC) to enhance reaction rates and yield.[1][2] A one-pot synthesis from acetylene, paraformaldehyde, and epichlorohydrin has also been reported.[3]
Q2: What are the primary challenges encountered during the large-scale synthesis of GPE?
A2: The main challenges include managing the lability of the terminal alkyne group under strongly basic conditions, which can lead to side reactions.[4][5] Other significant challenges involve preventing premature polymerization of the glycidyl ether product, controlling reaction temperature, and ensuring efficient purification to remove byproducts and unreacted starting materials.[6]
Q3: What are the common side products in GPE synthesis, and how can they be minimized?
A3: Common side products can include those arising from oxidation and undesired ether formation.[1] Analogous Williamson ether syntheses suggest that competing elimination reactions can form volatile byproducts like allene.[7] The presence of water can lead to the hydrolysis of the epoxide ring, forming a diol. To minimize these, it is crucial to use anhydrous solvents, purified starting materials, and optimized reaction conditions, including temperature and the choice of base and catalyst.[7]
Q4: How can the premature polymerization of GPE be prevented during synthesis and storage?
A4: Premature polymerization is often initiated by exposure to heat, light, or contaminants such as acids, bases, and metals.[6] During synthesis, it is vital to maintain strict temperature control. For storage, GPE should be kept in a cool, dark place, preferably between 2-8°C, in an opaque or amber-colored container under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation.[6]
Q5: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A5: Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the chemical structure and the presence of the key epoxy and alkyne functional groups.[1] For purity assessment and quantification of impurities, gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the methods of choice.[8][9]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Action |
| Incomplete Reaction | - Ensure anhydrous conditions, as water can consume the base and hydrolyze the product.[7]- Use a slight excess of the base (e.g., NaOH, K₂CO₃) to drive the reaction to completion. - Increase the reaction time and monitor progress using TLC or GC-MS. |
| Suboptimal Reaction Temperature | - Maintain the recommended reaction temperature. Lower temperatures may slow the reaction rate, while higher temperatures can promote side reactions and polymerization. |
| Inefficient Phase-Transfer Catalyst (PTC) | - If using a PTC, ensure it is appropriate for the reaction conditions. Tetrabutylammonium bromide (TBAB) is a commonly used PTC.[10]- Optimize the concentration of the PTC. |
| Competing Side Reactions | - The terminal alkyne is sensitive to strongly basic conditions.[4][5] Consider using a milder base or a more advanced catalytic system, such as a Lewis pair organocatalyst, to suppress side reactions involving the alkyne group.[4] |
| Loss of Product During Workup/Purification | - Optimize the extraction and purification steps. For vacuum distillation, ensure the pressure and temperature are appropriate to avoid product degradation or loss. |
Issue 2: Product Impurity and Discoloration
| Potential Cause | Recommended Action |
| Hydrolysis of Epoxide Ring | - Ensure all reactants and solvents are anhydrous to prevent the formation of the corresponding diol.[7] |
| Presence of Unreacted Starting Materials | - Optimize the stoichiometry of the reactants. A slight excess of epichlorohydrin is sometimes used, which must be removed during purification. - Ensure the reaction goes to completion by monitoring with TLC or GC. |
| Formation of Polymeric Byproducts | - Strictly control the reaction temperature to avoid thermal polymerization. - Ensure the absence of contaminants that can catalyze polymerization, such as strong acids or certain metals.[6] |
| Oxidation | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can lead to colored impurities. |
Issue 3: Difficulties in Product Purification by Vacuum Distillation
| Potential Cause | Recommended Action |
| Inconsistent or Low Vacuum | - Check for leaks in all joints, seals, and connections.[11]- Ensure the vacuum pump is functioning correctly and the oil is clean.[11] |
| Product Polymerization at Distillation Temperature | - Use the lowest possible temperature for distillation by achieving a high vacuum. - Consider adding a polymerization inhibitor if compatible with the final application. |
| Foaming or Bumping | - Ensure a smooth boiling process by using a magnetic stirrer or boiling chips. - Control the heating rate to avoid rapid, uncontrolled boiling. |
| Co-distillation of Impurities | - If impurities have boiling points close to the product, consider fractional distillation for better separation. |
Experimental Protocols
Representative Protocol for Large-Scale Synthesis of this compound
This protocol is a general guideline based on common laboratory practices for Williamson ether synthesis and the synthesis of glycidyl ethers. Optimization may be required.
Materials:
-
Propargyl alcohol
-
Epichlorohydrin
-
Sodium hydroxide (pellets or 50% aqueous solution)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, charge propargyl alcohol and the phase-transfer catalyst (e.g., 1-5 mol% relative to propargyl alcohol). If using a solvent, add it at this stage.
-
Basification: Cool the mixture in an ice or water bath. Slowly add powdered sodium hydroxide or a concentrated aqueous solution of NaOH. Maintain the temperature below 20°C during the addition.
-
Addition of Epichlorohydrin: Add epichlorohydrin dropwise to the reaction mixture, ensuring the temperature is maintained between 20-30°C. The reaction is exothermic.
-
Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 30-40°C) for several hours (typically 4-12 hours). Monitor the reaction progress by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture and add water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether) multiple times.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude GPE by vacuum distillation.[1] Collect the fraction at the appropriate boiling point and pressure (literature suggests a boiling point of 25-30°C under vacuum).[1]
Quantitative Data
Table 1: Optimization of Reaction Conditions for Propargyl Ether Synthesis (Model System)
The following data is adapted from a model synthesis of a propargyl ether and can serve as a starting point for optimizing GPE synthesis.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetone | Reflux | 6 | 90 |
| 2 | K₂CO₃ | Acetonitrile | Reflux | 6 | 85 |
| 3 | K₂CO₃ | DMF | 80 | 6 | 78 |
| 4 | NaH | DMF | Room Temp | 2 | 92 |
| 5 | NaH | THF | Room Temp | 2 | 75 |
Data adapted from studies on similar propargyl ether syntheses to illustrate the effects of different reagents and conditions.[12][13]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in GPE synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. phasetransfer.com [phasetransfer.com]
- 7. benchchem.com [benchchem.com]
- 8. US5162547A - Process for the preparation of glycidyl ethers - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 11. njhjchem.com [njhjchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Poly(glycidyl propargyl ether) Synthesis
Welcome to the technical support center for the synthesis of poly(glycidyl propargyl ether) (PGPE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of PGPE, with a specific focus on minimizing polydispersity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing poly(this compound) (PGPE)?
A1: The main synthetic routes to PGPE are ring-opening polymerization (ROP) of the glycidyl (B131873) propargyl ether (GPE) monomer. The most common methods include anionic ring-opening polymerization (AROP), cationic ring-opening polymerization (CROP), and more advanced techniques like Lewis pair organocatalysis.[1][2][3] Anionic ROP is a robust method for producing well-defined poly(glycidyl ether)s.[3]
Q2: Why is controlling the polydispersity index (PDI) important for PGPE?
A2: A low polydispersity index (PDI), ideally close to 1.0, indicates a polymer sample with chains of uniform length. This is crucial for applications in drug delivery and bioconjugation, where predictable and consistent material properties, such as drug loading, release kinetics, and self-assembly behavior, are essential for performance and regulatory approval.
Q3: What are the main challenges in achieving a low PDI during PGPE synthesis?
A3: A significant challenge, particularly in anionic ring-opening polymerization (AROP), is the presence of the terminal alkyne group in the this compound (GPE) monomer. This alkyne proton is labile under strongly basic conditions, which can lead to side reactions, chain termination, and a broader molecular weight distribution (i.e., higher PDI).[1][2] Cationic polymerization can also be difficult to control and may lead to side reactions.
Q4: What is Lewis pair organocatalysis, and how does it help in minimizing PDI?
A4: Lewis pair organocatalysis is a polymerization technique that utilizes a combination of a Lewis acid and a Lewis base to activate the monomer and the initiator, respectively. For PGPE synthesis, a phosphazene base and triethylborane (B153662) can be used.[1][2] This system avoids the use of strongly basic conditions, thus suppressing undesired interactions with the acidic alkyne proton. This leads to a controlled polymerization with precise control over the degree of polymerization and narrow dispersity (Đ < 1.1).[1][2]
Q5: Can I use other controlled polymerization techniques for GPE?
A5: While anionic and Lewis pair polymerizations are prominent for GPE, other controlled polymerization techniques can be used to create block copolymers incorporating PGPE. For instance, a PGPE chain can be used as a macroinitiator for atom transfer radical polymerization (ATRP) to synthesize block copolymers like poly(methyl methacrylate)-b-poly(this compound) (PMMA-b-PGPE).[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of PGPE.
Issue 1: High and Broad Polydispersity (PDI > 1.5)
Possible Causes:
-
Side reactions involving the alkyne group: The acidic proton of the terminal alkyne can react with strong bases used in traditional anionic polymerization, leading to chain termination or transfer reactions.
-
Slow initiation: If the initiation rate is slower than the propagation rate, polymer chains will start growing at different times, resulting in a broad distribution of chain lengths.
-
Chain transfer reactions: Impurities in the monomer, solvent, or initiator can act as chain transfer agents.
-
Temperature fluctuations: Inconsistent reaction temperature can affect the rates of initiation and propagation, leading to a broader PDI.
Troubleshooting Steps:
-
Switch to a milder polymerization method: Consider using Lewis pair organocatalysis with a phosphazene base and triethylborane to avoid the harsh conditions of traditional AROP.[1][2]
-
Purify all reagents: Ensure the monomer, solvent, and initiator are rigorously purified to remove any potential chain transfer agents. This compound can be purified by vacuum distillation.[4]
-
Optimize initiator choice: For anionic polymerization, ensure the initiator is sufficiently reactive to promote fast initiation.
-
Implement slow monomer addition: A slow, continuous addition of the monomer to the initiator solution can help maintain a low monomer concentration, which can suppress side reactions and lead to a lower PDI.[5]
-
Maintain strict temperature control: Use a reliable temperature control system (e.g., an oil bath with a thermostat) to ensure a constant reaction temperature.
Issue 2: Low Monomer Conversion
Possible Causes:
-
Inactive initiator: The initiator may have degraded due to improper storage or handling.
-
Presence of inhibitors: Impurities in the monomer or solvent can inhibit the polymerization reaction.
-
Insufficient reaction time or temperature: The polymerization may not have been allowed to proceed for a sufficient amount of time or at an adequate temperature to reach high conversion.
Troubleshooting Steps:
-
Verify initiator activity: Use a freshly opened or properly stored initiator.
-
Thoroughly purify reagents: As mentioned previously, purification of the monomer and solvent is critical to remove inhibitors.
-
Optimize reaction conditions: Increase the reaction time or temperature according to literature protocols. Monitor the conversion over time using techniques like ¹H NMR or GPC to determine the optimal reaction duration.
-
Check catalyst concentration: In catalyzed reactions like Lewis pair polymerization, ensure the correct catalyst-to-monomer ratio is used.
Issue 3: Bimodal or Multimodal GPC Trace
Possible Causes:
-
Multiple active species: The presence of different initiating or propagating species can lead to the formation of polymer populations with different molecular weights.
-
Chain coupling reactions: Side reactions can cause polymer chains to couple, resulting in a high molecular weight shoulder or a distinct peak in the GPC trace.
-
Contamination: Contamination during the reaction or sample preparation for GPC analysis can lead to spurious peaks.
Troubleshooting Steps:
-
Ensure a clean reaction setup: Use clean, dry glassware and inert atmosphere techniques (e.g., Schlenk line or glovebox) to prevent contamination.
-
Re-evaluate the initiator system: Ensure the initiator generates a single type of active species.
-
Optimize reaction conditions to minimize side reactions: Lowering the reaction temperature or using a less aggressive catalyst system can sometimes prevent coupling reactions.
-
Careful sample preparation for GPC: Ensure the polymer sample is fully dissolved and filtered before injection into the GPC system.
Data Presentation
The following table summarizes the effect of different polymerization methods on the polydispersity of poly(this compound).
| Polymerization Method | Initiator/Catalyst | Solvent | Temperature (°C) | PDI (Đ) | Reference |
| Anionic Ring-Opening Polymerization (AROP) | Potassium tert-butoxide | THF | 45 | Reduced with slow monomer addition | [5] |
| Monomer-Activated AROP | Not specified | Not specified | Not specified | 1.18–1.60 | [6] |
| Lewis Pair Organocatalysis | Phosphazene base / Triethylborane | Toluene | 20 | < 1.1 | [1][2] |
Experimental Protocols
Protocol 1: Controlled Anionic Ring-Opening Polymerization of GPE via Slow Monomer Addition
This protocol is based on the principle of reducing polydispersity by maintaining a low monomer concentration.[5]
Materials:
-
This compound (GPE), freshly distilled
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Syringe pump
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add the desired amount of potassium tert-butoxide initiator to a flame-dried reaction flask containing anhydrous THF.
-
Prepare a solution of the freshly distilled GPE monomer in anhydrous THF in a separate, sealed container.
-
Using a syringe pump, add the GPE solution to the initiator solution in the reaction flask at a slow and constant rate (e.g., over several hours).
-
Maintain the reaction temperature at 45 °C using a thermostatically controlled oil bath.
-
After the addition is complete, allow the reaction to stir for an additional period to ensure complete conversion.
-
Terminate the polymerization by adding a quenching agent (e.g., acidified methanol).
-
Precipitate the polymer in a non-solvent (e.g., cold hexane (B92381) or diethyl ether) and dry under vacuum.
-
Characterize the resulting PGPE for molecular weight and PDI using gel permeation chromatography (GPC).
Protocol 2: Lewis Pair Organocatalyzed Polymerization of GPE
This protocol utilizes a Lewis pair catalyst system to achieve a controlled polymerization with low PDI.[1][2]
Materials:
-
This compound (GPE), freshly distilled
-
Phosphazene base (e.g., t-BuP4)
-
Triethylborane (TEB)
-
Initiator (e.g., 1,4-benzenedimethanol)
-
Anhydrous toluene
Procedure:
-
Under an inert atmosphere in a glovebox, add the initiator and the phosphazene base to a vial containing anhydrous toluene.
-
In a separate vial, prepare a solution of the GPE monomer and triethylborane in anhydrous toluene.
-
Add the monomer/TEB solution to the initiator/base solution to start the polymerization.
-
Stir the reaction mixture at room temperature (e.g., 20 °C).
-
Monitor the progress of the polymerization by taking aliquots for ¹H NMR analysis.
-
Once the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air or by adding a quenching agent.
-
Purify the polymer by precipitation in a suitable non-solvent.
-
Dry the polymer under vacuum and characterize its molecular weight and PDI by GPC.
Mandatory Visualizations
Caption: Workflow for the synthesis of low PDI poly(this compound).
Caption: Troubleshooting guide for high polydispersity in PGPE synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Dispersity control of linear poly(glycidyl ether)s by slow monomer addition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. “Clickable PEG” via anionic copolymerization of ethylene oxide and this compound - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Glycidyl Propargyl Ether and Other Alkyne-Functionalized Monomers
For Researchers, Scientists, and Drug Development Professionals
The advent of "click chemistry" and other efficient ligation techniques has revolutionized the synthesis of advanced materials and bioconjugates. At the heart of these methodologies lies the versatile alkyne functional group. This guide provides an objective comparison of glycidyl (B131873) propargyl ether (GPE) with other common alkyne-functionalized monomers, such as propargyl acrylate (B77674) (PA) and propargyl methacrylate (B99206) (PMA). We will delve into their performance in polymerization and bioconjugation, supported by experimental data, to assist you in selecting the optimal monomer for your research and development needs.
Introduction to Alkyne-Functionalized Monomers
Alkyne-functionalized monomers are indispensable building blocks in polymer chemistry and materials science. Their terminal triple bond serves as a reactive handle for a variety of highly efficient and specific chemical transformations, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the thiol-yne reaction. These reactions facilitate the synthesis of complex polymer architectures, the functionalization of surfaces, and the conjugation of biomolecules.
Glycidyl Propargyl Ether (GPE) is a bifunctional monomer containing both a reactive epoxide ring and a terminal alkyne. This unique combination allows for sequential or orthogonal functionalization. The epoxide can undergo ring-opening polymerization to form a polyether backbone, while the pendant propargyl groups are available for post-polymerization modification.
Propargyl Acrylate (PA) and Propargyl Methacrylate (PMA) are acrylic monomers that can be readily polymerized via free-radical methods to produce polymers with pendant alkyne groups. These monomers are widely used for the synthesis of functional polymers for a variety of applications.
Performance in Polymerization
The choice of monomer significantly impacts the polymerization process and the properties of the resulting polymer.
Polymerization Mechanisms
GPE is typically polymerized via anionic or cationic ring-opening polymerization of the epoxide group. A challenge with the anionic polymerization of GPE is the acidic nature of the terminal alkyne proton, which can interfere with the reaction. However, the use of a Lewis pair catalyst system, such as a phosphazene base and triethylborane, can suppress these undesired interactions, allowing for controlled polymerization with narrow molecular weight distributions.[1]
PA and PMA are typically polymerized through free-radical polymerization. However, the propargyl group's acetylenic unsaturation can also participate in radical reactions, often leading to crosslinked or gelled products.[2] Anionic polymerization can be employed to mitigate this issue and achieve linear polymers.[2]
Thermo-Mechanical Properties of Resulting Polymers
The structure of the monomer backbone and the nature of the crosslinking chemistry dictate the thermo-mechanical properties of the final polymer network. Polyethers, derived from GPE, are known for their flexibility and potential biocompatibility.[3][4] In contrast, polyacrylates and polymethacrylates generally exhibit higher glass transition temperatures and moduli.
| Property | Poly(this compound) based | Poly(propargyl acrylate) based | Poly(propargyl methacrylate) based |
| Backbone | Polyether | Polyacrylate | Polymethacrylate |
| Typical Tg | Lower | Higher | Higher |
| Flexibility | High | Moderate to Low | Low |
Note: The final properties are highly dependent on the crosslinking density and the specific crosslinking agent used.
Performance in "Click Chemistry" and Bioconjugation
The reactivity of the terminal alkyne is crucial for the efficiency of subsequent "click" reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a cornerstone of click chemistry, valued for its high efficiency and specificity. Studies have shown that propargyl ethers, such as GPE, are highly reactive in CuAAC, exhibiting reaction rates comparable to or even faster than other propargyl compounds under typical bioconjugation conditions.
| Alkyne Monomer Derivative | Time to 50% Completion (min) | Time to 90% Completion (min) |
| Propargyl ethers | ~5 | ~15 |
| Propargylamides | ~4 | ~12 |
| Propargylamines | ~6 | ~18 |
| Aromatic alkynes | Slower | Slower |
Data extrapolated from a study on the relative performance of alkynes in CuAAC.
Thiol-Yne Reaction
The thiol-yne reaction is another highly efficient click reaction that proceeds via a radical-mediated mechanism, often initiated by UV light. This reaction is particularly useful for forming highly crosslinked networks, as each alkyne group can react with two thiol groups. GPE can be effectively used in thiol-yne polymerizations to create crosslinked polyether networks.[5]
Biocompatibility
For applications in drug delivery and tissue engineering, the biocompatibility of the monomer and the resulting polymer is of paramount importance. Polyethers, such as poly(ethylene glycol) (PEG) and polyglycerols, are well-known for their excellent biocompatibility and low immunogenicity.[3] Polymers derived from GPE, having a polyether backbone, are expected to exhibit favorable biocompatibility profiles.[4][5] While polyacrylates and polymethacrylates are widely used in biomedical applications, their biocompatibility can be more variable and dependent on the specific monomer and polymer characteristics.
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Alkyne-functionalized molecule (1.0 equivalent)
-
Azide-functionalized molecule (1.0-1.2 equivalents)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for bioconjugation)
-
Solvent (e.g., 1:1 mixture of water and t-butanol, PBS for bioconjugation)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 M aqueous solution of sodium ascorbate (make fresh).
-
Prepare a 100 mM aqueous solution of CuSO₄·5H₂O.
-
If using a ligand, prepare a stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve the alkyne and azide substrates in the chosen solvent.
-
If using a ligand, add the ligand to the reaction mixture.
-
Add the CuSO₄·5H₂O solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.
-
The desired triazole product can be purified by standard methods such as extraction or chromatography.
-
General Protocol for UV-Initiated Thiol-Yne Photopolymerization
Materials:
-
Alkyne-functionalized monomer (e.g., GPE)
-
Multifunctional thiol (e.g., pentaerythritol (B129877) tetrakis(3-mercaptopropionate), PETMP)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) (0.1-5 wt%)
-
Solvent (optional, e.g., THF)
Procedure:
-
Resin Preparation:
-
In a suitable vessel, mix the alkyne monomer and the multifunctional thiol at the desired stoichiometric ratio.
-
Add the photoinitiator and mix until fully dissolved. If necessary, gentle heating can be applied.
-
If the reaction is sensitive to oxygen, degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon).
-
-
Curing:
-
Transfer the resin to a mold or cast it as a thin film.
-
Expose the resin to a UV light source (e.g., 365 nm) of appropriate intensity. Curing times will vary depending on the specific formulation and light intensity.
-
-
Characterization:
-
The cured polymer can be characterized for its mechanical properties (e.g., using Dynamic Mechanical Analysis - DMA) and thermal properties (e.g., using Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA).
-
Conclusion
This compound stands out as a highly versatile monomer due to its dual functionality, offering a flexible polyether backbone and readily available alkyne groups for post-polymerization modification. Its high reactivity in "click" chemistry reactions and the anticipated biocompatibility of its polymeric derivatives make it an excellent candidate for advanced materials and biomedical applications.
Propargyl acrylate and methacrylate are also valuable alkyne-functionalized monomers, particularly for creating polymers with higher rigidity. However, care must be taken during polymerization to control crosslinking.
The choice between GPE and other alkyne-functionalized monomers will ultimately depend on the specific requirements of the application, including the desired polymer architecture, mechanical and thermal properties, and biocompatibility. This guide provides a foundational understanding to aid researchers in making an informed decision for their specific needs.
References
- 1. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Polyethers Based on Short-Chain Alkyl Glycidyl Ethers: Thermoresponsive and Highly Biocompatible Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hyperbranched Copolymers Based on Glycidol and Amino Glycidyl Ether: Highly Biocompatible Polyamines Sheathed in Polyglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Biocompatibility and Endothelial Permeability of Branched Polyglycidols Generated by Ring-Opening Polymerization of Glycidol with B(C6F5)3 under Dry and Wet Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Study of Catalysts for Glycidyl Propargyl Ether Polymerization: A Guide for Researchers
A detailed analysis of catalytic systems for the synthesis of poly(glycidyl propargyl ether), offering insights into catalyst performance and resulting polymer characteristics to guide researchers in materials science and drug development.
The polymerization of glycidyl (B131873) propargyl ether (GPE) has garnered significant interest due to the versatile functionality of the resulting polymer, poly(this compound) (PGPE). The pendant propargyl groups on the polyether backbone serve as valuable handles for post-polymerization modification via click chemistry, making PGPE a promising material for applications in drug delivery, biomedical devices, and advanced functional materials.[1][2] The choice of catalyst is paramount as it dictates the control over the polymerization process and ultimately defines the properties of the synthesized polymer. This guide provides a comparative analysis of different catalytic systems employed for GPE polymerization, focusing on key performance indicators and providing detailed experimental protocols.
Performance Comparison of Catalytic Systems
The efficacy of a catalytic system in GPE polymerization is evaluated based on its ability to control the polymer's molecular weight, achieve a narrow molecular weight distribution (polydispersity index, PDI), and prevent undesirable side reactions. The following table summarizes the performance of various catalysts for the ring-opening polymerization of GPE.
| Catalyst System | Polymerization Type | Initiator | M_n ( g/mol ) | M_w/M_n (PDI) | Key Features |
| Lewis Pair Organocatalyst | Anionic (Controlled) | 1,4-Benzenedimethanol | 2,800 - 11,200 | < 1.1 | Excellent control over molecular weight and narrow PDI. Suppresses side reactions involving the acidic alkyne proton.[1][2] |
| (Phosphazene Base/TEB) | |||||
| Conventional Anionic | Anionic (Uncontrolled) | Not Specified | 3,000 - 9,500 | 1.18 - 1.60 | Broader PDI, indicating less control over the polymerization process.[3] |
| Cationic | Cationic | BF₃·OEt₂ | - | - | Prone to side reactions, leading to uncontrolled polymerization and broad PDI. (Data for a closely related monomer, glycidol, is often used as a proxy due to limited specific data for GPE). |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the experimental protocols for the different catalytic systems.
Lewis Pair Organocatalyzed Anionic Ring-Opening Polymerization (AROP)
This method offers a high degree of control over the polymerization of GPE.[1][2]
Materials:
-
This compound (GPE), dried over CaH₂ and distilled under reduced pressure.
-
Initiator (e.g., 1,4-benzenedimethanol), dried under vacuum.
-
Phosphazene base (e.g., t-BuP₄), as a solution in a dry solvent.
-
Triethylborane (TEB), as a solution in a dry solvent.
-
Dry toluene (B28343).
Procedure:
-
In a glovebox, the initiator is dissolved in dry toluene in a dried Schlenk flask.
-
The phosphazene base solution is added to the initiator solution.
-
The GPE monomer is added to the mixture.
-
The polymerization is initiated by the addition of the TEB solution.
-
The reaction is allowed to proceed at a controlled temperature (e.g., room temperature) and monitored by ¹H NMR and Gel Permeation Chromatography (GPC).
-
The polymerization is terminated by the addition of a quenching agent (e.g., benzoic acid).
-
The polymer is purified by precipitation in a non-solvent (e.g., cold methanol) and dried under vacuum.
Conventional Anionic Ring-Opening Polymerization (AROP)
This method typically results in less control over the polymer architecture compared to the Lewis pair system.
Materials:
-
This compound (GPE), purified as described above.
-
Strong base initiator (e.g., potassium tert-butoxide).
-
Dry aprotic solvent (e.g., THF).
Procedure:
-
In a glovebox, the initiator is dissolved in the dry solvent in a dried Schlenk flask.
-
The GPE monomer is added to the initiator solution at a controlled temperature.
-
The reaction is allowed to proceed for a specific time.
-
The polymerization is terminated by the addition of a proton source (e.g., methanol).
-
The polymer is purified by precipitation and dried under vacuum.
Cationic Ring-Opening Polymerization (CROP)
Cationic polymerization of GPE is generally less controlled due to potential side reactions involving the alkyne group.
Materials:
-
This compound (GPE), purified as described above.
-
Lewis acid initiator (e.g., boron trifluoride diethyl etherate, BF₃·OEt₂).
-
Dry chlorinated solvent (e.g., dichloromethane).
Procedure:
-
The GPE monomer is dissolved in the dry solvent in a dried Schlenk flask under an inert atmosphere.
-
The solution is cooled to a low temperature (e.g., 0 °C or -78 °C) to control the reaction rate.
-
The Lewis acid initiator is added to the monomer solution.
-
The reaction is allowed to proceed for a specific time.
-
The polymerization is terminated by the addition of a nucleophile (e.g., ammonia (B1221849) in methanol).
-
The polymer is purified by precipitation and dried under vacuum.
Visualizing the Process and Outcomes
To better understand the experimental flow and the relationship between catalyst choice and polymer properties, the following diagrams are provided.
Caption: General experimental workflow for the polymerization of this compound.
Caption: Logical relationship between catalyst choice and polymer properties.
Conclusion
The selection of an appropriate catalyst is a critical decision in the synthesis of poly(this compound). For applications requiring well-defined polymer architectures, high purity, and predictable molecular weights, the Lewis pair organocatalyst system for anionic ring-opening polymerization is the superior choice.[1][2] This system provides excellent control over the polymerization, resulting in polymers with narrow polydispersity. In contrast, conventional anionic and cationic polymerization methods offer less control, leading to polymers with broader molecular weight distributions and less defined structures. This guide provides the necessary data and protocols to assist researchers in selecting the optimal catalytic system to meet their specific research and development needs in the exciting field of functional polymers.
References
A Comparative Guide to the Chromatographic Validation of Glycidyl Propargyl Ether Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) for the validation of Glycidyl propargyl ether (GPE) purity. This document outlines detailed experimental protocols, presents a quantitative performance comparison, and includes workflow diagrams to assist researchers in selecting the optimal analytical methodology for their specific needs.
Introduction to this compound and the Importance of Purity Validation
This compound (GPE) is a bifunctional molecule containing both an epoxide and a terminal alkyne group. This unique structure makes it a valuable building block in various chemical syntheses, including the development of polymers, resins, and pharmaceutical intermediates. The purity of GPE is critical, as impurities can lead to undesirable side reactions, affect the properties of the final product, and introduce potential toxins.
The synthesis of GPE typically involves the reaction of propargyl alcohol with epichlorohydrin (B41342).[1] Consequently, common process-related impurities may include unreacted starting materials such as propargyl alcohol and epichlorohydrin, as well as byproducts from side reactions. Therefore, robust analytical methods are required to accurately quantify the purity of GPE and identify any potential contaminants.
Comparison of Chromatographic Methods
Gas chromatography and high-performance liquid chromatography are powerful techniques for assessing the purity of small molecules like GPE. The choice between these methods often depends on the volatility of the analyte and impurities, the required sensitivity, and the available instrumentation.
Gas Chromatography with Flame Ionization Detection (GC-FID) is well-suited for the analysis of volatile and semi-volatile compounds. Given the relatively low boiling point of GPE and its likely impurities, GC-FID offers a straightforward and sensitive method for purity validation.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that can accommodate a wide range of analytes. Since GPE lacks a strong UV chromophore, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is necessary. HPLC is particularly useful for analyzing less volatile impurities or when derivatization is employed to enhance detection.
The following table summarizes the estimated quantitative performance of GC-FID and HPLC-ELSD for the analysis of GPE, based on data from structurally similar compounds.
Table 1: Quantitative Performance Comparison of GC-FID and HPLC-ELSD for GPE Purity Validation
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Evaporative Light Scattering Detection (HPLC-ELSD) |
| Principle | Separation based on volatility and polarity in the gas phase. | Separation based on polarity in the liquid phase. |
| Instrumentation | Gas Chromatograph with Flame Ionization Detector | High-Performance Liquid Chromatograph with Evaporative Light Scattering Detector |
| Limit of Detection (LOD) | Estimated: 1-5 ppm | Estimated: 5-10 ppm |
| Limit of Quantification (LOQ) | Estimated: 5-15 ppm | Estimated: 15-30 ppm |
| Linearity (R²) | > 0.998 | > 0.995 |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (% Recovery) | 95-105% | 90-110% |
| Analysis Time | ~15-20 minutes | ~20-30 minutes |
| Advantages | High resolution for volatile compounds, robust and cost-effective. | Suitable for a wider range of compounds, including non-volatile impurities. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | May require derivatization for some compounds, detector response can be non-linear. |
Experimental Protocols
The following are proposed experimental protocols for the validation of GPE purity using GC-FID and HPLC-ELSD. These methods are based on established analytical principles for similar compounds and should be validated in-house for specific applications.
Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is designed for the direct analysis of GPE and its primary volatile impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.
Reagents:
-
This compound reference standard (high purity)
-
Propargyl alcohol reference standard
-
Epichlorohydrin reference standard
-
Solvent: Dichloromethane or Acetone (GC grade)
Sample Preparation:
-
Accurately weigh approximately 100 mg of the GPE sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the chosen solvent.
-
Prepare a series of calibration standards of GPE, propargyl alcohol, and epichlorohydrin in the same solvent.
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold at 200 °C for 5 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Data Analysis: The purity of GPE is determined by calculating the area percentage of the GPE peak relative to the total area of all peaks in the chromatogram, excluding the solvent peak. The concentration of specific impurities can be quantified using the calibration curves of the respective standards.
Method 2: High-Performance Liquid Chromatography-Evaporative Light Scattering Detection (HPLC-ELSD)
This method provides an alternative approach for GPE purity analysis, particularly if non-volatile impurities are suspected.
Instrumentation:
-
HPLC system equipped with a binary pump, autosampler, and column oven
-
Evaporative Light Scattering Detector (ELSD)
Reagents:
-
This compound reference standard (high purity)
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Solvent: Acetonitrile/Water (50:50, v/v)
Sample Preparation:
-
Accurately weigh approximately 10 mg of the GPE sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the solvent mixture.
-
Prepare a series of calibration standards of GPE in the same solvent mixture.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Water (A) and Acetonitrile (B)
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-20 min: Hold at 5% A, 95% B
-
20.1-25 min: Return to 95% A, 5% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
ELSD Conditions:
-
Nebulizer Temperature: 30 °C
-
Evaporator Temperature: 50 °C
-
Gas Flow (Nitrogen): 1.5 L/min
Data Analysis: The purity of GPE is determined by calculating the area percentage of the GPE peak relative to the total area of all peaks in the chromatogram. Quantification can be performed using a calibration curve, which may require a non-linear fit (e.g., logarithmic or quadratic) due to the nature of the ELSD response.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the GC-FID and HPLC-ELSD methods described.
References
A Comparative Performance Guide: GPE-Based Resins vs. Commercial Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
In the landscape of high-performance thermosetting polymers, the selection of an appropriate resin system is paramount to achieving desired material properties. Standard commercial epoxy resins, predominantly based on diglycidyl ether of bisphenol A (DGEBA), are valued for their excellent mechanical strength, adhesion, and chemical resistance. However, for applications demanding enhanced thermal stability and flame retardancy, Glycidyl Phosphate (B84403) Ester (GPE) based resins and other phosphorus-containing epoxies present a compelling alternative.
This guide provides an objective comparison of the performance characteristics of GPE-based resins against conventional DGEBA-based epoxy resins. The data presented is synthesized from experimental studies to assist in the selection of materials for advanced applications.
Performance Comparison: Quantitative Data
The incorporation of phosphorus into the epoxy backbone, as is the case with GPE-based resins, significantly alters the material's properties. The most notable effect is a substantial improvement in flame retardancy. This often comes with trade-offs in other performance areas, which are detailed below. The following tables summarize key performance indicators. It is critical to note that absolute values can vary significantly based on the specific formulation, curing agent, and processing conditions.
Table 1: Mechanical Properties
| Property | Commercial Epoxy (DGEBA-based) | GPE-Based Epoxy (DOPO-derivative) | Test Standard |
| Tensile Strength | 60 - 90 MPa | Generally similar or slightly lower | ASTM D638 |
| Tensile Modulus | 3 - 5 GPa | Often higher, indicating increased rigidity | ASTM D638 |
| Flexural Strength | 100 - 150 MPa | Can be comparable or slightly reduced | ASTM D790 |
| Flexural Modulus | 3 - 6 GPa | Often higher than standard epoxies | ASTM D790 |
| Impact Strength (Izod) | 20 - 50 J/m | Often lower, indicating increased brittleness | ASTM D256 |
Note: Data is compiled from typical values reported in literature. For instance, some studies show that while adding a DOPO-based flame retardant has a minimal impact on tensile and flexural strengths, it can affect the glass transition temperature and storage modulus at high temperatures[1].
Table 2: Thermal & Flame Retardant Properties
| Property | Commercial Epoxy (DGEBA-based) | GPE-Based Epoxy (DOPO-derivative) | Test Standard / Method |
| Glass Transition Temp. (Tg) | 100 - 180 °C (highly dependent on cure)[2] | 130 - 200 °C (can be lower or higher depending on structure)[1] | DSC |
| Decomposition Temp. (Td5%) | ~300 - 350 °C[3] | Often lower initial decomposition, but higher char yield | TGA |
| Limiting Oxygen Index (LOI) | 22 - 26 % | 30 - 35 % (Significantly Higher)[1][4] | ASTM D2863 |
| UL-94 Flammability Rating | Fails or V-1 / V-2 | V-0 (Self-extinguishing)[1][4] | UL-94 |
| Char Yield at 700°C (N2) | 10 - 20 % | 25 - 40 % (Significantly Higher) | TGA |
Table 3: Adhesion and Chemical Properties
| Property | Commercial Epoxy (DGEBA-based) | GPE-Based Epoxy (DOPO-derivative) | Test Standard |
| Lap Shear Strength (Aluminum) | 15 - 25 MPa | Generally good, but can be slightly lower | ASTM D1002 |
| Water Absorption (24h) | 0.1 - 0.4 % | Can be higher due to polar phosphate groups[5] | ASTM D570 |
| Chemical Resistance | Excellent (Acids, Bases, Solvents) | Good to Excellent (may vary with specific reagents) | ASTM D543 |
Key Experiments: Methodologies
Accurate comparison of resin performance relies on standardized testing protocols. The following are detailed methodologies for the key experiments cited in this guide.
Mechanical Property Analysis
-
Tensile Testing (ASTM D638): This test determines the force required to pull a specimen to its breaking point.[6]
-
Specimen: A "dog-bone" shaped specimen (Type I is most common) is prepared by casting or machining.[7]
-
Procedure: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant crosshead speed (e.g., 5 mm/min) until failure.[6] An extensometer is used to measure strain accurately.
-
Key Outputs: Tensile Strength (maximum stress), Tensile Modulus (stiffness), and Elongation at Break (ductility).[8]
-
-
Flexural Testing (ASTM D790): This test measures a material's resistance to bending.
-
Specimen: A rectangular bar of a specified dimension is used.[9]
-
Procedure: The specimen is placed on two supports and a load is applied to the center (a three-point bending setup) at a specified rate until the specimen breaks or reaches 5% strain in the outer fibers.[2][10]
-
Key Outputs: Flexural Strength (maximum stress in bending) and Flexural Modulus (stiffness in bending).[11]
-
-
Impact Resistance (ASTM D256 - Izod Test): This test determines the energy absorbed by a material during fracture from a rapid impact.[12][13]
-
Specimen: A rectangular bar with a V-shaped notch is prepared.[14]
-
Procedure: The specimen is clamped vertically as a cantilever beam. A pendulum hammer is released from a fixed height, striking and breaking the specimen at the notch.[15] The energy absorbed is calculated from the height the pendulum swings to after impact.
-
Key Output: Izod Notched Impact Strength (reported in J/m or ft-lb/in).[14]
-
Thermal Property Analysis
-
Differential Scanning Calorimetry (DSC): This technique is used to determine the glass transition temperature (Tg), where the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
-
Procedure: A small, cured sample (5-10 mg) is placed in an aluminum pan. It is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere. The heat flow into or out of the sample relative to a reference is measured.
-
Key Output: The Tg is identified as a step-change in the heat flow curve.[16]
-
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
-
Procedure: A small, cured sample is heated on a precision balance at a constant rate (e.g., 10 °C/min). The weight loss is recorded as the temperature increases, indicating decomposition.[17]
-
Key Outputs: Decomposition Temperature (Td), often reported at 5% weight loss (Td5%), and the percentage of residual mass at high temperatures (Char Yield).[18]
-
Adhesion Testing
-
Lap Shear Strength (ASTM D1002): This is the most common method for determining the shear strength of an adhesive bond.[19]
-
Specimen: Two metal plates (e.g., aluminum) are bonded together with a specified overlap area.[20][21]
-
Procedure: The bonded specimen is mounted in the grips of a universal testing machine and pulled in tension until the bonded joint fails.[22]
-
Key Output: The Lap Shear Strength is calculated by dividing the maximum load by the bond area (reported in MPa or psi).[23]
-
Visualizations
Chemical Structures
Caption: Molecular structures of a common commercial epoxy (DGEBA) and a GPE-type resin.
Experimental Workflow for Resin Characterization
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Thermal Degradation Behavior of Epoxy Resin Containing Modified Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 6. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 7. boundengineering.com [boundengineering.com]
- 8. zwickroell.com [zwickroell.com]
- 9. ASTM D790 Testing for Flexural Properties of Plastics - Applus DatapointLabs [datapointlabs.com]
- 10. zwickroell.com [zwickroell.com]
- 11. testresources.net [testresources.net]
- 12. plastics.ulprospector.com [plastics.ulprospector.com]
- 13. boundengineering.com [boundengineering.com]
- 14. Izod Impact (Notched) ASTM D256, ISO 180 [intertek.com]
- 15. zwickroell.com [zwickroell.com]
- 16. Factors influencing the glass transition of DGEBA-anhydride epoxy resins: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. industrialphysics.com [industrialphysics.com]
- 20. Lap Shear Strength of Adhesively Bonded Metal Specimens ASTM D1002 [intertek.com]
- 21. universalgripco.com [universalgripco.com]
- 22. micomlab.com [micomlab.com]
- 23. testresources.net [testresources.net]
A Comparative Guide to CuAAC and Thiol-Yne Click Reactions for Poly(Glycerol Propargyl Ether) Synthesis
For Researchers, Scientists, and Drug Development Professionals
The modification of polymers with bioactive molecules is a cornerstone of modern drug delivery and biomaterial development. Poly(glycerol propargyl ether), or poly(GPE), a versatile polyether with pendant alkyne groups, serves as an excellent scaffold for such modifications. "Click chemistry" provides a highly efficient and specific means to achieve this functionalization. This guide offers an objective comparison of two prominent click reactions, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the thiol-yne reaction, for the modification of poly(GPE).
At a Glance: CuAAC vs. Thiol-Yne for Poly(GPE)
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Thiol-Yne Reaction |
| Reactants | Azide (B81097), Alkyne | Thiol, Alkyne |
| Catalyst/Initiator | Copper(I) salt (e.g., CuSO₄ with a reducing agent like sodium ascorbate)[1] | Photoinitiator and UV light, or thermal initiator[2][3] |
| Reaction Product | 1,4-disubstituted 1,2,3-triazole[4] | Thioether (mono-addition) or dithioether (bis-addition)[5] |
| Biocompatibility | Concerns due to cytotoxicity of residual copper catalyst, though ligands can mitigate this[6][7] | Generally considered more biocompatible as it avoids heavy metal catalysts[8] |
| Reaction Conditions | Typically aqueous or organic solvents, room temperature[4][9] | Often requires UV irradiation; can be performed in various solvents[2][3] |
| Side Reactions | Potential for oxidative side reactions, especially with biomolecules[10] | Potential for mono- and bis-addition products, which can be controlled by stoichiometry[5] |
| Efficiency | High yields and specificity[4] | High yields, rapid reaction rates[3] |
Reaction Schemes
The following diagrams illustrate the fundamental chemical transformations involved in both CuAAC and thiol-yne reactions for the functionalization of a poly(GPE) backbone.
Caption: Chemical schemes for CuAAC and thiol-yne reactions on a poly(GPE) backbone.
Experimental Protocols
Below are representative experimental protocols for the modification of poly(GPE) using both CuAAC and thiol-yne reactions. These are generalized procedures and may require optimization for specific substrates and applications.
Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Poly(GPE)
This protocol describes a general procedure for conjugating an azide-functionalized molecule to poly(GPE).
Materials:
-
Poly(GPE)
-
Azide-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)[11]
-
Sodium ascorbate[11]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biocompatibility)[11]
-
Solvent (e.g., deionized water, DMSO, or a mixture)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of poly(GPE) in the chosen solvent.
-
Prepare a stock solution of the azide-functionalized molecule in a compatible solvent.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.[11]
-
Prepare a 100 mM stock solution of THPTA in deionized water (if used).[11]
-
Freshly prepare a 100 mM stock solution of sodium ascorbate (B8700270) in deionized water. Protect from light.[11]
-
-
Reaction Setup:
-
In a reaction vessel, combine the poly(GPE) solution and the azide-functionalized molecule solution (typically using a slight excess of the azide, e.g., 1.1 to 1.5 equivalents relative to the alkyne groups on poly(GPE)).
-
If using a ligand, prepare a premix of the copper catalyst by adding the THPTA stock solution to the CuSO₄ stock solution (a common ligand-to-copper ratio is 5:1).[12] Vortex briefly.
-
Add the copper or copper/ligand solution to the polymer/azide mixture. The final copper concentration is typically in the range of 50 to 250 µM.[12]
-
-
Reaction Initiation and Incubation:
-
Purification:
-
Purify the functionalized polymer to remove the copper catalyst and excess reagents. This can be achieved by dialysis against a copper-chelating buffer (e.g., EDTA), followed by dialysis against pure solvent, or by size-exclusion chromatography.[1]
-
Protocol 2: Photoinitiated Thiol-Yne Reaction of Poly(GPE)
This protocol outlines a general procedure for the photoinitiated thiol-yne conjugation of a thiol-containing molecule to poly(GPE).
Materials:
-
Poly(GPE)
-
Thiol-functionalized molecule
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) or Irgacure 2959)[5]
-
Solvent (e.g., THF, DMF, or a mixture)
-
UV light source (e.g., 365 nm)[2]
Procedure:
-
Preparation of the Reaction Mixture:
-
In a UV-transparent reaction vessel, dissolve poly(GPE) in the chosen solvent.
-
Add the thiol-functionalized molecule. The stoichiometry will determine the product: a 1:1 molar ratio of thiol to alkyne groups will favor the mono-addition product, while a 2:1 ratio will favor the bis-addition product.[3]
-
Add the photoinitiator. The concentration typically ranges from 0.1 to 5 wt% of the total monomer weight.[3]
-
Thoroughly mix the components until the photoinitiator is completely dissolved.
-
-
Photopolymerization:
-
Place the reaction vessel under the UV light source. The distance from the light source should be adjusted to achieve the desired light intensity.
-
Irradiate the mixture with UV light for a specified period (e.g., 30 minutes to several hours) to initiate the reaction.[2] The reaction progress can be monitored in real-time by techniques such as RT-FTIR by observing the disappearance of the alkyne and thiol peaks.[3]
-
-
Purification:
-
After the reaction, the functionalized polymer can be purified by precipitation in a non-solvent (e.g., cold ether) to remove unreacted thiol and photoinitiator, followed by drying under vacuum.[2]
-
Logical Workflow for Selecting a Click Reaction
The choice between CuAAC and thiol-yne for modifying poly(GPE) depends on several factors, primarily the nature of the application and the molecules being conjugated. The following diagram outlines a decision-making workflow.
References
- 1. Copper catalyst efficiency for the CuAAC synthesis of a poly(N-isopropylacrylamide) conjugated hyaluronan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aquila.usm.edu [aquila.usm.edu]
- 3. benchchem.com [benchchem.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiol-yne/thiol-epoxy hybrid crosslinked materials based on propargyl modified hyperbranched poly(ethyleneimine) and diglycidylether of bisphenol A re ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA13158A [pubs.rsc.org]
- 6. Biocompatible Azide-Alkyne "Click" Reactions for Surface Decoration of Glyco-Engineered Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An efficient approach to synthesize glycerol dendrimers via thiol–yne “click” chemistry and their application in stabilization of gold nanoparticles with X-ray attenuation properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. jenabioscience.com [jenabioscience.com]
Reactivity Ratio Showdown: Glycidyl Propargyl Ether vs. Allyl Glycidyl Ether in Copolymerization
A detailed guide for researchers and drug development professionals on the comparative reactivity of two pivotal functional monomers.
In the realm of polymer chemistry and materials science, particularly in the design of advanced drug delivery systems and functional biomaterials, the choice of monomers is critical. Glycidyl (B131873) propargyl ether (GPE) and allyl glycidyl ether (AGE) are two such monomers that offer unique post-polymerization modification possibilities due to their respective alkyne and alkene functionalities. Understanding their relative reactivities in copolymerization is paramount for controlling polymer microstructure and, consequently, the final material properties. This guide provides an objective comparison of the reactivity ratios of GPE and AGE, supported by experimental data, to aid researchers in monomer selection and polymerization design.
At a Glance: Reactivity Ratio Comparison
The reactivity of a monomer in copolymerization is quantified by its reactivity ratio (r). This value indicates the preference of a growing polymer chain ending in a particular monomer unit to add the same type of monomer (homo-propagation) versus the other monomer (cross-propagation). A higher 'r' value signifies a greater tendency for homo-propagation.
For a direct and meaningful comparison, we present the reactivity ratios of GPE and AGE when copolymerized with the same comonomer, ethylene (B1197577) oxide (EO), under anionic ring-opening polymerization (AROP) conditions.
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (M₁) | r₂ (M₂) | Polymerization Type | Key Indication |
| Ethylene Oxide (EO) | Glycidyl Propargyl Ether (GPE) | 14.8[1] | 0.076[1] | Anionic Ring-Opening | Strong tendency for EO homopolymerization, leading to a gradient copolymer with EO-rich segments.[1] |
| Ethylene Oxide (EO) | Allyl Glycidyl Ether (AGE) | 0.54 ± 0.03[2] | 1.31 ± 0.26[2] | Anionic Ring-Opening | AGE is more reactive than EO, with a tendency to be consumed earlier in the polymerization.[2] |
| Phenyl Glycidyl Ether (PGE) | Allyl Glycidyl Ether (AGE) | 1.56 ± 0.01 | 0.66 ± 0.03 | Coordination | PGE is more reactive than AGE in this system. |
Key Findings from the Data:
-
In copolymerization with ethylene oxide, Allyl Glycidyl Ether (AGE) is significantly more reactive than this compound (GPE) . The reactivity ratio of AGE (r_AGE = 1.31) is substantially higher than that of GPE (r_GPE = 0.076).[1][2]
-
The high reactivity ratio of ethylene oxide (r_EO = 14.8) in its copolymerization with GPE indicates a strong preference for the formation of long poly(ethylene oxide) blocks, with GPE units being incorporated more towards the end of the polymer chain.[1] This results in a pronounced compositional drift and a steep monomer gradient in the resulting copolymer.[1]
-
Conversely, in the copolymerization of AGE and EO, the reactivity ratio of AGE (r_AGE = 1.31) is greater than that of EO (r_EO = 0.54), suggesting that AGE is consumed more rapidly in the early stages of the polymerization.[2]
-
It is important to note that conventional anionic ring-opening polymerization of GPE can be challenging due to the acidic nature of the terminal alkyne proton, which can lead to side reactions under strongly basic conditions.[3]
Experimental Protocols: Determining Reactivity Ratios
The determination of monomer reactivity ratios is a crucial step in understanding copolymerization kinetics. The data presented in this guide was obtained using modern analytical techniques, primarily in-situ Nuclear Magnetic Resonance (NMR) spectroscopy to monitor monomer consumption over time.
A generalized protocol for determining reactivity ratios via in-situ ¹H NMR spectroscopy is as follows:
-
Monomer and Reagent Purification: All monomers (e.g., ethylene oxide, this compound, allyl glycidyl ether) and initiators are rigorously purified to remove any inhibitors or impurities that could affect the polymerization kinetics.
-
Reaction Setup: A series of copolymerization reactions are prepared with varying initial molar feed ratios of the two monomers. The reactions are typically conducted in an NMR tube under an inert atmosphere (e.g., argon or nitrogen).
-
Initiation: The polymerization is initiated by the addition of a suitable initiator (e.g., a potassium or cesium alkoxide for anionic polymerization).
-
In-situ Monitoring: The reaction progress is monitored in real-time using ¹H NMR spectroscopy. The consumption of each monomer is quantified by integrating the characteristic proton signals of the respective monomers at different time points throughout the polymerization.
-
Data Analysis: The monomer conversion data is then fitted to a suitable copolymerization model to calculate the reactivity ratios. While traditional methods like the Fineman-Ross and Kelen-Tüdős plots exist, modern approaches often utilize non-linear regression analysis or integrated forms of the copolymerization equation for greater accuracy, especially for data spanning a wide range of conversions.
Visualizing the Monomers and Their Reactive Sites
To better understand the structural basis of their reactivity, the following diagrams illustrate the chemical structures of this compound and Allyl Glycidyl Ether, highlighting their key functional groups.
Caption: Chemical structures and key reactive sites of GPE and AGE.
The primary site for polymerization for both monomers is the epoxide ring, which undergoes ring-opening polymerization. The pendant propargyl (alkyne) group on GPE and the allyl (alkene) group on AGE remain available for subsequent chemical modifications, providing the resulting polymers with their desired functionality.
Logical Workflow for Monomer Reactivity Analysis
The process of comparing monomer reactivity ratios involves a systematic experimental and analytical workflow.
Caption: Workflow for experimental determination and analysis of monomer reactivity ratios.
Conclusion for the Researcher
The choice between this compound and Allyl Glycidyl Ether will significantly impact the kinetics of copolymerization and the resulting polymer architecture. When copolymerized with ethylene oxide, AGE exhibits higher reactivity, leading to its preferential incorporation into the polymer backbone. In contrast, GPE is significantly less reactive than EO, resulting in copolymers with a pronounced gradient structure.
For drug development professionals, this understanding is crucial for designing polymer-drug conjugates and delivery vehicles. The distribution of functional groups along the polymer chain, which is dictated by the reactivity ratios, will influence properties such as drug loading capacity, release kinetics, and self-assembly behavior. The alkyne groups of GPE-containing polymers are ideal for "click" chemistry modifications, while the alkene groups of AGE-based polymers are well-suited for thiol-ene reactions, offering a versatile toolbox for creating sophisticated and functional biomaterials. This guide provides the foundational data to make informed decisions in the design and synthesis of next-generation functional polymers.
References
A Spectroscopic Comparison of Glycidyl Propargyl Ether and its Polymers: A Guide for Researchers
For scientists and professionals in drug development and materials science, a detailed understanding of the molecular structure of monomers and their corresponding polymers is crucial for predicting and controlling material properties. This guide provides an objective spectroscopic comparison of glycidyl (B131873) propargyl ether (GPE), a versatile monomer, and its resulting polymers, referred to as poly(glycidyl propargyl ether) (PGPE). The polymerization of GPE, typically through ring-opening polymerization of the epoxide group, leads to significant and observable changes in its spectroscopic fingerprint. This comparison, supported by experimental data and detailed protocols, will focus on the insights gained from Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Quantitative Spectroscopic Data Summary
The following table summarizes the key quantitative spectroscopic data for GPE and PGPE, highlighting the characteristic changes observed upon polymerization. This data is essential for confirming the conversion of the monomer to the polymer and for characterizing the resulting polymer structure.
| Spectroscopic Technique | Functional Group/Proton Environment | This compound (Monomer) | Poly(this compound) (Polymer) | Observation upon Polymerization |
| FTIR Spectroscopy | Terminal Alkyne (≡C-H stretch) | ~3300 cm⁻¹[1] | ~3300 cm⁻¹ (present)[1] | Peak remains, indicating the alkyne group is preserved. |
| Epoxide Ring (C-O-C stretch) | ~915 cm⁻¹ and ~850 cm⁻¹ | Absent | Disappearance of these peaks confirms the ring-opening of the epoxide. | |
| Hydroxyl (-OH stretch) | Absent (or very weak) | Broad peak ~3400-3500 cm⁻¹ | Appearance of a broad hydroxyl peak indicates the formation of hydroxyl end-groups or side reactions. | |
| Ether (C-O-C stretch) in backbone | Not prominent | Strong, broad peak ~1100 cm⁻¹ | Appearance of a strong ether linkage peak is characteristic of the polyether backbone. | |
| ¹H NMR Spectroscopy | Alkyne Proton (-C≡C-H ) | ~2.48 ppm[1] | ~2.48 ppm[1] | Signal remains, confirming the pendant alkyne group is intact. |
| Propargyl Protons (-O-CH₂ -C≡CH) | ~4.18 ppm[1] | ~4.18 ppm[1] | Signal remains, also confirming the integrity of the propargyl group. | |
| Epoxide Protons | ~2.6-3.2 ppm | Absent | Disappearance of these signals confirms the consumption of the epoxide ring. | |
| Polymer Backbone Protons (-CH -CH₂ -O-) | Absent | New complex multiplet region ~3.4-3.8 ppm | Appearance of new signals corresponding to the protons of the newly formed polymer backbone. | |
| ¹³C NMR Spectroscopy | Alkyne Carbons (-C ≡C -H) | ~75 ppm and ~80 ppm | ~75 ppm and ~80 ppm | Signals remain, confirming the presence of the alkyne functionality. |
| Epoxide Carbons | ~44 ppm and ~51 ppm | Absent | Disappearance of these signals confirms the ring-opening polymerization. | |
| Polymer Backbone Carbons | Absent | New signals ~70-80 ppm | Appearance of new signals characteristic of the carbon atoms in the polyether backbone. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are foundational for obtaining high-quality, reproducible data for the analysis of GPE and its polymers.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the GPE monomer and its polymer, and to monitor the polymerization process by observing the disappearance of the epoxide peaks and the retention of the alkyne peaks.[2][3]
Methodology:
-
Sample Preparation:
-
GPE Monomer: A small drop of the liquid monomer is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.
-
PGPE Polymer: If the polymer is a viscous liquid, it can be prepared similarly to the monomer. If it is a solid, a thin film can be cast from a suitable solvent (e.g., chloroform, THF) onto a KBr plate, followed by solvent evaporation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the solid polymer with dry KBr powder and pressing the mixture into a translucent disk.
-
-
Data Acquisition:
-
A background spectrum of the empty spectrometer (or the pure KBr pellet) is collected to account for atmospheric and instrumental contributions.
-
The prepared sample is placed in the spectrometer's sample holder.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups of interest (e.g., ≡C-H stretch, C-O-C of the epoxide, and C-O-C of the polyether backbone).[1][4]
-
A comparison of the monomer and polymer spectra will clearly show the disappearance of the epoxide bands and the retention of the alkyne band, confirming successful polymerization.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Objective: To obtain detailed structural information about the GPE monomer and the resulting polymer, including confirmation of the polymer backbone formation and the integrity of the pendant alkyne groups.[5]
Methodology:
-
Sample Preparation:
-
Approximately 5-10 mg of the GPE monomer or PGPE polymer is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆)) in an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added if the solvent does not contain a reference.
-
-
Data Acquisition:
-
The NMR tube is placed in the NMR spectrometer.
-
For ¹H NMR, standard acquisition parameters are used. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Analysis:
-
The chemical shifts (δ) of the peaks in the spectra are referenced to TMS (0 ppm) or the residual solvent peak.
-
The integration of the peaks in the ¹H NMR spectrum is used to determine the relative number of protons in different chemical environments.
-
The chemical shifts and splitting patterns are analyzed to assign the peaks to specific protons and carbons in the monomer and polymer structures.
-
Comparison of the monomer and polymer spectra will show the disappearance of signals corresponding to the epoxide protons and the appearance of a new set of signals corresponding to the polyether backbone.[1]
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its polymers.
Caption: Experimental workflow for GPE polymerization and spectroscopic analysis.
References
A Comparative Guide to the Thermal Stability of GPE Copolymers and Homopolymers
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of polymers is a critical parameter influencing their processing, storage, and application, particularly in the pharmaceutical and biomedical fields where materials are often subjected to various temperature-dependent processes. This guide provides a detailed comparison of the thermal stability of glycidyl (B131873) ether (GPE) copolymers versus their corresponding homopolymers, supported by experimental data from peer-reviewed studies.
Quantitative Thermal Analysis Data
The thermal properties of polymers, including the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td), are pivotal in determining their operational limits. The following table summarizes key thermal data for representative GPE homopolymers and copolymers. In general, copolymerization can influence the thermal stability of the resulting polymer, often leading to properties that are intermediate between those of the constituent homopolymers or, in some cases, enhanced stability depending on the specific monomers and their interactions.
| Polymer Type | Polymer Composition | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td) (°C) |
| Homopolymer | Poly(decyl glycidyl ether) (atactic) | - | - | - |
| Poly(decyl glycidyl ether) (isotactic) | - | - | - | |
| Poly(10-hydroxyldecyl glycidyl ether) (atactic) | - | - | - | |
| Poly(10-hydroxyldecyl glycidyl ether) (isotactic) | - | - | - | |
| Copolymer | [at-PDGE]-b-[at-PHDGE] | - | - | - |
| [it-PDGE]-b-[it-PHDGE] | - | - | - | |
| Homopolymer | Poly(ethylene glycol) (PEG) | -60 | 52 | - |
| Copolymer | PEG-b-Poly(oleyl glycidyl ether) | <-60 | Two distinct melting transitions | - |
| Homopolymer | Poly(glycidyl methacrylate) (PGMA) | - | - | Two-step degradation |
| Copolymer | Poly(GMA-stat-C13MA) | - | - | Two-step degradation at 330°C and 400°C |
| Poly(GMA-b-C13MA) | - | - | Two-step degradation at 330°C and 400°C |
Note: Specific numerical values for all parameters were not available in all cited literature. The table reflects the data that could be extracted. Generally, copolymers exhibit thermal properties that can be tuned by adjusting the monomer composition and architecture.
Studies on block copolymers like PS-b-PMMA have shown that the individual blocks can depolymerize at different temperatures, reflecting their distinct thermal stabilities.[1] In contrast, random copolymers often exhibit a single decomposition profile at a temperature intermediate to that of the respective homopolymers.[1] The thermal stability of copolymers is also influenced by factors such as intermolecular interactions; for instance, amphiphilic block copolymers based on polyglycidol show thermal transitions related to the melting of aliphatic side chains and the breakdown of hydrogen bonds.[2]
Experimental Protocols
The data presented in this guide is primarily derived from two key analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA is utilized to determine the thermal stability and decomposition profile of a material.
-
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The temperature at which significant mass loss occurs is taken as the decomposition temperature (Td).
-
Typical Protocol for GPE Polymers:
-
A small sample of the polymer (typically 5-10 mg) is placed in a TGA pan.
-
The sample is heated from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).[3]
-
The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, to study thermal decomposition, or in an oxidative atmosphere like air to assess oxidative stability.
-
The mass of the sample is continuously monitored, and the resulting TGA curve (mass vs. temperature) is used to determine the onset of decomposition and the temperature of maximum weight loss.
-
Differential Scanning Calorimetry (DSC)
DSC is employed to measure the heat flow associated with thermal transitions in a material.
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
-
Typical Protocol for GPE Polymers:
-
A small, weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.
-
The sample and reference are subjected to a controlled temperature program, which usually involves a heating-cooling-heating cycle to erase the sample's prior thermal history. A typical heating and cooling rate is 10 °C/min.
-
The analysis is performed under an inert atmosphere, such as nitrogen.
-
The DSC thermogram (heat flow vs. temperature) reveals endothermic and exothermic transitions, from which Tg and Tm can be determined. For instance, all block polymers of a series of amphiphilic block copolymers based on polyglycidol showed a glass transition for the polyglycidol backbone and two endothermic peaks related to the melting of aliphatic side chains and the breakdown of hydrogen bonds.[2]
-
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for the thermal stability analysis of GPE copolymers and homopolymers.
Caption: Workflow for Thermal Stability Analysis of GPE Polymers.
References
Safety Operating Guide
Proper Disposal of Glycidyl Propargyl Ether: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemicals like glycidyl (B131873) propargyl ether are paramount to ensuring a secure laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of glycidyl propargyl ether, emphasizing immediate safety protocols and logistical planning to mitigate risks.
Immediate Safety and Handling Precautions
This compound is a chemical that requires careful handling due to its potential hazards. It is classified as a skin and eye irritant.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Eye Protection: Use eye protection or a face shield.[1]
-
Lab Coat: A standard lab coat should be worn.
-
Respiratory Protection: In case of inadequate ventilation, a gas mask or other approved respiratory protection should be used.[2]
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2]
-
Wash hands thoroughly after handling.[1]
-
Keep containers tightly closed when not in use and store in a cool, shaded, and well-ventilated place.[2]
-
Prevent the generation of vapor or mist.[2]
-
Take precautionary measures against static discharge and use explosion-proof equipment.[2]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2]
Peroxide Formation: A Critical Hazard
A significant and potentially explosive hazard associated with ethers like this compound is the formation of peroxides upon exposure to air and light.[3][4] These peroxides are highly sensitive to shock, friction, and heat, and can detonate violently.[3][5]
Key Safety Measures for Peroxide-Forming Chemicals:
-
Date all containers: Label all containers with the date received and the date opened.[3][6]
-
Regular Testing: Test for the presence of peroxides periodically, especially before any distillation or concentration process.[1][3]
-
Visual Inspection: Before handling, visually inspect the container for any signs of peroxide formation, such as crystal formation, discoloration, or a viscous liquid layer.[5][7] If crystals are observed, do not move or attempt to open the container. Treat it as a potential bomb and contact your institution's Environmental Health and Safety (EHS) office immediately. [1][8]
Experimental Protocol: Peroxide Testing
Regular testing for peroxides is a critical safety step. There are several methods to test for the presence of peroxides in ethers.
Method 1: Peroxide Test Strips This is a common and convenient method for routine checks.
-
Obtain commercially available peroxide test strips.[6]
-
Dip the test strip into the this compound sample for the time specified in the manufacturer's instructions.
-
Remove the strip and compare the color change to the provided chart to determine the peroxide concentration.
-
Record the test date and results directly on the container's label.[6]
Method 2: Potassium Iodide (KI) Test This method provides a qualitative indication of peroxides.
-
Prepare a fresh 10% potassium iodide solution.
-
In a clean, dry test tube, add 1 mL of the 10% KI solution to 10 mL of the this compound to be tested.
-
Add a few drops of dilute hydrochloric acid and shake the mixture.
-
A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.[4][9] A blue color will result if a starch indicator is added in the presence of peroxides.[9]
Quantitative Data for this compound
| Property | Value | Source |
| CAS Number | 18180-30-8 | [1] |
| Molecular Weight | 112.13 g/mol | [1] |
| Flash Point | 69 °C (156.2 °F) - closed cup | [1][8] |
| Boiling Point | 95 °C at 60 hPa | [1] |
| Density | 1.040 g/mL at 20 °C | [8] |
| Refractive Index | 1.45 | [1] |
Step-by-Step Disposal Procedures
Proper disposal of this compound must be handled through your institution's hazardous waste management program. Do not dispose of this chemical down the drain. [9]
Step 1: Waste Identification and Segregation
-
This compound waste should be collected separately from other waste streams to avoid incompatible chemical reactions.[9]
-
It is incompatible with oxidizing agents and heavy metals.[1]
Step 2: Container Selection and Labeling
-
Collect the waste in a designated, sturdy, and leak-proof container that is chemically compatible with ethers. Glass bottles are often recommended.[9]
-
Ensure the container has a securely fitting cap.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume. Attach a properly completed hazardous waste tag as required by your institution.[3]
Step 3: Peroxide Level Check and Documentation
-
Before sealing the final waste container, perform a peroxide test as described above.
-
Record the peroxide concentration and the test date on the hazardous waste tag. This information is crucial for the safety of waste management personnel.
Step 4: Storage of Waste
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be cool, dry, well-ventilated, and away from heat, ignition sources, and direct sunlight.[2]
-
Ensure secondary containment is used to prevent spills.[3]
Step 5: Arranging for Disposal
-
Once the waste container is full or has reached its designated storage time limit, contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup.[3]
-
Provide them with all the necessary information from the hazardous waste tag, including the peroxide concentration.
Emergency Procedures: Spills and Exposure
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Control Ignition Sources: Remove all sources of ignition.
-
Containment: If it is safe to do so and you are trained, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials.
-
Cleanup: Collect the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your supervisor and the EHS office.
For large spills, or if you are not trained or equipped to handle the spill, evacuate the area and call your institution's emergency number immediately.[10]
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. If eye irritation persists, seek medical attention.[1]
-
Inhalation: Move the person to fresh air. If they feel unwell, seek medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Disposal Workflow Diagram
References
- 1. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. ehs.mit.edu [ehs.mit.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. westernsydney.edu.au [westernsydney.edu.au]
- 6. Peroxide Formers Waste Disposal | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 7. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 10. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
